molecular formula C5H8O2S B103254 Tetrahydrothiophene-2-carboxylic acid CAS No. 19418-11-2

Tetrahydrothiophene-2-carboxylic acid

Cat. No.: B103254
CAS No.: 19418-11-2
M. Wt: 132.18 g/mol
InChI Key: MZOYMQRKTJRHGJ-UHFFFAOYSA-N
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Description

THTC is a member of tetrahydrothiophenes.

Properties

IUPAC Name

thiolane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2S/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOYMQRKTJRHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332051
Record name TETRAHYDRO-2-THIOPHENECARBOXYLIC ACID
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Molecular Weight

132.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19418-11-2
Record name TETRAHYDRO-2-THIOPHENECARBOXYLIC ACID
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Record name thiolane-2-carboxylic acid
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Foundational & Exploratory

The Spectroscopic Signature of Tetrahydrothiophene-2-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the NMR, IR, and Mass Spectrometry data for a key heterocyclic building block.

This technical guide provides a detailed exploration of the spectroscopic properties of Tetrahydrothiophene-2-carboxylic acid (also known as thiolane-2-carboxylic acid), a valuable heterocyclic compound in synthetic chemistry and drug discovery. Understanding the characteristic spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is fundamental for its identification, purity assessment, and the characterization of its derivatives. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Molecular Structure and Spectroscopic Overview

This compound (CAS No. 19418-11-2, Molecular Formula: C₅H₈O₂S) possesses a saturated five-membered sulfur-containing ring with a carboxylic acid substituent at the C2 position. This structure gives rise to a unique and predictable spectroscopic fingerprint.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

C1 [label="C1", pos="0,1.5!"]; C2 [label="C2", pos="-1.4,0.75!"]; C3 [label="C3", pos="-1.4,-0.75!"]; C4 [label="C4", pos="0,-1.5!"]; S [label="S", pos="1.5,0!"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- S; S -- C1;

// Carboxylic Acid Group C_carboxyl [label="C=O", pos="0,2.5!"]; O_hydroxyl [label="OH", pos="1.2,3!"]; C1 -- C_carboxyl [len=1.2]; C_carboxyl -- O_hydroxyl [len=1.2]; }

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by a set of multiplets corresponding to the protons on the tetrahydrothiophene ring and a broad singlet for the carboxylic acid proton. The chemical shifts are influenced by the electronegativity of the adjacent sulfur atom and the carboxylic acid group.

Expected ¹H NMR Data (in CDCl₃, 300 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10-12br s1H-COOH
~4.0-4.2m1HH-2
~2.9-3.1m2HH-5
~1.9-2.3m4HH-3, H-4

Interpretation:

  • Carboxylic Acid Proton (-COOH): A broad singlet is typically observed in the downfield region (10-12 ppm). Its broadness is due to hydrogen bonding and chemical exchange.

  • Methine Proton (H-2): The proton at the C2 position, adjacent to both the sulfur atom and the carboxylic acid group, is expected to be the most downfield of the ring protons, appearing as a multiplet.

  • Methylene Protons (H-5): The protons on the carbon adjacent to the sulfur atom (C5) will appear as a multiplet, shifted downfield due to the influence of the heteroatom.

  • Methylene Protons (H-3, H-4): The remaining methylene protons on the tetrahydrothiophene ring will appear as complex multiplets in the upfield region.

Experimental Protocol:

A standard ¹H NMR spectrum is acquired by dissolving approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is typically recorded on a 300 or 400 MHz spectrometer.

graph "1H_NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

A [label="Sample Preparation\n(5-10 mg in 0.5-0.7 mL CDCl3)"]; B [label="Transfer to NMR Tube"]; C [label="Spectrometer Setup\n(Tune and Shim)"]; D [label="Data Acquisition\n(¹H Pulse Program)"]; E [label="Data Processing\n(Fourier Transform, Phasing, Baseline Correction)"]; F [label="Spectral Analysis"];

A -> B -> C -> D -> E -> F; }

Caption: General workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Five distinct signals are expected for this compound.

Expected ¹³C NMR Data (in CDCl₃, 75 MHz)

Chemical Shift (δ) ppmAssignment
~175-180C=O
~45-50C-2
~30-35C-5
~25-30C-3, C-4

Interpretation:

  • Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is the most downfield signal, typically appearing above 170 ppm.

  • C-2 Carbon: The carbon atom attached to both the sulfur and the carboxylic acid group is shifted significantly downfield.

  • C-5 Carbon: The carbon atom adjacent to the sulfur atom is also deshielded.

  • C-3 and C-4 Carbons: The remaining two carbon atoms of the tetrahydrothiophene ring are expected to have similar chemical shifts and appear in the aliphatic region.

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon atom. The acquisition may require a larger number of scans compared to ¹H NMR to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group.

Expected IR Data

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
~2950MediumC-H stretch (aliphatic)
~1700StrongC=O stretch (carboxylic acid)
~1400MediumC-O-H bend
~1200-1300MediumC-O stretch
~600-700WeakC-S stretch

Interpretation:

  • O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid O-H group.

  • C-H Stretch: Absorptions corresponding to the C-H bonds of the saturated ring appear around 2950 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl group of the carboxylic acid.

  • C-O Stretch and O-H Bend: These vibrations appear in the fingerprint region and further confirm the presence of the carboxylic acid functionality.

  • C-S Stretch: A weak absorption for the carbon-sulfur bond is expected at lower wavenumbers.

Experimental Protocol:

For a solid sample, the IR spectrum can be obtained using the KBr pellet method, where a small amount of the sample is ground with potassium bromide and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected MS Data (Electron Ionization - EI)

m/zPossible Assignment
132[M]⁺ (Molecular Ion)
87[M - COOH]⁺
86[M - HCOOH]⁺
59[C₂H₃S]⁺

Interpretation:

The molecular ion peak [M]⁺ is expected at an m/z value corresponding to the molecular weight of the compound (132 g/mol ). Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (-COOH, 45 Da) and the loss of formic acid (HCOOH, 46 Da). Further fragmentation of the tetrahydrothiophene ring can also occur.

graph "MS_Fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=10, color="#202124"];

A [label="[C₅H₈O₂S]⁺˙\nm/z = 132"]; B [label="[C₄H₇S]⁺\nm/z = 87"]; C [label="[C₄H₆S]⁺˙\nm/z = 86"];

A -> B [label="- COOH"]; A -> C [label="- HCOOH"]; }

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Experimental Protocol:

In a typical EI-MS experiment, a small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. The resulting charged fragments are separated based on their mass-to-charge ratio and detected.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive analytical profile of this compound. The combination of NMR, IR, and MS allows for unambiguous identification and characterization. This information is crucial for scientists working with this compound, ensuring the quality of their starting materials and enabling the accurate analysis of reaction products.

An In-Depth Technical Guide to Tetrahydrothiophene-2-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tetrahydrothiophene-2-carboxylic acid (THTC), also known as thiolane-2-carboxylic acid, is a saturated heterocyclic building block of increasing interest to the pharmaceutical and life sciences industries. As a saturated analog of the well-known thiophene-2-carboxylic acid, THTC offers a distinct physicochemical and metabolic profile, making it a valuable scaffold in modern drug design. This guide provides a comprehensive overview of its core physical and chemical properties, detailed protocols for its synthesis and characterization, and an expert analysis of its strategic application in drug development, with a focus on metabolic stability and scaffold hopping.

Introduction: The Rationale for a Saturated Scaffold

In medicinal chemistry, the thiophene ring is a well-established "privileged scaffold," found in numerous FDA-approved drugs.[1] Its aromatic nature and ability to engage in various biological interactions have made it a mainstay. However, the bioactivation of the thiophene ring is a significant liability in drug development.[2] Metabolism by cytochrome P450 (CYP450) enzymes can lead to the formation of highly reactive and potentially toxic intermediates, such as thiophene S-oxides and epoxides.[2][3] These reactive metabolites have been implicated in adverse drug reactions, including hepatotoxicity and nephrotoxicity, leading to the withdrawal of drugs like Tienilic acid.[2][3]

This metabolic instability presents a compelling rationale for exploring saturated analogs. This compound (THTC) replaces the aromatic thiophene with a saturated thiolane ring. This fundamental structural change preempts the metabolic pathways that lead to toxic epoxide formation, offering a pathway to safer drug candidates. Saturated heterocycles are generally more metabolically robust, with metabolism often occurring at positions adjacent to the heteroatom, a process that can be sterically or electronically blocked.[4] This guide delves into the properties of THTC, providing researchers and drug development professionals with the foundational knowledge to leverage this promising scaffold.

Physicochemical Properties

The physical and chemical properties of a molecule are foundational to its behavior in both chemical reactions and biological systems. THTC is a solid at room temperature with properties that make it suitable for a range of synthetic transformations.[5]

PropertyValueSource(s)
CAS Number 19418-11-2[6]
Molecular Formula C₅H₈O₂S[6]
Molecular Weight 132.18 g/mol [5][6]
IUPAC Name thiolane-2-carboxylic acid[6]
Appearance Light yellow to yellow solid[5]
Melting Point 53 °C[5]
Boiling Point 291.4 ± 33.0 °C (Predicted)[5]
pKa 3.60 ± 0.20 (Predicted)[5]
Density 1.315 ± 0.06 g/cm³ (Predicted)[5]

The carboxylic acid moiety imparts polarity and a hydrogen bond donor site, suggesting solubility in polar organic solvents.[7] The predicted pKa indicates it is a moderately strong organic acid, comparable to its unsaturated counterpart, thiophene-2-carboxylic acid (pKa ≈ 3.49).[8]

Synthesis and Purification

While numerous methods exist for synthesizing thiophene derivatives, a common and effective route to this compound involves the catalytic hydrogenation of its aromatic precursor, thiophene-2-carboxylic acid. This approach is advantageous as the starting material is commercially available.

Logical Workflow for Synthesis

A Thiophene-2-carboxylic Acid (Starting Material) B Dissolution in Solvent (e.g., Ethanol, Acetic Acid) A->B C Addition of Hydrogenation Catalyst (e.g., Pd/C, Rh/C) B->C D Pressurization with H₂ Gas in a Parr Reactor C->D E Reaction at Elevated Temperature and Pressure D->E F Reaction Monitoring (TLC, LC-MS) E->F Monitor for disappearance of starting material G Catalyst Filtration F->G Upon completion H Solvent Removal (Rotary Evaporation) G->H I Purification (Recrystallization or Chromatography) H->I J Characterization of Final Product (NMR, MS, IR) I->J

Caption: Workflow for the synthesis of THTC via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of Thiophene-2-carboxylic Acid

Disclaimer: This protocol is a representative procedure based on established chemical principles for the reduction of thiophenes. Researchers should conduct their own literature search and risk assessment before proceeding.

  • Reactor Setup: To a high-pressure hydrogenation vessel (e.g., a Parr autoclave), add thiophene-2-carboxylic acid (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 5-10 mol% of a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Rhodium on carbon (Rh/C).

  • Solvent Addition: Add a suitable solvent, such as ethanol or acetic acid, to dissolve the starting material completely. The solvent choice is critical; acetic acid can sometimes improve the reaction rate for thiophenes.

  • Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the vessel multiple times with nitrogen gas, followed by several purges with hydrogen gas to ensure an inert atmosphere is replaced by a pure hydrogen environment.

  • Reaction Conditions: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-500 psi, subject to optimization). Begin stirring and heat the reaction mixture to a temperature between 50-100 °C.

    • Causality Insight: The saturation of the thiophene ring is challenging due to its aromaticity and the potential for catalyst poisoning by the sulfur atom. Elevated temperature and pressure, along with a robust catalyst like Rhodium, are often necessary to drive the reaction to completion.

  • Monitoring: Monitor the reaction progress by taking aliquots (after safely depressurizing and purging the reactor) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the system with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with the reaction solvent to recover any adsorbed product.

    • Trustworthiness Note: Proper and complete removal of the heavy metal catalyst is a critical, self-validating step. Incomplete filtration will be evident in subsequent analytical characterization (e.g., ICP-MS) and is unacceptable for a pharmaceutical intermediate.

  • Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid is this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

Chemical Reactivity and Mechanistic Insights

The reactivity of THTC is dominated by two key features: the carboxylic acid group and the saturated thiolane ring.

Reactions of the Carboxylic Acid

The carboxylic acid moiety undergoes standard transformations, making THTC a versatile building block for introducing the thiolane scaffold into larger molecules.

  • Amide Bond Formation: THTC can be readily coupled with amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form amides. This is the most common reaction used to incorporate such fragments in drug discovery.

  • Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or via the acid chloride yields the corresponding ester.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (2-(hydroxymethyl)tetrahydrothiophene) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions of the Thiolane Ring

The sulfur atom in the saturated thiolane ring is nucleophilic and can be oxidized, which contrasts sharply with the aromatic thiophene where the sulfur lone pairs are delocalized.

  • S-Oxidation: The sulfide can be selectively oxidized to the corresponding sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). The degree of oxidation can be controlled by stoichiometry and reaction conditions.

    • Expertise Insight: The formation of a sulfoxide or sulfone can be a deliberate strategy in drug design. These groups are potent hydrogen bond acceptors and can significantly increase the polarity and solubility of a molecule, potentially improving its pharmacokinetic profile.

Reactivity Workflow

THTC This compound (THTC) Amide Amide Derivative THTC->Amide Amidation Ester Ester Derivative THTC->Ester Esterification Sulfoxide Sulfoxide/Sulfone Derivative THTC->Sulfoxide S-Oxidation Amine Amine (R-NH₂) + Coupling Reagent Amine->Amide Alcohol Alcohol (R-OH) + Acid Catalyst Alcohol->Ester Oxidant Oxidizing Agent (e.g., m-CPBA) Oxidant->Sulfoxide

Caption: Key synthetic transformations of THTC.

Spectroscopic Characterization

Unambiguous characterization is essential to confirm the structure and purity of the synthesized THTC. While specific spectra for this compound are not widely published, the expected spectral features can be reliably predicted based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the diastereotopic nature of the methylene protons on the chiral, puckered five-membered ring.

  • -COOH Proton: A broad singlet, typically downfield (>10 ppm).

  • H2 (methine proton): A multiplet, coupled to the adjacent H3 protons.

  • H3, H4, H5 (methylene protons): A series of complex, overlapping multiplets in the aliphatic region (approx. 1.5-3.5 ppm). The protons on C5, being adjacent to the sulfur atom, are expected to be the most downfield of the methylene groups.

¹³C NMR Spectroscopy
  • -COOH Carbon: A signal in the range of 170-185 ppm.

  • C2 (methine carbon): A signal around 45-55 ppm.

  • C3, C4, C5 (methylene carbons): Signals in the aliphatic region, typically between 25-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the carboxylic acid functional group.

  • O-H Stretch: A very broad, strong absorption from approximately 2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid.

  • C=O Stretch: A strong, sharp absorption between 1690-1760 cm⁻¹.

  • C-H Stretch: Aliphatic C-H stretching bands just below 3000 cm⁻¹.

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z = 132 would be expected. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group ([M-17]⁺) and the loss of the entire carboxyl group ([M-45]⁺).[9]

Applications in Drug Development

The primary value of THTC in drug discovery lies in its role as a bioisostere or saturated analog of thiophene-2-carboxylic acid. Its application is a strategic choice to mitigate metabolic risk while retaining or improving pharmacological activity.

  • Scaffold Hopping and Metabolic Stability: The most compelling application is replacing a metabolically liable thiophene ring in a lead compound with the THTC scaffold. This "scaffold hop" aims to eliminate the formation of toxic epoxides while preserving the overall geometry and key pharmacophoric features. The saturated ring is expected to have significantly improved metabolic stability.[4]

  • Introduction of 3D Character: Modern drug discovery increasingly favors molecules with greater three-dimensional character to improve selectivity and physicochemical properties. The non-planar, puckered nature of the thiolane ring in THTC provides a more defined 3D geometry compared to the flat aromatic thiophene ring, which can lead to more specific and potent interactions with protein targets.

  • Fragment-Based Drug Discovery (FBDD): As a small, functionalized heterocycle, THTC is an ideal fragment for FBDD screening campaigns. It presents a vector for growth (the carboxylic acid) and a distinct 3D scaffold (the thiolane ring) to explore the chemical space around a biological target.

While specific examples of marketed drugs containing the THTC core are not prevalent, its use as a building block is evident in patent literature for developing modulators of various biological targets, including RORγt.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care, following standard safety protocols.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • GHS Pictogram: GHS07 (Exclamation mark).

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a dry, cool place, typically between 2-8 °C.[5]

Conclusion

This compound represents more than just a saturated analog of a common scaffold; it is a strategic tool for the modern medicinal chemist. Its key advantage lies in circumventing the metabolic liabilities associated with the aromatic thiophene ring, offering a direct path to potentially safer drug candidates. The well-defined physicochemical properties, predictable reactivity, and valuable 3D architecture of the thiolane ring make THTC a powerful building block for developing novel therapeutics. As the pharmaceutical industry continues to prioritize safety and improved pharmacokinetic profiles, the deliberate inclusion of saturated scaffolds like THTC in drug design is expected to become an increasingly important strategy.

References

An In-Depth Technical Guide to Tetrahydrothiophene-2-carboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Saturated Heterocycle

Tetrahydrothiophene-2-carboxylic acid, a saturated sulfur-containing heterocyclic compound, is a valuable building block in modern organic synthesis and medicinal chemistry. Its unique structural features, combining a flexible thiolane ring with a reactive carboxylic acid moiety, make it a versatile synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and applications, with a particular focus on its relevance to drug discovery and development.

CAS Number: 19418-11-2[1]

Synonyms:

  • Thiolane-2-carboxylic acid[1]

  • THTC[1]

  • Tetrahydro-2-thiophenecarboxylic acid[1]

  • 2-Carboxytetrahydrothiophene

Chemical and Physical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and formulation. These properties dictate its solubility, reactivity, and compatibility with various reaction conditions and biological systems.

PropertyValueSource
Molecular Formula C₅H₈O₂SPubChem[1]
Molecular Weight 132.18 g/mol PubChem[1]
Appearance SolidSigma-Aldrich
Storage Temperature 2-8°C, sealed in dry conditionsSigma-Aldrich

Synthesis of this compound: A Practical Approach

The most common and practical laboratory-scale synthesis of this compound involves the catalytic hydrogenation of its unsaturated precursor, thiophene-2-carboxylic acid (also known as 2-thenoic acid). This transformation effectively saturates the aromatic thiophene ring, yielding the desired thiolane structure.

The Causality Behind Catalytic Hydrogenation

The choice of catalytic hydrogenation is dictated by the need for a robust and selective method to reduce the aromatic thiophene ring without affecting the carboxylic acid functionality. Thiophene and its derivatives are known to be challenging substrates for hydrogenation due to the sulfur atom's potential to poison many common catalysts. Therefore, the selection of an appropriate catalyst and reaction conditions is critical for a successful synthesis. Palladium-based catalysts have shown particular efficacy in the hydrogenation of thiophenes.

Experimental Protocol: Catalytic Hydrogenation of Thiophene-2-carboxylic Acid

This protocol outlines a general procedure for the gas-phase hydrogenation of thiophene, which can be adapted for thiophene-2-carboxylic acid.

Materials:

  • Thiophene-2-carboxylic acid

  • Palladium sulfide on alumina (PdS/Al₂O₃) or Nickel-Molybdenum on alumina (Ni-Mo/Al₂O₃) catalyst

  • Hydrogen gas (H₂)

  • Hydrogen sulfide (H₂S) in hydrogen (5-10% mixture)

  • Inert gas (e.g., Nitrogen, Argon)

  • Solvent (if performing in liquid phase, e.g., a high-boiling point alkane)

Equipment:

  • High-pressure reactor (autoclave) equipped with a magnetic stirrer, gas inlet and outlet, pressure gauge, and temperature controller.

  • Fixed-bed reactor (for gas-phase reaction)

  • Schlenk line or glovebox for handling air-sensitive materials

Step-by-Step Methodology:

  • Catalyst Pre-sulfidation (for sulfide catalysts): a. Load the catalyst into the reactor. b. Heat the catalyst under a flow of inert gas to 300-400°C. c. Introduce a mixture of H₂S in H₂ at a controlled flow rate to ensure complete sulfidation of the catalyst. d. Maintain these conditions for several hours. e. Switch the gas flow to pure H₂ to stabilize the catalyst surface before introducing the substrate.

  • Hydrogenation Reaction: a. In a high-pressure reactor, place the thiophene-2-carboxylic acid and the pre-treated catalyst. b. Seal the reactor and purge with an inert gas to remove air. c. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 MPa). d. Heat the reactor to the desired temperature (e.g., 200-260°C) while stirring. e. Monitor the reaction progress by measuring hydrogen uptake or by taking periodic samples for analysis (e.g., GC-MS or NMR).

  • Work-up and Purification: a. After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. b. Filter the reaction mixture to remove the catalyst. c. If a solvent was used, remove it under reduced pressure. d. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Applications in Drug Discovery and Development

The rigid, yet non-aromatic, thiolane ring of this compound provides a unique scaffold for the design of novel therapeutic agents. Its chirality at the 2-position also allows for the synthesis of enantiomerically pure compounds, a critical aspect in modern drug development to enhance efficacy and reduce off-target effects.

As a Chiral Building Block in Antibiotic Synthesis

One of the notable applications of related saturated heterocyclic carboxylic acids, such as (R)-Tetrahydrofuran-2-carboxylic acid, is in the synthesis of β-lactam antibiotics.[2] For instance, it serves as a key intermediate in the production of Faropenem sodium, where the specific stereochemistry is crucial for the antibiotic's mechanism of action.[2] While direct evidence for this compound in marketed drugs is less documented, its structural similarity to these key building blocks suggests its high potential in the synthesis of novel carbapenem and penem antibiotics. The thiolane ring can act as a bioisostere for the tetrahydrofuran ring, potentially modulating the pharmacokinetic and pharmacodynamic properties of the resulting antibiotic.

In the Development of Novel Therapeutic Agents

The thiophene moiety is present in a wide range of biologically active compounds, exhibiting activities such as anticancer and antioxidant effects. The saturation of the thiophene ring to a tetrahydrothiophene scaffold can alter the electronic and conformational properties of a molecule, which can be strategically employed by medicinal chemists to fine-tune the biological activity and metabolic stability of a drug candidate.

For example, derivatives of 2-amino-3-acyl-tetrahydrobenzothiophene have been investigated as antibacterial agents.[3] The core tetrahydrothiophene ring in these molecules is crucial for their biological activity. This compound can serve as a starting material for the synthesis of a diverse library of such derivatives through amide coupling and other modifications of the carboxylic acid group.

Mandatory Visualizations

Chemical Structure of this compound

G 1 S 2 C 1->2 5 C 1->5 3 C 2->3 6 C 2->6 9 H 2->9 4 C 3->4 10 H 3->10 11 H 3->11 4->5 12 H 4->12 13 H 4->13 14 H 5->14 15 H 5->15 7 O 6->7 8 O 6->8 16 H 8->16

Caption: 2D structure of this compound.

Synthetic Pathway from Thiophene-2-carboxylic acid

G start Thiophene-2-carboxylic acid catalyst H₂, Catalyst (e.g., PdS/Al₂O₃) start->catalyst Hydrogenation product This compound catalyst->product

Caption: Synthesis via catalytic hydrogenation.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion: A Promising Scaffold for Future Discoveries

This compound represents a valuable and somewhat underexplored building block in the field of drug discovery. Its saturated heterocyclic nature, combined with the versatility of the carboxylic acid handle, offers medicinal chemists a powerful tool to create novel molecular entities with potentially improved pharmacological profiles. The synthetic route via catalytic hydrogenation of the readily available thiophene-2-carboxylic acid, while requiring careful optimization, provides a viable pathway for its production. As the demand for new and effective therapeutics continues to grow, the strategic application of unique synthons like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Determination of Tetrahydrothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Unexplored Territory of a Promising Therapeutic Scaffold

In the landscape of medicinal chemistry and drug development, the tetrahydrothiophene moiety is a privileged scaffold, conferring favorable pharmacokinetic properties to a multitude of therapeutic agents. Tetrahydrothiophene-2-carboxylic acid, as a chiral building block, presents a unique opportunity for the design of novel pharmaceuticals. Its three-dimensional structure, particularly in the solid state, is of paramount importance, governing its physical properties, stability, and intermolecular interactions, which are critical for formulation and drug design.

This guide provides a comprehensive technical overview of the methodologies required to elucidate the crystal structure of this compound. While, to date, a definitive crystal structure has not been deposited in the public domain, this document serves as a roadmap for researchers and scientists to navigate the process of its determination and analysis. We will delve into the theoretical underpinnings of its molecular conformation, provide detailed experimental protocols for its synthesis, crystallization, and single-crystal X-ray diffraction analysis, and anticipate the key intermolecular interactions that dictate its crystal packing.

Molecular Structure and Conformational Landscape: A Theoretical Perspective

Prior to embarking on experimental work, a computational analysis of this compound can provide invaluable insights into its preferred molecular geometry and conformational flexibility. The five-membered tetrahydrothiophene ring is not planar and is expected to adopt a puckered conformation to minimize steric strain.

Computational studies on the parent tetrahydrothiophene molecule have shown that it preferentially adopts a twist (C2) conformation in the gas phase[1]. The presence of the carboxylic acid substituent at the C2 position is likely to influence the puckering of the ring. Density Functional Theory (DFT) calculations can be employed to predict the most stable conformers and to obtain theoretical values for bond lengths, bond angles, and torsion angles.

Key Structural Features to Investigate:

  • Ring Pucker: The degree and nature of the puckering of the tetrahydrothiophene ring.

  • Carboxylic Acid Orientation: The rotational orientation of the carboxylic acid group relative to the ring.

  • Intramolecular Interactions: The potential for weak intramolecular hydrogen bonds or other non-covalent interactions that may stabilize a particular conformation.

The Experimental Quest for the Crystal Structure: A Methodological Workflow

The definitive determination of the crystal structure of this compound relies on the successful execution of a multi-step experimental workflow.

Part A: Synthesis and Purification

A plausible synthetic route to enantiomerically pure this compound can be adapted from established literature procedures for similar compounds[2]. The following is a representative synthetic scheme:

Scheme 1: Proposed Synthesis of this compound

G cluster_0 Starting Material cluster_1 Key Transformation cluster_2 Purification cluster_3 Final Product start Commercially Available Chiral Precursor step1 Intramolecular Cyclization start->step1 Base-promoted S-alkylation step2 Hydrolysis step1->step2 Acid or Base Catalysis purification Recrystallization / Chromatography step2->purification end This compound purification->end

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis and Purification

  • Reaction Setup: A suitable chiral starting material, such as a derivative of cysteine or a related thiol, is reacted under conditions that promote intramolecular cyclization to form the tetrahydrothiophene ring.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Extraction: Upon completion, the reaction mixture is worked up to isolate the crude product. This typically involves quenching the reaction, followed by extraction with an appropriate organic solvent.

  • Purification: The crude product is purified to a high degree (>98%) using techniques such as column chromatography or recrystallization. The purity is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Part B: The Art of Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in crystal structure determination. Several crystallization techniques should be systematically screened.

Table 1: Crystallization Techniques for Single Crystal Growth

TechniqueDescriptionKey Parameters
Slow Evaporation A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.Solvent choice, concentration, temperature, vessel geometry.
Vapor Diffusion A solution of the compound is placed in a vial, which is then placed in a larger sealed chamber containing a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and inducing crystallization.Solvent/anti-solvent pair, concentration, temperature.
Cooling Crystallization A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.Solvent choice, cooling rate.
Part C: Illuminating the Atomic Arrangement: Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer[3].

G crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection crystal_selection->data_collection Mount on Goniometer data_processing Data Processing & Reduction data_collection->data_processing Diffraction Images structure_solution Structure Solution data_processing->structure_solution Reflection Intensities structure_refinement Structure Refinement structure_solution->structure_refinement Initial Atomic Model validation Structure Validation & Analysis structure_refinement->validation Refined Structural Model

References

An In-depth Technical Guide to Tetrahydrothiophene-2-carboxylic Acid: Discovery, History, and Synthetic Evolution

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Cornerstone of Heterocyclic Chemistry

Tetrahydrothiophene-2-carboxylic acid, also known as thiolane-2-carboxylic acid, stands as a pivotal molecule in the landscape of heterocyclic chemistry. While its name might not resonate as widely as some of its more complex derivatives, its historical significance and continued relevance in synthetic organic chemistry, particularly in the realm of drug discovery and development, are undeniable. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound, from its initial synthesis to its role in the landmark total synthesis of biotin and the evolution of its preparation methodologies. We will delve into the causality behind experimental choices, offering field-proven insights to illuminate the journey of this versatile building block.

The Genesis of a Key Intermediate: Early Synthetic Endeavors

The precise moment of "discovery" for this compound is not marked by a singular, celebrated publication but rather emerged from the broader exploration of thiophene chemistry in the early 20th century. Its initial preparation was likely achieved through the reduction of its aromatic precursor, thiophene-2-carboxylic acid.

An early and historically significant method for this transformation involved the use of sodium amalgam (Na/Hg) in ethanol .[1] This classical reduction technique, while effective, is now largely of historical interest due to the toxicity of mercury.

Conceptual Workflow of Sodium Amalgam Reduction:

G T2CA Thiophene-2-carboxylic acid NaHg Na/Hg in EtOH T2CA->NaHg Reactant Reduction Reduction of Aromatic Ring NaHg->Reduction Reducing Agent THT2CA This compound Reduction->THT2CA Product G Substrate 2-Trichloromethyl- tetrahydrothiophene Reagents Organic Acid Alkali Metal Salt of Weak Acid Substrate->Reagents Reactant Hydrolysis Hydrolysis Reagents->Hydrolysis Conditions Product Tetrahydrothiophene-2- carboxylic acid Hydrolysis->Product Product

References

A Senior Application Scientist's Guide to the Theoretical Modeling of Tetrahydrothiophene-2-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tetrahydrothiophene-2-carboxylic acid (THT-2-CA) represents a critical structural motif in various pharmacologically active compounds and specialty materials. As a saturated heterocyclic carboxylic acid, its reactivity is governed by a complex interplay between the flexible, non-aromatic thiolane ring and the versatile carboxyl functional group. Understanding the mechanisms, kinetics, and thermodynamics of its reactions is paramount for optimizing synthetic routes, predicting degradation pathways, and designing novel derivatives. This in-depth technical guide provides a comprehensive framework for the theoretical modeling of THT-2-CA reactions, intended for researchers, computational chemists, and drug development professionals. We will delve into the foundational principles of its structural and electronic properties, outline robust computational workflows for key reaction classes, and discuss the nuances of interpreting the resulting data to drive experimental design.

Introduction: Distinguishing this compound from its Aromatic Analogue

It is imperative to first draw a clear distinction between this compound (also known as thiolane-2-carboxylic acid) and its unsaturated, aromatic counterpart, Thiophene-2-carboxylic acid. While both share a five-membered sulfur-containing ring, their electronic structures and conformational flexibilities are fundamentally different, leading to disparate chemical reactivity.

  • Thiophene-2-carboxylic acid: Possesses an aromatic thiophene ring. The delocalized π-system influences the acidity of the carboxylic proton and provides sites for electrophilic aromatic substitution. The ring is planar and rigid.

  • This compound (THT-2-CA): Features a saturated, non-aromatic thiolane ring. This ring is flexible and adopts non-planar conformations, which sterically and electronically influence the reactivity of both the carboxylic acid group and the sulfur heteroatom. Its chemistry is more akin to that of an aliphatic thioether and a carboxylic acid.

This guide will focus exclusively on the theoretical modeling of the saturated THT-2-CA system.

Foundational Principles: Computational Methodology

The cornerstone of modern reaction modeling is Density Functional Theory (DFT) , which offers a favorable balance between computational cost and accuracy for the systems under discussion.

Choosing the Right Functional and Basis Set

The selection of a functional and basis set is a critical decision that dictates the quality of the results. For molecules containing second-row elements like sulfur, a well-chosen basis set is crucial.

  • Functionals: Hybrid functionals like B3LYP are often a robust starting point for geometry optimizations and frequency calculations. For more accurate energy calculations, especially for transition states, double-hybrid functionals or composite methods may be employed. Range-separated hybrids like ωB97X-D are excellent for capturing non-covalent interactions and providing more reliable thermochemistry.

  • Basis Sets: Pople-style basis sets such as 6-311+G(d,p) are generally adequate for geometry optimizations. This basis set includes diffuse functions (+) to describe lone pairs and anions accurately, and polarization functions (d,p) to allow for flexibility in orbital shapes. For sulfur, it is often beneficial to use basis sets specifically parameterized for heavier elements.

Solvation Modeling

Reactions are almost invariably carried out in a solvent. Implicit solvation models, such as the Polarizable Continuum Model (PCM) , are computationally efficient and effective for modeling the bulk electrostatic effects of the solvent. This approach creates a cavity in a dielectric continuum representing the solvent, which then polarizes in response to the solute's charge distribution.

Structural and Electronic Landscape of THT-2-CA

Before modeling reactions, a thorough understanding of the reactant's intrinsic properties is essential. The conformational flexibility of the five-membered thiolane ring is a defining characteristic.

Conformational Analysis of the Thiolane Ring

The THT-2-CA ring is not planar. It undergoes pseudorotation through a series of low-energy twist (C₂) and envelope (Cₛ) conformations.[1] Computational studies on the parent tetrahydrothiophene molecule confirm that the twist conformation is generally preferred in the gas phase.[1] The presence of the carboxylic acid substituent at the 2-position will influence the potential energy surface of this pseudorotation.

A robust conformational search is the mandatory first step in any modeling study of THT-2-CA. This will identify the global minimum energy structure and other low-lying conformers that may be present in solution and participate in reactions.

Protocol 1: Conformational Analysis Workflow

  • Initial Structure Generation: Build the THT-2-CA molecule in a molecular editor.

  • Conformational Search: Employ a systematic or stochastic search algorithm (e.g., using molecular mechanics force fields like MMFF94) to generate a wide range of possible conformers.

  • DFT Re-optimization: Take the lowest energy conformers from the initial search and re-optimize their geometries using DFT (e.g., B3LYP/6-31G(d)) with an implicit solvent model.

  • Energy Refinement: Perform single-point energy calculations on the optimized geometries using a higher level of theory (e.g., ωB97X-D/6-311+G(d,p)) to obtain more accurate relative energies.

  • Vibrational Analysis: Calculate vibrational frequencies at the optimization level of theory to confirm that each structure is a true minimum (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energy).

Electronic Properties: The Inductive Effect and Frontier Orbitals

The sulfur atom and the carboxylic acid group exert mutual electronic influences.

  • Inductive Effect: The electron-withdrawing nature of the carboxylic acid group will influence the charge distribution on the ring. Conversely, the sulfur atom, with its lone pairs, can influence the reactivity of the adjacent functional group.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity.[2][3]

    • The HOMO is likely to be localized on the sulfur atom, indicating its nucleophilicity and susceptibility to oxidation.

    • The LUMO is expected to be centered on the π* orbital of the carbonyl group in the carboxylic acid, marking it as the primary site for nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map will visually corroborate these findings, showing regions of negative potential (red) around the carbonyl oxygen and sulfur lone pairs, and positive potential (blue) around the acidic proton and carbonyl carbon.

Modeling Key Reaction Classes

With a solid understanding of the THT-2-CA molecule, we can now explore the theoretical modeling of its primary reactions.

Reactions of the Carboxylic Acid Group

These reactions are fundamental to the synthetic utility of THT-2-CA. The general approach involves locating the transition state (TS) that connects reactants to products.

Diagram 1: General Computational Workflow for Reaction Modeling

G cluster_0 Pre-computation cluster_1 Transition State Search cluster_2 Pathway Confirmation & Analysis A Reactant & Product Structure Guess B Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C Frequency Calculation (Confirm Minima) B->C D Transition State (TS) Guess C->D Input Structures E TS Optimization (e.g., QST2/3, Berny) D->E F TS Frequency Calculation (Confirm 1 Imaginary Frequency) E->F G IRC Calculation (Connects TS to Reactants/Products) F->G Verified TS H Single-Point Energy Refinement (e.g., ωB97X-D/def2-TZVP) G->H I Analysis (Activation Energy, Thermochemistry) H->I

Caption: A generalized workflow for modeling a chemical reaction using DFT.

a) Esterification (Fischer-type)

The acid-catalyzed esterification with an alcohol (e.g., methanol) typically proceeds through a tetrahedral intermediate via an addition-elimination mechanism.[4][5]

Modeling Considerations:

  • Catalyst: Explicitly include one or more acid catalyst molecules (e.g., H₃O⁺) in the calculation to model proton transfers accurately.

  • Mechanism Steps: Model each step separately:

    • Protonation of the carbonyl oxygen.

    • Nucleophilic attack by the alcohol.

    • Proton transfers to form a water leaving group.

    • Elimination of water.

    • Deprotonation of the final ester.

  • Key Output: The calculated activation energy (the difference in energy between the highest-energy transition state and the reactants) will provide insight into the reaction kinetics.

b) Amide Bond Formation

Direct reaction with an amine is often unfavorable due to acid-base chemistry.[5] Modeling often focuses on reactions using coupling agents (e.g., DCC) or the high-temperature condensation of the ammonium carboxylate salt.

Modeling Considerations:

  • High-Temperature Condensation: This can be modeled by calculating the Gibbs free energy of the reaction at the relevant temperature. The challenge is locating the transition state for water elimination.

  • Coupling Agents: Modeling reactions with explicit coupling agents can be complex due to the multiple steps and intermediates involved. A stepwise approach, as outlined in the general workflow, is necessary.[1]

c) Decarboxylation

Decarboxylation of simple aliphatic carboxylic acids is typically difficult.[6] However, the reaction can be modeled to understand the high energy barrier. The mechanism involves the breaking of the C-C bond between the ring and the carboxyl group.

Modeling Considerations:

  • Transition State: The transition state will involve significant elongation of the C-C bond being broken.

  • Thermodynamics: Calculate the overall reaction enthalpy and Gibbs free energy to determine if the process is thermodynamically favorable. For THT-2-CA, this reaction is expected to be highly endergonic under normal conditions.

Reactions Involving the Tetrahydrothiophene Ring

a) Oxidation at the Sulfur Atom

The sulfur atom in THT-2-CA is a nucleophilic center and is readily oxidized.[7] Theoretical modeling can effectively predict the selectivity and mechanism of oxidation to the corresponding sulfoxide and sulfone.

Diagram 2: Oxidation Pathway of THT-2-CA

G Reactant This compound (THT-2-CA) TS1 TS₁ Reactant->TS1 + [O] Intermediate THT-1-oxide-2-carboxylic acid (Sulfoxide) TS1->Intermediate TS2 TS₂ Intermediate->TS2 + [O] Product THT-1,1-dioxide-2-carboxylic acid (Sulfone) TS2->Product

Caption: Stepwise oxidation of the sulfur atom in THT-2-CA.

Modeling Considerations:

  • Oxidant: The choice of oxidant (e.g., H₂O₂, m-CPBA) should be modeled explicitly. The mechanism will involve the attack of the sulfur lone pair on an electrophilic oxygen atom of the oxidant.

  • Stereochemistry: Oxidation to the sulfoxide creates a new stereocenter at the sulfur atom. DFT can be used to calculate the energies of the transition states leading to the syn and anti diastereomers (relative to the carboxylic acid group), thus predicting the stereochemical outcome of the reaction.

  • Energetics: Comparing the activation energies for the first oxidation (to sulfoxide) and the second oxidation (to sulfone) can predict whether the reaction can be stopped selectively at the sulfoxide stage.

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative results should be summarized in tables.

Table 1: Hypothetical Calculated Energies for THT-2-CA Conformers

ConformerRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Twist (Global Min)0.000.00
Envelope 1+0.85+0.90
Twist 2+1.20+1.25
Envelope 2+1.50+1.55

Table 2: Hypothetical Calculated Activation Barriers for Modeled Reactions

ReactionReactantsTransition State (TS)Activation Energy (ΔG‡, kcal/mol)
EsterificationTHT-2-CA + CH₃OH + H⁺TS_ester+18.5
Oxidation (1st)THT-2-CA + H₂O₂TS_ox1+12.0
Oxidation (2nd)THT-sulfoxide + H₂O₂TS_ox2+15.5

Challenges and Future Directions

While DFT provides a powerful toolkit, challenges remain. Modeling reactions involving explicit solvent molecules, particularly those that participate in the reaction (like water), can be computationally demanding but may be necessary for high accuracy. Furthermore, predicting the outcomes of reactions catalyzed by transition metals, which could be relevant for C-H activation on the thiolane ring, requires specialized knowledge of the catalyst's electronic structure and potential catalytic cycles.

The lack of specific experimental data for THT-2-CA reactions presents an opportunity. The theoretical predictions outlined in this guide can serve as a roadmap for experimental chemists, highlighting promising reaction conditions and predicting potential products and byproducts, thereby accelerating the research and development cycle.

References

Solubility of Tetrahydrothiophene-2-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of Tetrahydrothiophene-2-carboxylic acid

Executive Summary

This technical guide provides a comprehensive analysis of the solubility of this compound (THTC), a heterocyclic compound of interest in pharmaceutical and chemical research. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the theoretical principles governing its solubility, detailed experimental protocols for its determination, and an overview of the key factors that influence its behavior in various solvent systems.

The guide emphasizes the interplay between the compound's structural features—the polar carboxylic acid group and the less polar tetrahydrothiophene ring—and the properties of the solvent. We present standardized, self-validating protocols for both isothermal (equilibrium shake-flask) and polythermal solubility measurement techniques, explaining the causality behind critical experimental steps. While specific quantitative solubility data for THTC is not broadly published, this guide establishes a framework for its empirical determination and provides qualitative predictions based on established chemical principles.

Introduction to this compound (THTC)

This compound, with the chemical formula C₅H₈O₂S, is a sulfur-containing heterocyclic compound. Its structure features a saturated five-membered thiophane ring with a carboxylic acid substituent at the second position.

  • IUPAC Name: Thiolane-2-carboxylic acid[1]

  • CAS Number: 19418-11-2[1]

  • Molecular Weight: 132.18 g/mol [1]

  • Physical Form: Solid

The presence of both a hydrogen-bond-donating and -accepting carboxyl group and a non-polar heterocyclic ring gives THTC an amphiphilic character, making its solubility highly dependent on the chosen solvent system. Understanding this solubility is critical for its application in synthesis, purification, formulation, and various analytical procedures.

Theoretical Principles of Solubility

The solubility of a compound is a result of the complex interplay of intermolecular forces between the solute and the solvent. The widely used principle of "like dissolves like" serves as a primary guideline for predicting solubility.[2][3]

3.1 Intermolecular Forces and Molecular Structure The solubility of THTC is dictated by a balance between its polar and non-polar moieties.

  • Polar Carboxyl Group (-COOH): This functional group is capable of strong hydrogen bonding with polar protic solvents (e.g., water, alcohols) and strong dipole-dipole interactions with polar aprotic solvents (e.g., acetone).

  • Non-Polar Tetrahydrothiophene Ring: The saturated hydrocarbon-like ring contributes to van der Waals forces, favoring interactions with non-polar or less polar organic solvents like ethers and aromatic hydrocarbons.[4]

The overall solubility in a given solvent depends on whether the energy released from the new solute-solvent interactions is sufficient to overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions.

3.2 The Critical Role of pH For an ionizable compound like a carboxylic acid, pH is one of the most significant factors influencing aqueous solubility.[5] The carboxylic acid group (R-COOH) exists in equilibrium with its conjugate base, the carboxylate anion (R-COO⁻).

R-COOH + H₂O ⇌ R-COO⁻ + H₃O⁺

In acidic solutions (low pH), the equilibrium shifts to the left, favoring the neutral, less polar form of the molecule, which generally has lower aqueous solubility. In basic solutions (high pH), the acid is deprotonated to form the highly polar and much more water-soluble carboxylate salt. This principle is fundamental to techniques like acid-base extraction for purification.

Experimental Determination of Solubility

Accurate solubility data is obtained through rigorous experimental measurement. The two primary methodologies are isothermal methods, such as the equilibrium shake-flask technique, and polythermal methods.[6]

4.1 Protocol 1: Equilibrium "Shake-Flask" Method (Isothermal) The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[7] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound at a constant temperature.

Objective: To determine the thermodynamic equilibrium solubility of THTC in a specific solvent at a controlled temperature (e.g., 25 °C or 37 °C).

Methodology:

  • Preparation: Add an excess amount of solid THTC to a known volume of the test solvent in a sealed vial or flask. The excess solid is crucial to ensure that equilibrium is established with the solid phase.[7][8]

  • Equilibration: Place the sealed container in an incubator or shaker bath set to the desired constant temperature. Agitate the mixture for a prolonged period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.[8][9] The time required should be determined empirically by taking measurements at various time points (e.g., 24, 48, 72 hours) until the concentration in solution remains constant.[10]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation or filtration. Filtration must be performed carefully to avoid adsorption of the solute onto the filter membrane; pre-rinsing the filter with the solution can mitigate this.[8]

  • Quantification: Accurately dilute the clear supernatant and analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[8][9]

  • Solid Phase Analysis: It is good practice to analyze the remaining solid using techniques like X-ray diffraction (XRD) or Differential Scanning Calorimetry (DSC) to check for any solvent-mediated polymorphic transformations during the experiment, which could affect the solubility value.[8]

Causality Behind Experimental Choices:

  • Extended Incubation: Short incubation times may only yield kinetic solubility values, which can be misleading. A prolonged period with agitation is necessary to ensure the dissolution and recrystallization processes have reached a true equilibrium, reflecting the thermodynamic solubility of the most stable crystalline form.[11]

  • Excess Solid: The presence of undissolved solid ensures that the solution remains saturated throughout the experiment and that equilibrium is maintained between the dissolved and solid states.[11]

Diagram: Workflow for Equilibrium Solubility Determination

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis prep Add excess solid THTC to known volume of solvent equil Agitate at constant T (24-72 hours) prep->equil Seal vial sep Centrifuge or Filter to get clear supernatant equil->sep Check for constant concentration quant Quantify concentration (e.g., HPLC, UV-Vis) sep->quant Saturated Solution solid Analyze residual solid (e.g., XRD) sep->solid Undissolved Solid G THTC THTC Solubility Solvent Solvent Properties THTC->Solvent Temp Temperature THTC->Temp pH pH (Aqueous) THTC->pH Polarity Polarity ('Like dissolves like') Solvent->Polarity H_Bond H-Bonding Capacity Solvent->H_Bond Acidic Low pH (R-COOH) pH->Acidic Basic High pH (R-COO⁻) pH->Basic

References

Enantioselective Synthesis of Tetrahydrothiophene-2-carboxylic Acid: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Tetrahydrothiophene-2-carboxylic Acid

This compound, a sulfur-containing heterocyclic compound, is a crucial chiral building block in the synthesis of numerous pharmaceutical agents and biologically active molecules. Its structural rigidity and the presence of a stereocenter at the C2 position make it an important scaffold for designing molecules with specific three-dimensional orientations, which is paramount for selective interaction with biological targets. One of the most notable applications of an enantiomerically pure form of a tetrahydrothiophene derivative is in the synthesis of (+)-biotin (Vitamin H), an essential cofactor for carboxylase enzymes.[1] The stereochemistry of the tetrahydrothiophene ring is critical for its biological function, underscoring the necessity for robust and efficient methods for its enantioselective synthesis.

This in-depth technical guide provides a comprehensive overview of the primary strategies for the enantioselective synthesis of this compound. It is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical insights into the state-of-the-art methodologies. We will delve into asymmetric catalysis, enzymatic resolutions, and chiral pool synthesis, providing detailed protocols and a critical analysis of each approach to aid in the selection and implementation of the most suitable synthetic route for a given research and development program.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure this compound can be broadly categorized into three main strategies:

  • Asymmetric Catalysis: This approach involves the direct formation of the chiral center through the use of a chiral catalyst. The most prominent method in this category is the asymmetric hydrogenation of the corresponding aromatic precursor, thiophene-2-carboxylic acid, or its derivatives.

  • Enzymatic Resolution: This strategy relies on the use of enzymes, typically lipases, to selectively react with one enantiomer of a racemic mixture of this compound or its ester derivative, allowing for the separation of the two enantiomers.

  • Chiral Pool Synthesis: This method utilizes readily available enantiomerically pure starting materials from nature, such as amino acids or carbohydrates, which are then chemically transformed into the target molecule, preserving the initial stereochemistry.

The choice of strategy depends on various factors, including the desired scale of synthesis, the availability of starting materials and catalysts, and the required level of enantiopurity.

Asymmetric Catalysis: The Power of Hydrogenation

Asymmetric hydrogenation of aromatic thiophenes represents a powerful and atom-economical method for the synthesis of chiral tetrahydrothiophenes.[2][3] This approach directly converts a flat, achiral molecule into a three-dimensional, chiral one with high enantioselectivity.

Mechanism of Ru-Catalyzed Asymmetric Hydrogenation

Ruthenium complexes bearing chiral ligands, particularly those with N-heterocyclic carbene (NHC) ligands, have proven to be highly effective for the asymmetric hydrogenation of substituted thiophenes.[2] The generally accepted mechanism involves the coordination of the thiophene substrate to the chiral Ru-catalyst, followed by the stepwise addition of hydrogen across the double bonds of the thiophene ring. The chiral ligand environment dictates the facial selectivity of the hydrogenation, leading to the preferential formation of one enantiomer.

Diagram: Catalytic Cycle of Asymmetric Hydrogenation

G cluster_0 Catalytic Cycle Ru_cat [Ru(L*)] Active Catalyst Ru_Substrate [Ru(L*)(Substrate)] Coordination Complex Ru_cat->Ru_Substrate Substrate Coordination Substrate Thiophene-2-COOR H2_add1 First H₂ Addition (Dihydrothiophene intermediate) Ru_Substrate->H2_add1 H₂ H2_add2 Second H₂ Addition H2_add1->H2_add2 H₂ Product Chiral Tetrahydrothiophene-2-COOR H2_add2->Product Product Release Regen Catalyst Regeneration H2_add2->Regen Regen->Ru_cat

Caption: Simplified catalytic cycle for the Ru-catalyzed asymmetric hydrogenation of a thiophene derivative.

Experimental Protocol: Asymmetric Hydrogenation of a Thiophene-2-carboxylate Derivative

This protocol is a representative example based on the successful asymmetric hydrogenation of substituted thiophenes.[2]

Materials:

  • Methyl thiophene-2-carboxylate

  • [Ru(cod)(2-methallyl)₂]

  • Chiral NHC ligand (e.g., a derivative of imidazolin-2-ylidene)

  • Toluene (anhydrous)

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, a Schlenk flask is charged with [Ru(cod)(2-methallyl)₂] (1 mol%) and the chiral NHC ligand (1.1 mol%).

  • Anhydrous toluene is added, and the mixture is stirred at room temperature for 30 minutes to form the active catalyst.

  • Methyl thiophene-2-carboxylate (1 equivalent) and anhydrous methanol are added to the flask.

  • The flask is sealed, removed from the glovebox, and connected to a hydrogenation apparatus.

  • The system is purged with hydrogen gas three times.

  • The reaction is stirred under a hydrogen atmosphere (50 bar) at 60 °C for 24 hours.

  • After cooling to room temperature, the pressure is carefully released.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the chiral methyl tetrahydrothiophene-2-carboxylate.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Data Summary: Asymmetric Hydrogenation of Substituted Thiophenes

SubstrateCatalyst Loading (mol%)H₂ Pressure (bar)Temp (°C)Time (h)Yield (%)ee (%)Reference
2-Methylthiophene1506024>9995[2]
2-Ethylthiophene1506024>9996[2]
2-Phenylthiophene15080489592[2]

Enzymatic Resolution: A Biocatalytic Approach

Enzymatic kinetic resolution is a widely used and highly effective method for obtaining enantiomerically pure compounds, particularly carboxylic acids and their esters.[4][5] This technique leverages the stereoselectivity of enzymes, most commonly lipases, to differentiate between the two enantiomers of a racemic mixture.

Principle of Lipase-Catalyzed Kinetic Resolution

In a typical kinetic resolution of a racemic ester of this compound, a lipase selectively hydrolyzes one enantiomer (e.g., the (R)-ester) to the corresponding carboxylic acid, leaving the other enantiomer (the (S)-ester) unreacted. The resulting mixture of the carboxylic acid and the unreacted ester can then be separated by chemical means. The efficiency of the resolution is determined by the enantioselectivity of the enzyme, often expressed as the enantiomeric ratio (E-value).

Diagram: Workflow for Enzymatic Kinetic Resolution

G Racemic Racemic Tetrahydrothiophene- 2-carboxylic Acid Ester ((R/S)-Ester) Reaction Enzymatic Hydrolysis in Buffer/Co-solvent Racemic->Reaction Enzyme Lipase (e.g., Candida antarctica Lipase B) Enzyme->Reaction Mixture Mixture of: (R)-Carboxylic Acid and (S)-Ester Reaction->Mixture Separation Chemical Separation (e.g., Acid-Base Extraction) Mixture->Separation Product1 Enantiopure (R)-Carboxylic Acid Separation->Product1 Product2 Enantiopure (S)-Ester Separation->Product2 Hydrolysis Chemical Hydrolysis Product2->Hydrolysis Product3 Enantiopure (S)-Carboxylic Acid Hydrolysis->Product3

Caption: General workflow for the lipase-catalyzed kinetic resolution of a racemic ester.

Experimental Protocol: Lipase-Catalyzed Hydrolysis of Racemic Ethyl Tetrahydrothiophene-2-carboxylate

This protocol is a generalized procedure based on established methods for the enzymatic resolution of carboxylic acid esters.[4][6]

Materials:

  • Racemic ethyl tetrahydrothiophene-2-carboxylate

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Diisopropyl ether (DIPE)

  • Sodium hydroxide solution (1 M)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • To a solution of racemic ethyl tetrahydrothiophene-2-carboxylate (1 equivalent) in a mixture of phosphate buffer and DIPE (e.g., 4:1 v/v), add immobilized lipase (e.g., 10-20% w/w of the substrate).

  • Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC.

  • When approximately 50% conversion is reached, filter off the enzyme.

  • Separate the aqueous and organic layers.

  • Extract the aqueous layer with ethyl acetate.

  • Acidify the aqueous layer to pH 2 with 1 M HCl and extract with ethyl acetate to isolate the enantiomerically enriched this compound.

  • Combine the organic layers from the initial separation and extraction, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to recover the unreacted, enantiomerically enriched ethyl tetrahydrothiophene-2-carboxylate.

  • The recovered ester can be hydrolyzed chemically (e.g., with NaOH followed by acidification) to obtain the other enantiomer of the carboxylic acid.

  • Determine the enantiomeric excess of both the acid and the recovered ester by chiral HPLC.

Chiral Pool Synthesis: Leveraging Nature's Stereochemistry

The synthesis of chiral molecules from readily available, enantiopure natural products, known as the chiral pool, is a classic and reliable strategy. For sulfur-containing heterocycles, amino acids like L-cysteine and L-methionine are excellent starting points.

Retrosynthetic Analysis from L-Cysteine

A plausible retrosynthetic pathway to an intermediate for (+)-biotin, which features the tetrahydrothiophene core, can be envisioned starting from L-cysteine. This approach leverages the inherent stereocenter of the amino acid to establish the desired stereochemistry in the final product. A key transformation in such a synthesis is the formation of the tetrahydrothiophene ring, which can be achieved through various cyclization strategies.

Diagram: Retrosynthetic Pathway from L-Cysteine

G Target epi-Biotin Sulfone (Precursor) Intermediate1 Spirocyclic Intermediate Target->Intermediate1 Haller-Bauer Reaction Intermediate2 Enone Derivative Intermediate1->Intermediate2 Tandem Cyclization Intermediate3 Protected L-Cysteine Intermediate2->Intermediate3 Aldol Reaction Start L-Cysteine Intermediate3->Start Protection

Caption: A retrosynthetic approach to a biotin precursor starting from L-cysteine.[7]

Conclusion and Future Outlook

The enantioselective synthesis of this compound is a pivotal challenge in medicinal and organic chemistry. This guide has outlined the three principal strategies to achieve this goal: asymmetric hydrogenation, enzymatic resolution, and chiral pool synthesis.

  • Asymmetric hydrogenation offers a direct and atom-economical route to the chiral product from its aromatic precursor, with high enantioselectivities achievable using modern ruthenium-NHC catalysts.

  • Enzymatic resolution provides a robust and often highly selective method for separating racemic mixtures, which is particularly well-suited for the production of both enantiomers.

  • Chiral pool synthesis offers a reliable way to access the target molecule with a defined absolute stereochemistry, although it may involve more synthetic steps.

The choice of the optimal synthetic route will depend on the specific requirements of the project, including scale, cost, and desired enantiopurity. Future developments in this field are likely to focus on the discovery of more efficient and selective catalysts for asymmetric hydrogenation, the engineering of novel enzymes with tailored substrate specificities for kinetic resolutions, and the development of more convergent and efficient chiral pool syntheses. These advancements will continue to facilitate the synthesis of complex chiral molecules for the advancement of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols: The Use of Tetrahydrothiophene-2-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Chiral Building Block

Tetrahydrothiophene-2-carboxylic acid, also known by its IUPAC name thiolane-2-carboxylic acid, is a versatile heterocyclic compound that serves as a valuable building block in modern organic synthesis.[1] Its structure features a saturated five-membered sulfur-containing ring (a thiolane) with a carboxylic acid group at the 2-position, creating a chiral center. This unique combination of a chiral scaffold, a soft sulfur donor atom, and a modifiable carboxylic acid functional group makes it a molecule of significant interest in peptidomimetics, asymmetric catalysis, and the synthesis of novel bioactive compounds.

Structurally, it can be considered a non-proteinogenic cyclic amino acid and a surrogate for proline, where the γ-methylene group is replaced by a sulfur atom. This substitution imparts distinct conformational properties and introduces a site for potential metal coordination or oxidative modification, offering chemists a tool to modulate the biological and physical properties of peptides and other complex molecules.[2]

This guide provides a detailed overview of the key applications of this compound, complete with field-proven insights and step-by-step protocols to facilitate its use in the laboratory.

Physicochemical and Safety Data

A clear understanding of the compound's properties and hazards is critical before any experimental work.

Table 1: Properties of this compound

Property Value Reference
IUPAC Name thiolane-2-carboxylic acid [1]
CAS Number 19418-11-2 [1]
Molecular Formula C₅H₈O₂S [1]
Molecular Weight 132.18 g/mol [1]

| Appearance | White to off-white solid/powder |[3] |

Table 2: Hazard Identification and Safety Precautions

Hazard Statement GHS Code Precautionary Measures Reference
Harmful if swallowed H302 P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth. [1][4]
Causes skin irritation H315 P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. [1][4]
Causes serious eye irritation H319 P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1][4]

| May cause respiratory irritation | H335 | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |[5] |

Application I: A Proline Surrogate in Peptide Synthesis

The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide chemistry, enabling the synthesis of peptides with enhanced stability, novel secondary structures, and tailored biological activities.[6][7] this compound serves as an excellent proline analogue, where the sulfur atom in the ring can influence backbone conformation and introduce a soft donor site.

Causality Behind Experimental Choices

Incorporating this analogue via Solid-Phase Peptide Synthesis (SPPS) requires adapting standard protocols. The choice of Fmoc (9-fluorenylmethoxycarbonyl) protection for the α-amino group is standard for its base-lability, which is orthogonal to the acid-labile side-chain protecting groups and resin linkers.[2] The key challenge in coupling any non-proteinogenic amino acid, particularly those with steric bulk near the reaction center, is ensuring complete and efficient amide bond formation without racemization.[2] To overcome this, highly efficient coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed. HATU, in the presence of a tertiary base like DIEA (N,N-Diisopropylethylamine), forms a highly reactive O-acylisourea intermediate that rapidly acylates the free N-terminal amine of the growing peptide chain, minimizing side reactions.

spsp_workflow Resin Resin with Linker & Free Amine Coupling Coupling Step (HATU, DIEA in NMP) Resin->Coupling Fmoc_AA Fmoc-Protected Tetrahydrothiophene- 2-carboxylic acid Fmoc_AA->Coupling Wash1 Wash (NMP) Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine in NMP) Wash1->Deprotection Wash2 Wash (NMP) Deprotection->Wash2 Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Chain Elongation Cleavage Final Cleavage & Deprotection (TFA) Wash2->Cleavage Final Step Cycle->Coupling Peptide Purified Peptide Cleavage->Peptide

Workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol: Fmoc-SPPS of a Peptide Containing this compound

This protocol outlines the manual incorporation of Fmoc-thiolane-2-carboxylic acid into a peptide sequence on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin (loading ~0.5 mmol/g)

  • Fmoc-thiolane-2-carboxylic acid

  • Other required Fmoc-protected proteinogenic amino acids

  • Coupling Reagent: HATU

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvent: N-Methyl-2-pyrrolidone (NMP)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in NMP

  • Washing Solvents: Dichloromethane (DCM), NMP

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in NMP for 30 minutes in a fritted reaction vessel.

  • Initial Fmoc Deprotection: If starting with a pre-loaded Fmoc-amino acid resin, deprotect the Fmoc group by treating the resin with 20% piperidine in NMP (2 x 10 min). Wash thoroughly with NMP (3x) and DCM (3x).

  • Activation of Fmoc-thiolane-2-carboxylic acid: In a separate vial, dissolve Fmoc-thiolane-2-carboxylic acid (3 eq. relative to resin loading), HATU (2.95 eq.), and DIEA (6 eq.) in NMP. Allow to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the reaction vessel and wash the peptide-resin thoroughly with NMP (5x) to remove excess reagents.

  • Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If incomplete, repeat the coupling step.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in NMP (2 x 10 min) to remove the Fmoc protecting group from the newly added residue.

  • Washing: Wash the resin thoroughly with NMP (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 3-8 for each subsequent amino acid in the peptide sequence.[8]

  • Final Cleavage and Deprotection: After the final amino acid is coupled and deprotected, wash the peptide-resin with DCM and dry it under vacuum. Add the cleavage cocktail and agitate at room temperature for 2-3 hours.[2]

  • Peptide Precipitation and Purification: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the peptide via reverse-phase HPLC.

Application II: Chiral Ligand in Asymmetric Catalysis

The C₂-symmetric and stereogenic nature of this compound and its derivatives makes them attractive candidates for chiral ligands in asymmetric transition-metal catalysis. The sulfur atom, being a soft donor, forms strong coordination bonds with soft metals like palladium, rhodium, and copper.[9] The chirality proximal to the coordinating sulfur atom can create a well-defined chiral pocket around the metal center, enabling enantioselective transformations.[10][11]

Causality Behind Experimental Choices

Palladium(II) is a common choice for catalysis due to its versatile reactivity.[12] For ligand synthesis, the carboxylic acid is often converted to an amide or ester to introduce other coordinating groups or to modify steric and electronic properties. The reaction of a chiral ligand with a suitable metal precursor, such as Pd(CH₃CN)₂Cl₂, is a standard method for synthesizing well-defined metal complexes. The acetonitrile ligands are labile and easily displaced by the stronger sulfur and/or other donor atoms of the chiral ligand, yielding the desired palladium complex. Characterization by NMR, and ideally X-ray crystallography, is essential to confirm the coordination mode and geometry of the final complex.[13]

Coordination of a Thiolane-derived Ligand to Palladium.
Protocol: Synthesis of a Chiral Palladium(II) Complex

This protocol describes a general method for synthesizing a palladium complex from a derivative of this compound. Here, we assume the carboxylic acid has been converted to a derivative (e.g., an amide) represented as L .

Materials:

  • Chiral ligand L derived from (R)- or (S)-Tetrahydrothiophene-2-carboxylic acid

  • Bis(acetonitrile)dichloropalladium(II) [Pd(CH₃CN)₂Cl₂]

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), add the chiral ligand L (1.0 eq.) to a Schlenk flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous, degassed solvent to dissolve the ligand.

  • Addition of Metal Precursor: In a separate flask, dissolve Pd(CH₃CN)₂Cl₂ (1.0 eq.) in the same solvent.

  • Complexation Reaction: Slowly add the palladium solution to the ligand solution at room temperature. Stir the reaction mixture for 4-12 hours. The formation of the complex may be indicated by a color change.

  • Isolation: Reduce the solvent volume under vacuum. The product may precipitate directly or can be precipitated by adding a non-polar solvent (e.g., hexane or pentane).

  • Purification: Collect the solid product by filtration, wash with a small amount of the non-polar solvent, and dry under high vacuum. If needed, the complex can be recrystallized from a suitable solvent system (e.g., DCM/hexane).

  • Characterization: Characterize the resulting palladium complex using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. For unambiguous structural determination, single crystals can be grown for X-ray diffraction analysis.[12]

Application III: Scaffold for Heterocyclic Synthesis

Beyond its direct use, this compound is a valuable starting material for constructing more complex heterocyclic systems. The carboxylic acid can be readily transformed into a wide range of functional groups (amides, esters, alcohols, etc.), while the thiolane ring can undergo reactions such as oxidation to sulfoxides and sulfones, or ring-opening, providing multiple avenues for synthetic diversification.

Protocol: Reduction and Derivatization

This protocol demonstrates the conversion of the carboxylic acid to a primary alcohol, a key intermediate for further functionalization.

Materials:

  • This compound

  • Reducing agent: Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous solvent: Tetrahydrofuran (THF) or Diethyl ether

  • Aqueous workup solutions: Saturated sodium sulfate (Na₂SO₄) solution, 1M Hydrochloric acid (HCl)

  • Drying agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere, add this compound (1.0 eq.) to a flame-dried, three-neck flask equipped with a stir bar, dropping funnel, and condenser. Dissolve it in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add a solution of BH₃·THF (1.0 M in THF, ~1.2 eq.) via the dropping funnel. (Caution: LiAlH₄ is a more powerful but also more hazardous reducing agent requiring stricter anhydrous conditions and careful quenching).

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding methanol, followed by 1M HCl at 0 °C until the gas evolution ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude (thiolan-2-yl)methanol by flash column chromatography on silica gel to yield the pure alcohol. This alcohol can then be used in subsequent reactions, such as conversion to an alkyl halide or tosylate for nucleophilic substitution.

References

Application Notes and Protocols: Tetrahydrothiophene-2-carboxylic Acid as a Foundational Scaffold in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures with enhanced pharmacological profiles is perpetual. While aromatic heterocycles, such as thiophene, have long been mainstays in drug discovery, there is a growing appreciation for the advantages conferred by their saturated counterparts. Tetrahydrothiophene-2-carboxylic acid (Thiolane-2-carboxylic acid), the saturated analog of thiophene-2-carboxylic acid, represents a pivotal building block for introducing three-dimensionality into drug candidates. The incorporation of saturated heterocyclic rings can lead to significant improvements in key drug-like properties, including aqueous solubility and metabolic stability, while mitigating the potential for arene-related toxicity. Furthermore, the non-planar structure of the tetrahydrothiophene ring allows for a more comprehensive exploration of the target's binding pocket, potentially leading to enhanced potency and selectivity.

This guide provides a comprehensive overview of this compound as a versatile building block. We will delve into its synthesis, key chemical transformations, and provide detailed, field-proven protocols for its application in the generation of compound libraries for pharmaceutical research.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety information for this compound is presented below.

PropertyValueReference(s)
IUPAC Name thiolane-2-carboxylic acid[1]
Synonyms Tetrahydro-2-thiophenecarboxylic acid[1]
CAS Number 19418-11-2[1]
Molecular Formula C₅H₈O₂S[1]
Molecular Weight 132.18 g/mol [1]
Appearance Solid[2]
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1]

Strategic Synthesis of this compound

The most direct and efficient laboratory-scale synthesis of this compound is achieved through the catalytic hydrogenation of its aromatic precursor, Thiophene-2-carboxylic acid. This transformation saturates the thiophene ring, yielding the desired product. Palladium on carbon (Pd/C) and Raney Nickel are highly effective catalysts for this reaction.

Protocol 1: Synthesis via Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This protocol outlines the hydrogenation of Thiophene-2-carboxylic acid using a standard benchtop hydrogenation apparatus.

Materials:

  • Thiophene-2-carboxylic acid

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or a suitable solvent like ethyl acetate)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Hydrogenation vessel (e.g., Parr shaker)

  • Filtration apparatus

Procedure:

  • Vessel Preparation: To a clean, dry hydrogenation vessel, add Thiophene-2-carboxylic acid (1 equivalent).

  • Catalyst Addition: Under a stream of inert gas, carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate). The catalyst should be handled with care as it can be pyrophoric.

  • Solvent Addition: Add a suitable solvent, such as ethanol, to dissolve the starting material and create a slurry with the catalyst.

  • Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with an inert gas before introducing hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).

  • Reaction: Begin agitation (stirring or shaking) and heat the reaction to a moderate temperature (e.g., 40-60 °C) if necessary to increase the reaction rate.

  • Monitoring: Monitor the reaction progress by observing the uptake of hydrogen. The reaction is typically complete when hydrogen uptake ceases. This can be confirmed by techniques such as TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of filter aid to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Application as a Pharmaceutical Building Block: Derivatization Protocols

The true utility of this compound lies in its function as a scaffold for creating diverse libraries of compounds for drug discovery. The carboxylic acid moiety serves as a versatile handle for a variety of chemical transformations, most notably amide bond formation and esterification.

Protocol 2: Amide Coupling

The formation of an amide bond is a fundamental reaction in pharmaceutical chemistry. This protocol details a general procedure for the coupling of this compound with a primary or secondary amine using a common coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard glassware for extraction

Procedure:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.1 equivalents) and DIPEA (2-3 equivalents). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 1-12 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 3: Fischer Esterification

Esterification is another key transformation for modifying the carboxylic acid group. The Fischer esterification provides a straightforward method for producing esters from carboxylic acids and alcohols under acidic catalysis.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reflux condenser

  • Heating mantle

  • Standard glassware for extraction

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in an excess of the desired alcohol (which also serves as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.

  • Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by column chromatography or distillation.

Visualizing the Workflow

The following diagrams illustrate the key synthetic pathways described in these application notes.

Synthesis_and_Derivatization Synthesis and Derivatization of this compound cluster_synthesis Synthesis cluster_derivatization Derivatization Thiophene-2-carboxylic_acid Thiophene-2-carboxylic Acid Tetrahydrothiophene-2-carboxylic_acid This compound Thiophene-2-carboxylic_acid->Tetrahydrothiophene-2-carboxylic_acid H₂, Pd/C or Raney Ni (Catalytic Hydrogenation) THTC This compound Amide Amide Derivative THTC->Amide Amine, HATU, DIPEA (Amide Coupling) Ester Ester Derivative THTC->Ester Alcohol, H₂SO₄ (cat.) (Fischer Esterification)

Caption: Synthetic route to this compound and its subsequent derivatization.

Conclusion: A Gateway to Novel Chemical Space

This compound is a valuable and versatile building block for modern pharmaceutical research. Its saturated, three-dimensional structure offers distinct advantages over its aromatic counterpart, providing a pathway to compounds with potentially improved drug-like properties. The synthetic and derivatization protocols outlined in this guide are robust and adaptable, enabling researchers to efficiently generate diverse libraries of novel compounds for biological screening. As the demand for innovative therapeutics continues to grow, the strategic application of scaffolds like this compound will be instrumental in the discovery of the next generation of medicines.

References

Synthesis of biologically active derivatives from Tetrahydrothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Biologically Active Derivatives from Tetrahydrothiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Tetrahydrothiophene Scaffold in Medicinal Chemistry

The tetrahydrothiophene ring is a privileged heterocyclic scaffold in modern drug discovery. As a saturated, sulfur-containing five-membered ring, it offers a unique combination of properties: a three-dimensional structure, metabolic stability, and the ability to engage in specific interactions with biological targets. This compound (THTC), in particular, serves as a versatile and highly valuable starting material for generating libraries of novel chemical entities.[1] The carboxylic acid handle at the 2-position is a prime site for chemical modification, allowing for the systematic introduction of diverse functional groups to explore structure-activity relationships (SAR).

Derivatives built upon the thiophene and tetrahydrothiophene core have demonstrated a remarkable breadth of biological activities, including potent antibacterial, anticancer, anti-inflammatory, and neuroprotective effects.[2][3][4][5] This guide provides a detailed overview of the core synthetic strategies for derivatizing THTC, complete with step-by-step protocols and an exploration of the biological significance of the resulting compounds.

Core Synthetic Strategies: From Carboxylic Acid to Bioactive Derivative

The primary routes for derivatizing this compound involve transformations of the carboxylic acid group into amides and esters. These functional groups are prevalent in pharmaceuticals due to their ability to form key hydrogen bonds with protein targets and their favorable pharmacokinetic properties.

Amide Bond Formation: The Workhorse of Medicinal Chemistry

The direct reaction between a carboxylic acid and an amine is generally inefficient as it leads to the formation of a non-reactive ammonium carboxylate salt.[6] Therefore, the carboxylic acid must first be "activated" using a coupling reagent. This process converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine.

The Rationale Behind Amide Coupling Reagents: Coupling reagents are essential for promoting efficient amide bond formation under mild conditions. The choice of reagent is critical and depends on factors like the complexity of the substrates, the need to preserve stereochemistry (for chiral molecules), and the desired reaction conditions. Common classes of coupling reagents include carbodiimides (e.g., EDC), uronium/aminium salts (e.g., HATU), and phosphonium salts.[6] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often favored for its high efficiency and its ability to suppress racemization, a critical consideration when working with chiral amines or acids.

Workflow for Amide Synthesis via Carboxylic Acid Activation

G cluster_0 Activation Step cluster_1 Coupling Step cluster_2 Work-up & Purification THTC Tetrahydrothiophene- 2-carboxylic Acid ActivatedEster Activated Intermediate THTC->ActivatedEster  + CouplingAgent Coupling Reagent (e.g., HATU) CouplingAgent->ActivatedEster  + Base Base (e.g., DIPEA) Base->ActivatedEster  + Solvent1 Anhydrous Solvent (e.g., DMF) Solvent1->ActivatedEster FinalAmide Target Amide Derivative ActivatedEster->FinalAmide Amine Primary or Secondary Amine Amine->FinalAmide  + Workup Aqueous Work-up FinalAmide->Workup Purification Column Chromatography Workup->Purification

Caption: General workflow for synthesizing amide derivatives from THTC.

Detailed Protocol: Amide Synthesis Using HATU

This protocol describes a general procedure for coupling this compound with a primary or secondary amine using HATU as the coupling agent.

Materials:

  • This compound (THTC)

  • Desired amine (1.1 equivalents)

  • HATU (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen or argon atmosphere setup

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolution: Dissolve the acid in a minimal amount of anhydrous DMF.

  • Activation: Add HATU (1.1 equivalents) to the solution, followed by the dropwise addition of DIPEA (2.0 equivalents).

  • Pre-activation: Stir the mixture at room temperature (20-25°C) for 15-30 minutes. This allows for the formation of the activated ester intermediate.

  • Amine Addition: Add the desired amine (1.1 equivalents) to the reaction mixture, either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). This removes unreacted acid, residual DMF, and other water-soluble components.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide derivative.

Esterification: Accessing Another Key Functional Group

Fischer-Tropsch esterification is a classic and reliable method for converting a carboxylic acid into an ester by reacting it with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[7]

The Rationale Behind Fischer Esterification: The reaction is an equilibrium process.[7] To drive the reaction towards the ester product, the alcohol is typically used in large excess (often as the solvent). The acid catalyst serves two crucial roles: it protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol, and it facilitates the departure of water as a leaving group.[7]

Workflow for Fischer Esterification of THTC

G cluster_0 Reaction Step cluster_1 Work-up & Purification THTC Tetrahydrothiophene- 2-carboxylic Acid Ester Target Ester Derivative THTC->Ester  + Alcohol Alcohol (R-OH) (often as solvent) Alcohol->Ester  + AcidCat Acid Catalyst (e.g., H₂SO₄) AcidCat->Ester cat. Heating Reflux Heating->Ester Neutralization Neutralization (e.g., NaHCO₃ wash) Ester->Neutralization Extraction Solvent Extraction Neutralization->Extraction Purification Distillation or Chromatography Extraction->Purification

Caption: General workflow for synthesizing ester derivatives from THTC.

Detailed Protocol: Fischer Esterification

This protocol provides a general procedure for the synthesis of an ester from this compound and an alcohol.

Materials:

  • This compound (THTC)

  • Desired alcohol (e.g., methanol, ethanol; used in large excess as solvent)

  • Concentrated sulfuric acid (H₂SO₄) (catalytic amount, e.g., 3-5 mol%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether or other suitable extraction solvent

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in the desired alcohol (e.g., 20-50 equivalents, or as the solvent).

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction time can vary from a few hours to overnight, depending on the alcohol used. Monitor the reaction by TLC.

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. If the ester is not soluble in the aqueous layer, extract the product with a suitable organic solvent like diethyl ether or ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude ester by distillation (if it is a volatile liquid) or by flash column chromatography.

Survey of Biological Activities

Derivatives of the thiophene and tetrahydrothiophene scaffold exhibit a wide array of pharmacological activities. The following sections highlight key therapeutic areas where these compounds have shown significant promise.

Antibacterial Activity

The emergence of antimicrobial resistance (AMR) is a major global health threat, necessitating the urgent development of new antibacterial agents.[8] Tetrahydrothiophene derivatives have emerged as a promising class of compounds with potent activity against both Gram-positive and Gram-negative bacteria.[8]

A study on a series of 2-benzamido-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives demonstrated excellent antibacterial potency.[8] The structure-activity relationship indicated that substituents on the benzamido ring significantly influenced the activity. For instance, electron-withdrawing groups like fluorine atoms were found to enhance the antibacterial effect.[8]

Compound IDR2 SubstituentE. coli MIC (μM)P. aeruginosa MIC (μM)Salmonella MIC (μM)S. aureus MIC (μM)
3b 4-F1.111.000.541.11
3c 4-F (on benzamido)>200.61>902.29
3h 2,4-di-F0.641.341.142.50
3k 2-Cl, 6-F1.110.610.732.22
Ciprofloxacin (Reference)1.250.780.621.25

Data sourced from RSC Medicinal Chemistry, 2022.[8]

Anticancer and Cytotoxic Activity

Thiophene-containing molecules are scaffolds for numerous anticancer agents.[5] They can be derivatized to target various mechanisms involved in cancer progression, such as inhibiting specific enzymes or disrupting cellular processes like proliferation.

For example, novel thiophene acetyl salicylic acid esters have been synthesized and evaluated for their cytotoxic effects.[9] Studies showed that positional isomerism was critical for activity, with an ortho-isomer demonstrating significantly higher potency against the Caco-2 colon cancer cell line (IC₅₀ = 239.88 µM/mL) compared to the para-isomer.[9] This activity was comparable to the reference drug cyclophosphamide.[9] Furthermore, thiophene carboxamide derivatives have been investigated as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), with some compounds showing remarkable cytotoxic activity against the MCF-7 breast cancer cell line (IC₅₀ = 0.09 µM).[10]

Anti-inflammatory Properties

Chronic inflammatory diseases represent a significant therapeutic challenge.[3] Thiophene derivatives, such as the commercial drugs Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties.[3][11] The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[3][11] The presence of carboxylic acid, ester, or amide functional groups on the thiophene ring is often crucial for this activity, highlighting the relevance of THTC as a starting point for developing new anti-inflammatory agents.[3]

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of a wide range of biologically active molecules. The straightforward derivatization of its carboxylic acid group into amides and esters provides a robust platform for medicinal chemists to generate and optimize lead compounds. The demonstrated potential of thiophene-based derivatives in antibacterial, anticancer, and anti-inflammatory applications underscores the importance of continued research in this area. Future efforts will likely focus on creating more complex heterocyclic systems built upon the THTC core and employing advanced computational methods to guide the rational design of next-generation therapeutics.

References

Application Note: Protocols for the Amidation of Tetrahydrothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Tetrahydrothiophene-2-carboxamides

Tetrahydrothiophene-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. The saturated thiophene ring, often referred to as a thiolane, is a key scaffold found in various biologically active molecules, including the essential vitamin biotin. The amidation of its carboxylic acid moiety is a critical transformation, enabling the synthesis of diverse libraries of tetrahydrothiophene-2-carboxamides. These derivatives are explored for a wide range of therapeutic applications, leveraging the unique physicochemical properties imparted by the sulfur-containing heterocycle.

This guide provides an in-depth analysis and detailed protocols for the most effective and commonly employed amidation strategies for this compound. We move beyond simple step-by-step instructions to explain the underlying chemical principles and rationale, empowering researchers to select and optimize the ideal protocol for their specific synthetic challenges.

Core Principles of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable at ambient temperatures, requiring harsh conditions (e.g., >200 °C) that are incompatible with most functionalized molecules. Therefore, the reaction necessitates the "activation" of the carboxylic acid's hydroxyl group, converting it into a better leaving group.[1] This is achieved through two primary strategies:

  • Use of Coupling Reagents: These reagents react with the carboxylic acid to form a highly reactive intermediate in situ, which is then susceptible to nucleophilic attack by the amine.[2][3] This one-pot approach is the cornerstone of modern peptide and amide synthesis.

  • Conversion to an Acyl Halide: A more traditional, two-step approach where the carboxylic acid is first converted into a highly reactive acyl chloride. This intermediate readily reacts with an amine to form the desired amide.[4][5]

This document details three robust protocols that exemplify these core strategies.

Protocol I: Carbodiimide-Mediated Coupling with EDC and HOBt

This method is a workhorse in organic synthesis due to its mild conditions, operational simplicity, and the water-soluble nature of its byproducts, which greatly simplifies purification.

Scientific Principle & Mechanism

The reaction is mediated by a carbodiimide, typically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt). The mechanism proceeds as follows:

  • Activation: The carboxylic acid attacks the EDC, forming a highly reactive O-acylisourea intermediate.

  • Suppression of Side Reactions: Without an additive, this intermediate can rearrange to a stable N-acylurea, a common failure mode in carbodiimide couplings.[3] HOBt acts as a nucleophilic trap, reacting with the O-acylisourea to form an HOBt active ester.

  • Amide Formation: This active ester is more stable than the O-acylisourea but still highly reactive towards the amine, which performs a nucleophilic acyl substitution to yield the final amide product. The use of HOBt is crucial as it also minimizes racemization if the carbon adjacent to the carbonyl is a chiral center.[3][6][7]

Workflow Visualization

G cluster_activation Step 1: Activation cluster_trapping Step 2: Active Ester Formation cluster_coupling Step 3: Amide Formation Acid R-COOH (this compound) O_acylisourea O-Acylisourea Intermediate (Highly Reactive) Acid->O_acylisourea + EDC EDC EDC HOBt_ester HOBt Active Ester (Reduces Racemization) O_acylisourea->HOBt_ester + HOBt N_acylurea N-Acylurea Byproduct (Side Reaction) O_acylisourea->N_acylurea Rearrangement HOBt HOBt Amide Amide Product HOBt_ester->Amide + Amine Amine R'-NH2

Caption: EDC/HOBt amidation workflow.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Desired amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq, if amine is provided as a salt)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard glassware, magnetic stirrer, ice bath, nitrogen atmosphere

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.

  • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution.

  • Cool the mixture to 0 °C using an ice bath and stir for 15-20 minutes. This "pre-activation" step is crucial for efficient formation of the HOBt active ester.

  • In a separate flask, dissolve the amine (1.1 eq) in a minimal amount of DCM. If the amine is an HCl or TFA salt, add DIPEA (2.5 eq) and stir for 5 minutes.

  • Slowly add the amine solution to the activated carboxylic acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol II: Uronium Salt-Mediated Coupling with HATU

For more challenging couplings, such as those involving sterically hindered amines or electron-deficient anilines, uronium/aminium salt reagents provide higher reactivity and faster reaction times. HATU is one of the most effective reagents in this class.

Scientific Principle & Mechanism

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the aminium salt derived from HOAt (1-Hydroxy-7-azabenzotriazole). Its mechanism is analogous to HOBt-based reagents but with enhanced efficacy:

  • Activation: In the presence of a non-nucleophilic base like DIPEA, the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive HOAt active ester.

  • Amide Formation: The HOAt ester reacts rapidly with the amine to form the amide bond. The electron-withdrawing nature of the pyridine nitrogen in the HOAt moiety makes the active ester significantly more reactive than its HOBt counterpart, leading to higher coupling efficiency and reduced side reactions.[3][7]

Workflow Visualization

G cluster_activation Step 1: Activation cluster_coupling Step 2: Amide Formation Acid R-COOH (this compound) HOAt_ester HOAt Active Ester (Highly Reactive) Acid->HOAt_ester + HATU + DIPEA Base DIPEA HATU HATU Amide Amide Product HOAt_ester->Amide + Amine Amine R'-NH2 Guanidinium Guanidinium Byproduct (Side Reaction) Amine->Guanidinium

Caption: HATU-mediated amidation workflow.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Desired amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware, magnetic stirrer, nitrogen atmosphere

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M).

  • Add the amine (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) and stir for 2 minutes.

  • Add HATU (1.2 eq) in one portion. The order of addition is crucial to prevent HATU from reacting directly with the amine to form an unwanted guanidinium byproduct.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Note that DMF is water-soluble, so multiple aqueous washes may be necessary to remove it.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol III: The Acyl Chloride Method via Thionyl Chloride

This classic method is robust, inexpensive, and highly effective, particularly for large-scale synthesis where the cost of coupling reagents can be prohibitive. It involves the explicit conversion of the carboxylic acid to its most reactive derivative, the acyl chloride.

Scientific Principle & Mechanism

This is a two-step, one-pot process:

  • Acyl Chloride Formation: Thionyl chloride (SOCl₂) reacts with the carboxylic acid to form the corresponding acyl chloride. The reaction is driven to completion by the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl).[5][8]

  • Amidation: The highly electrophilic acyl chloride reacts rapidly and irreversibly with the amine to form the amide. A stoichiometric amount of a tertiary amine base (e.g., triethylamine) is required to neutralize the HCl generated in this step.

Workflow Visualization

G Acid R-COOH (this compound) Acyl_Chloride Acyl Chloride Intermediate (R-COCl) Acid->Acyl_Chloride + SOCl₂, Δ (-SO₂, -HCl) Amide Amide Product Acyl_Chloride->Amide + R'-NH₂ + Base (-HCl)

Caption: Two-step amidation via an acyl chloride intermediate.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0-3.0 eq, or used as solvent)

  • Desired amine (1.1 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware, magnetic stirrer, reflux condenser, nitrogen atmosphere, ice bath

Procedure: CAUTION: Thionyl chloride is corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood under strictly anhydrous conditions.

  • Step A: Acyl Chloride Formation

    • Place this compound (1.0 eq) in a flame-dried round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.

    • Carefully add thionyl chloride (2.0 eq). Alternatively, for small scales, the acid can be suspended in anhydrous DCM and SOCl₂ (2.0 eq) added dropwise.

    • Heat the mixture to reflux (approx. 40 °C for DCM, 76 °C for neat SOCl₂) and maintain for 1-3 hours until gas evolution ceases and the solution becomes clear.

    • Cool the mixture to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure. It is common to co-evaporate with an anhydrous solvent like toluene to ensure all SOCl₂ is removed. The resulting crude acyl chloride is often used directly in the next step.

  • Step B: Amidation

    • Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Add the amine/base solution dropwise to the cold acyl chloride solution. A white precipitate of triethylammonium chloride will form immediately.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Work-up: Quench the reaction by the slow addition of water. Dilute with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude product by flash column chromatography.

Comparative Analysis of Protocols

The choice of protocol depends on the specific requirements of the synthesis, including substrate reactivity, scale, cost, and functional group tolerance.

FeatureProtocol I: EDC/HOBtProtocol II: HATUProtocol III: Acyl Chloride
Conditions Very mild (0 °C to RT)Mild (RT)Harsh (Reflux with SOCl₂)
Reactivity GoodExcellentVery High
Reaction Time Moderate (4-16 h)Fast (1-4 h)Fast (1-3 h per step)
Substrate Scope Broad, good for general useBest for difficult/hindered substratesBroad, but not for acid/base sensitive groups
Key Byproducts Water-soluble urea, HOBtWater-soluble urea, HOAtGaseous SO₂, HCl; Salt precipitate
Cost ModerateHighLow
Pros Mild conditions, simple work-upHigh efficiency, fast, low racemizationInexpensive, robust, good for scale-up
Cons Potential N-acylurea byproductReagent cost, potential guanidinium byproductHarsh reagents, requires anhydrous conditions

Conclusion and Recommendations

The amidation of this compound can be accomplished efficiently through several reliable methods.

  • For routine synthesis with standard primary or secondary amines, the EDC/HOBt protocol offers an excellent balance of mildness, efficiency, and ease of purification.

  • When faced with sterically hindered amines, unreactive anilines, or a need to maximize yield in a precious material synthesis, the HATU protocol is the superior choice, despite its higher cost.

  • For large-scale production where cost is a primary driver and the substrates can tolerate the conditions, the classic acyl chloride method remains a highly viable and economical option.

By understanding the principles behind each protocol, researchers can confidently select the optimal conditions to synthesize their target Tetrahydrothiophene-2-carboxamides, advancing their research in drug discovery and materials science.

References

Application Notes and Protocols for the Esterification of Tetrahydrothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Significance of Tetrahydrothiophene-2-carboxylic Acid Esters

This compound and its ester derivatives are pivotal structural motifs in medicinal chemistry and materials science. The thiophene ring, a sulfur-containing heterocycle, is a well-recognized pharmacophore found in numerous approved drugs. Its saturated form, tetrahydrothiophene, offers a flexible, three-dimensional scaffold that can impart unique physicochemical properties to a molecule, influencing its solubility, metabolic stability, and target-binding affinity.

The carboxylic acid functionality at the 2-position of the tetrahydrothiophene ring is a versatile handle for chemical modification, with esterification being a fundamental transformation. Ester derivatives of this acid are crucial intermediates in the synthesis of a wide array of biologically active compounds, including anti-inflammatory agents and potential anticancer drugs.[1] The choice of esterification method is critical, as it can be influenced by the stability of the starting material and the desired scale of the reaction.

This comprehensive guide provides detailed protocols for three robust esterification methods applicable to this compound, offering insights into the mechanistic underpinnings and practical considerations for each approach.

Method 1: Fischer-Speier Esterification - The Classic Approach

The Fischer-Speier esterification is a time-honored and cost-effective method for producing esters from carboxylic acids and alcohols, driven by an acid catalyst.[2][3] This equilibrium-controlled reaction is typically pushed towards the product side by using a large excess of the alcohol or by removing water as it is formed.[2][4][5]

Causality of Experimental Choices
  • Acid Catalyst (H₂SO₄): Concentrated sulfuric acid serves as both a catalyst and a dehydrating agent. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[6][7]

  • Excess Alcohol: Using the alcohol as the solvent ensures a high concentration of the nucleophile, shifting the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[4]

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Experimental Workflow: Fischer-Speier Esterification

Fischer_Esterification_Workflow reagents This compound + Excess Alcohol (e.g., Methanol) + Catalytic H₂SO₄ reflux Heat to Reflux (e.g., 65°C for Methanol) reagents->reflux Reaction workup Aqueous Work-up (NaHCO₃ wash) reflux->workup Cooling & Quenching extraction Organic Extraction (e.g., Ethyl Acetate) workup->extraction purification Purification (e.g., Column Chromatography) extraction->purification product Ester Product purification->product

Caption: Workflow for Fischer-Speier Esterification.

Detailed Protocol: Synthesis of Methyl Tetrahydrothiophene-2-carboxylate
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Reagent Addition: Add a large excess of the desired alcohol (e.g., methanol, 20 eq), which will also serve as the solvent.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.1 eq) to the stirred solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure methyl ester.

Method 2: Steglich Esterification - A Mild and Efficient Alternative

The Steglich esterification is a powerful method that utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC), as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[8] This method is particularly advantageous for substrates that are sensitive to the harsh acidic conditions of the Fischer esterification.[9][10]

Causality of Experimental Choices
  • DCC (Dicyclohexylcarbodiimide): DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[9]

  • DMAP (4-Dimethylaminopyridine): DMAP acts as a nucleophilic catalyst, reacting with the O-acylisourea to form a more reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol. This catalytic cycle accelerates the reaction and suppresses the formation of the N-acylurea byproduct.[8][9]

  • Aprotic Solvent (DCM): Dichloromethane (DCM) is a common solvent for this reaction as it is inert and effectively solubilizes the reactants.

  • Room Temperature: The high reactivity of the intermediates allows the reaction to proceed efficiently at room temperature, making it suitable for thermally sensitive molecules.

Reaction Mechanism: Steglich Esterification

Steglich_Esterification_Mechanism cluster_activation Activation cluster_catalysis Catalysis cluster_esterification Esterification Acid_DCC Carboxylic Acid + DCC -> O-Acylisourea Acylisourea_DMAP O-Acylisourea + DMAP -> N-Acylpyridinium Acid_DCC->Acylisourea_DMAP Acylpyridinium_Alcohol N-Acylpyridinium + Alcohol -> Ester + DMAP Acylisourea_DMAP->Acylpyridinium_Alcohol Ester Ester + Dicyclohexylurea (DCU) Acylpyridinium_Alcohol->Ester Product Formation

Caption: Mechanism of Steglich Esterification.

Detailed Protocol: Synthesis of Ethyl Tetrahydrothiophene-2-carboxylate
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add the alcohol (e.g., ethanol, 1.2 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.

  • Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath and add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Work-up: Filter off the precipitated DCU and wash the filter cake with a small amount of DCM.

  • Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure ethyl ester.

Method 3: Acyl Chloride Formation with Thionyl Chloride (SOCl₂) Followed by Esterification

This two-step approach involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with an alcohol to form the ester. This method is often high-yielding and is particularly useful when the corresponding alcohol is precious or sterically hindered.

Causality of Experimental Choices
  • Thionyl Chloride (SOCl₂): SOCl₂ is a highly effective reagent for converting carboxylic acids to acyl chlorides. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can be easily removed, driving the reaction to completion.

  • Pyridine (as catalyst/base): A catalytic amount of pyridine can accelerate the formation of the acyl chloride. In the second step, a stoichiometric amount of a non-nucleophilic base like pyridine is used to neutralize the HCl generated during the esterification of the acyl chloride.

  • Anhydrous Conditions: This reaction must be carried out under strictly anhydrous conditions as the acyl chloride intermediate is highly reactive towards water and will hydrolyze back to the carboxylic acid.

Experimental Workflow: Acyl Chloride Route

Acyl_Chloride_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification Acid_SOCl2 This compound + SOCl₂ AcylChloride Tetrahydrothiophene-2-carbonyl chloride Acid_SOCl2->AcylChloride AcylChloride_Alcohol Acyl Chloride + Alcohol + Pyridine AcylChloride->AcylChloride_Alcohol Ester Ester Product AcylChloride_Alcohol->Ester

Caption: Two-step esterification via an acyl chloride intermediate.

Detailed Protocol: Synthesis of Isopropyl Tetrahydrothiophene-2-carboxylate

Step 1: Synthesis of Tetrahydrothiophene-2-carbonyl chloride

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), place this compound (1.0 eq).

  • Reagent Addition: Add thionyl chloride (2.0 eq) and a catalytic drop of dimethylformamide (DMF).

  • Reaction: Gently heat the mixture to reflux for 2-3 hours. The reaction is complete when gas evolution ceases.

  • Isolation: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude acyl chloride is often used directly in the next step without further purification.

Step 2: Esterification

  • Reaction Setup: Dissolve the crude Tetrahydrothiophene-2-carbonyl chloride in an anhydrous aprotic solvent such as DCM or THF in a flask under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C and add the alcohol (e.g., isopropanol, 1.2 eq) followed by the dropwise addition of a base (e.g., pyridine or triethylamine, 1.2 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up: Quench the reaction with water and transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer and wash it with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography to obtain the desired isopropyl ester.

Comparative Summary of Esterification Methods

FeatureFischer-Speier EsterificationSteglich EsterificationAcyl Chloride Method
Conditions Acidic, high temperatureMild, room temperatureAnhydrous, can be exothermic
Reagents Carboxylic acid, alcohol, strong acid catalystCarboxylic acid, alcohol, DCC, DMAPCarboxylic acid, SOCl₂, alcohol, base
Advantages Economical, simple reagentsMild conditions, good for sensitive substratesHigh-yielding, effective for hindered alcohols
Disadvantages Harsh conditions, equilibrium limitedExpensive reagents, DCU byproduct can be difficult to removeTwo steps, moisture sensitive intermediate
Typical Yield Moderate to goodGood to excellentGood to excellent

Conclusion

The selection of an appropriate esterification method for this compound depends on several factors, including the stability of the substrate and any other functional groups present, the desired scale of the reaction, and economic considerations. The Fischer-Speier esterification is a robust and economical choice for simple, stable alcohols. For more delicate substrates or when milder conditions are required, the Steglich esterification offers an excellent alternative. The acyl chloride method provides a high-yielding route, especially when dealing with less reactive or valuable alcohols. By understanding the principles and practicalities of each method, researchers can effectively synthesize the desired ester derivatives of this compound for their drug discovery and development programs.

References

Application of Tetrahydrothiophene-2-carboxylic Acid in Material Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of a Saturated Sulfur Heterocycle

Tetrahydrothiophene-2-carboxylic acid (THTC), also known as thiolane-2-carboxylic acid, is a bifunctional molecule poised for significant applications in material science. Unlike its well-studied aromatic counterpart, thiophene-2-carboxylic acid, THTC offers a unique combination of a flexible, saturated five-membered ring and a reactive carboxylic acid group. The sulfur atom within the tetrahydrothiophene ring acts as a soft Lewis base, making it an excellent ligand for a variety of metal centers, particularly soft transition metals.[1] This technical guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the distinct properties of THTC in the design and synthesis of advanced materials.

The primary attributes of THTC that underpin its utility in material science are:

  • Coordinating Sulfur Atom: The sulfur heteroatom possesses lone pairs of electrons, enabling it to coordinate with metal ions. This is fundamental to its application in metal-organic frameworks and as a surface modification agent for metallic nanoparticles.[1]

  • Carboxylic Acid Functionality: This versatile group allows for covalent attachment to other molecules through esterification or amidation, serving as an anchor point for polymer synthesis or surface functionalization.

  • Saturated & Flexible Backbone: The non-aromatic, saturated ring provides conformational flexibility, which can be exploited to influence the packing and mechanical properties of polymers and self-assembled monolayers.

This guide will delve into three key application areas: Self-Assembled Monolayers (SAMs), Metal-Organic Frameworks (MOFs), and functional polymers. For each area, we will discuss the scientific rationale for using THTC and provide detailed, actionable protocols.

Physicochemical Properties of this compound

A summary of the key properties of THTC is provided in the table below. This information is crucial for understanding its behavior in the described protocols.

PropertyValueReference
IUPAC Name thiolane-2-carboxylic acid[2]
Molecular Formula C₅H₈O₂S[2]
Molecular Weight 132.18 g/mol [2]
CAS Number 19418-11-2[2]
Appearance Solid
Hazards Harmful if swallowed, Causes skin and serious eye irritation[2]

Application I: Self-Assembled Monolayers (SAMs) for Surface Engineering

Scientific Rationale:

Self-assembled monolayers are highly ordered molecular layers that spontaneously form on a substrate. The formation of SAMs using organosulfur compounds on gold surfaces is a well-established technique for surface modification. While alkanethiols are most commonly used, the tetrahydrothiophene moiety in THTC also provides a sulfur atom capable of forming a coordinative bond with gold and other noble metal surfaces. The carboxylic acid terminus can then be used to tailor the surface properties, for example, by altering wettability, providing sites for further chemical reactions, or for the immobilization of biomolecules. The flexible saturated ring of THTC may lead to different packing densities and domain structures compared to rigid aromatic thiols.

Experimental Protocol: Formation of THTC SAMs on Gold Substrates

This protocol is adapted from standard procedures for forming alkanethiol SAMs on gold.[1]

Materials:

  • This compound (THTC)

  • 200-proof ethanol, anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • High-purity water (18.2 MΩ·cm)

  • Nitrogen gas, high purity

  • Glassware (beakers, petri dishes, vials with caps)

Workflow Diagram:

SAM_Workflow cluster_prep Substrate Preparation cluster_solution Solution Preparation cluster_assembly Self-Assembly cluster_post Post-Assembly A Gold Substrate B Piranha Clean (10-15 min) A->B C Rinse with High-Purity Water B->C D Dry with N2 C->D G Immerse Substrate in THTC Solution D->G E 1 mM THTC in Ethanol F Adjust pH to ~2 with HCl E->F F->G H Incubate 24-48h (N2 atmosphere) G->H I Rinse with Ethanol H->I J Sonicate briefly in Ethanol I->J K Final Rinse with Ethanol J->K L Dry with N2 K->L M M L->M Characterize (Contact Angle, XPS, etc.) MOF_Synthesis A Dissolve THTC in DMF C Combine Solutions in Autoclave A->C B Dissolve Zn(NO3)2·6H2O in DMF B->C D Seal and Heat (e.g., 120 °C, 48h) C->D E Cool to Room Temp. D->E F Isolate Crystals by Filtration E->F G Wash with DMF and Ethanol F->G H Dry under Vacuum G->H I I H->I Characterize (PXRD, TGA, etc.) Polymerization_Workflow A Combine Monomers (THTCEA, MMA) and AIBN in Toluene B Degas via Freeze-Pump-Thaw (3 cycles) A->B C Heat to Initiate (e.g., 70 °C, 24h) B->C D Cool to Room Temp. C->D E Precipitate Polymer in Methanol D->E F Filter and Wash with Methanol E->F G Dry Polymer under Vacuum F->G H H G->H Characterize (NMR, GPC, DSC)

References

Application Notes & Protocols: The Strategic Use of Tetrahydrothiophene-2-carboxylic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tetrahydrothiophene-2-carboxylic acid (THTC), also known as thiolane-2-carboxylic acid, is a saturated heterocyclic compound that serves as a versatile and valuable building block in synthetic organic chemistry.[1] Its unique structural and physicochemical properties make it an attractive scaffold for the development of novel agrochemicals. The functional heart of THTC is its carboxylic acid moiety, which allows for a wide range of chemical transformations, primarily the formation of amides and esters. These linkages are central to the assembly of complex molecules with potent biological activity. This guide provides an in-depth exploration of THTC's role in agrochemical synthesis, detailing the core chemical principles, step-by-step experimental protocols, and the causality behind methodological choices for researchers and development professionals in the field.

Introduction to this compound (THTC)

THTC is a foundational intermediate whose saturated thiophane ring can impart desirable characteristics such as improved stability, solubility, and metabolic profile to a final agrochemical product. While its aromatic counterpart, thiophene-2-carboxylic acid, is more widely cited in the literature for existing agrochemicals[2][3], the synthetic principles governing the reactivity of the carboxylic acid group are identical. The derivatization of THTC is crucial for creating libraries of compounds for screening and developing next-generation fungicides, herbicides, and insecticides.[4][5]

Physicochemical Properties of THTC

A clear understanding of THTC's properties is essential for its effective use in synthesis.

PropertyValueSource
IUPAC Name thiolane-2-carboxylic acidPubChem[1]
Synonyms THTC, Tetrahydro-2-thiophenecarboxylic acidPubChem[1]
CAS Number 19418-11-2PubChem[1]
Molecular Formula C₅H₈O₂SPubChem[1]
Molecular Weight 132.18 g/mol PubChem[1]
Appearance White to off-white solidGeneric
SMILES C1CC(SC1)C(=O)OPubChem[1]
Core Synthetic Utility

The synthetic value of THTC is almost exclusively derived from the reactivity of its carboxylic acid group. The two most important transformations in the context of agrochemical synthesis are:

  • Amidation: Formation of an amide bond by reacting THTC with an amine. This is arguably the most common and critical reaction for creating bioactive molecules.

  • Esterification: Formation of an ester bond by reacting THTC with an alcohol.

These reactions allow chemists to link the THTC scaffold to other functionalized aromatic or aliphatic moieties, which are often responsible for the molecule's specific mode of action.

Key Synthetic Pathways in Agrochemical Development

The creation of novel agrochemicals from THTC typically follows a two-stage process: activation of the carboxylic acid, followed by coupling with a nucleophile (an amine or alcohol).

Amide Synthesis via Acyl Chloride Intermediate

The direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable. Therefore, the carboxylic acid must first be "activated." The most common and industrially scalable method is the conversion of the carboxylic acid to a highly reactive acyl chloride.

Causality Behind the Method: Thionyl chloride (SOCl₂) is a preferred reagent for this transformation because the byproducts of the reaction (sulfur dioxide and hydrogen chloride) are gases, which are easily removed from the reaction mixture, simplifying purification.[6]

The resulting acyl chloride is a potent electrophile that readily reacts with a wide range of primary and secondary amines to form a stable amide bond. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to scavenge the HCl generated during the coupling step, driving the reaction to completion.

G THTC Tetrahydrothiophene- 2-carboxylic acid AcylChloride THTC Acyl Chloride (Activated Intermediate) THTC->AcylChloride Activation (e.g., SOCl₂) Amide Final Amide Product (Agrochemical Candidate) AcylChloride->Amide Coupling Amine Functionalized Amine (Nucleophile) Amine->Amide Base Acid Scavenger (e.g., Triethylamine) Base->Amide Neutralization

Caption: Workflow for Amide Synthesis from THTC.

Ester Synthesis via Steglich Esterification

For substrates that may be sensitive to the harsh, acidic conditions of acyl chloride formation or traditional Fischer esterification, the Steglich esterification offers a milder alternative.[6]

Causality Behind the Method: This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer catalyst, reacting with the intermediate to form an even more reactive acyl-pyridinium species, which is then readily attacked by the alcohol nucleophile. This method proceeds at room temperature under neutral conditions, preserving sensitive functional groups elsewhere in the molecules.[7]

G THTC Tetrahydrothiophene- 2-carboxylic acid Intermediate O-Acylisourea Intermediate THTC->Intermediate DCC DCC (Coupling Agent) DCC->Intermediate Activation DMAP DMAP (Catalyst) Ester Final Ester Product (Agrochemical Candidate) DMAP->Ester Catalyzes Alcohol Functionalized Alcohol (Nucleophile) Alcohol->Ester Coupling Intermediate->Ester Acyl Transfer

Caption: Workflow for Steglich Esterification of THTC.

Experimental Protocols

The following protocols are generalized procedures that serve as a robust starting point for the synthesis of THTC derivatives. Researchers should optimize conditions based on the specific properties of the coupling partners.

Protocol 1: Synthesis of Thiolane-2-carbonyl chloride (THTC-COCl)

Objective: To activate THTC for subsequent amidation by converting it to its acyl chloride.

Materials:

  • This compound (THTC)

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Round-bottom flask with reflux condenser and gas outlet/drying tube

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a gas outlet connected to a scrubber (e.g., a trap containing NaOH solution) to neutralize HCl and SO₂ gases.

  • Reagents: Suspend THTC (1.0 eq) in anhydrous toluene (approx. 5-10 mL per gram of THTC).

  • Catalyst: Add a catalytic amount of DMF (1-2 drops).

  • Activation: Add thionyl chloride (1.5 - 2.0 eq) dropwise to the suspension at room temperature. Gas evolution will be observed.

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) and stir for 2-4 hours. The reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing for the presence of the starting carboxylic acid by TLC or LC-MS. The reaction is complete when the solid THTC has fully dissolved and gas evolution has ceased.

  • Work-up: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude thiolane-2-carbonyl chloride is often used directly in the next step without further purification.

Trustworthiness Check: The formation of the acyl chloride is confirmed by the complete consumption of the starting material. The crude product should be a pale yellow to brown oil or low-melting solid. It is highly moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).

Protocol 2: General Amidation of THTC with a Primary/Secondary Amine

Objective: To synthesize a THTC-amide derivative from the activated acyl chloride.

Materials:

  • Crude thiolane-2-carbonyl chloride (from Protocol 1)

  • Desired amine (primary or secondary, 1.0 - 1.2 eq)

  • Triethylamine (Et₃N) or Pyridine (2.0 - 2.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask, dropping funnel, magnetic stirrer

  • Saturated sodium bicarbonate solution, brine, water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a fume hood, dissolve the desired amine (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Cooling: Cool the solution to 0°C in an ice bath. This is critical to control the exothermicity of the reaction.

  • Addition: Dissolve the crude thiolane-2-carbonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the acyl chloride is consumed.

  • Quenching: Carefully quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine and triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude amide.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization as required.

Causality & Validation: The use of excess base ensures that the HCl byproduct is fully neutralized, preventing the formation of the amine hydrochloride salt which is unreactive. Successful amide formation can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). A successful reaction will show the disappearance of the amine N-H proton (for primary amines) and the appearance of a characteristic amide carbonyl peak in the IR spectrum (typically 1630-1680 cm⁻¹).

Summary of Reaction Conditions

ReactionActivating/Coupling AgentsBaseSolventTemperatureKey Considerations
Acyl Chloride Formation Thionyl Chloride (SOCl₂), Oxalyl ChlorideNone (or catalytic DMF)Toluene, DCMRefluxReaction must be done in a fume hood with a scrubber. Product is moisture-sensitive.[8]
Amidation (from Acyl Chloride) N/ATriethylamine, Pyridine, DIPEADCM, THF, Acetonitrile0°C to RTExothermic reaction; requires cooling during addition.[9]
Steglich Esterification DCC, EDCCatalytic DMAPDCM, THFRoom TempGood for acid-sensitive substrates. Byproduct (DCU) is a solid, removed by filtration.[6][7]

Conclusion

This compound is a potent synthetic intermediate whose value in agrochemical research lies in the straightforward and versatile chemistry of its carboxylic acid group. Through well-established activation and coupling protocols, particularly those leading to amide bond formation, THTC can be efficiently incorporated into a diverse range of molecular architectures. The protocols and principles detailed in this guide provide a solid, field-proven foundation for researchers aiming to leverage this building block in the discovery and development of next-generation crop protection agents.

References

Polymerization reactions involving Tetrahydrothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Polymerization Reactions Involving Tetrahydrothiophene-2-carboxylic Acid for Advanced Drug Development

Foreword for the Advanced Researcher

The pursuit of novel polymeric architectures for biomedical applications is a cornerstone of modern drug development. Polythioesters (PTEs) have emerged as a compelling class of materials, distinct from their well-trodden polyester cousins, offering a unique combination of biocompatibility, biodegradability, and advantageous physicochemical properties such as high refractive indices and enhanced crystallinity.[1] The thioester linkage, with its inherent reactivity compared to the oxoester bond, presents opportunities for creating dynamic, responsive, and chemically recyclable materials ideal for sophisticated drug delivery systems.[1][2]

This document serves as a detailed guide to the synthesis of polythioesters derived from This compound (THT-2-COOH) , also known as thiolane-2-carboxylic acid. It is critical to understand from the outset that THT-2-COOH is not typically polymerized directly. Instead, it serves as a readily available precursor to its corresponding five-membered thiolactone, γ-thiobutyrolactone (TBL) . The primary and most effective route to high molecular weight, well-defined polythioesters is through the Ring-Opening Polymerization (ROP) of this cyclic monomer.[1]

This guide is structured to provide not just protocols, but the underlying scientific rationale, empowering researchers to adapt and innovate. We will journey from monomer synthesis to polymerization, characterization, and finally, explore the functional applications relevant to the pharmaceutical and biomedical fields.

Part 1: Monomer Synthesis: From Carboxylic Acid to Thiolactone

The foundational step in this process is the conversion of the carboxylic acid precursor into a polymerizable cyclic thioester. The intramolecular cyclization of a mercapto-acid is the most direct route to forming a thiolactone. In this case, THT-2-COOH is structurally equivalent to 4-mercaptobutanoic acid, which cyclizes to form γ-thiobutyrolactone (thiolan-2-one).

Principle of Cyclization

The formation of the thiolactone from the corresponding mercapto acid is an intramolecular condensation reaction. This is typically achieved by heating the mercapto acid, often under vacuum or with azeotropic removal of water, to drive the equilibrium towards the cyclic product. The five-membered ring of TBL presents a moderate degree of ring strain, which is a critical thermodynamic driver for subsequent ring-opening polymerization.

Workflow for Monomer Synthesis

cluster_synthesis Monomer Synthesis Workflow start Start: Tetrahydrothiophene- 2-carboxylic acid (Precursor) cyclize Intramolecular Condensation (e.g., Heat under vacuum) start->cyclize Driving off H2O purify Purification (e.g., Distillation) cyclize->purify Isolate monomer verify Structure Verification (NMR, IR Spectroscopy) purify->verify monomer Product: γ-Thiobutyrolactone (Ready for ROP) verify->monomer

Caption: General workflow for the synthesis of γ-thiobutyrolactone from its acid precursor.

Protocol 1: Synthesis of γ-Thiobutyrolactone (TBL)

This protocol is a generalized procedure based on the principles of mercapto-acid cyclization.

  • Preparation : Place this compound into a round-bottom flask equipped with a distillation head and a receiving flask.

  • Cyclization : Heat the flask under a gentle vacuum (e.g., 15-20 mmHg). The water generated from the intramolecular condensation will begin to distill off.

  • Distillation : As the reaction proceeds, the γ-thiobutyrolactone product will form and can be distilled under reduced pressure. Collect the fraction boiling at the appropriate temperature (literature boiling point is ~85-87 °C at 15 mmHg).

  • Verification : Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The disappearance of the broad carboxylic acid proton peak and the appearance of characteristic peaks for the cyclic thioester are key indicators of successful synthesis.

Part 2: Ring-Opening Polymerization (ROP) of γ-Thiobutyrolactone

The ROP of thiolactones is the most versatile method for producing well-defined polythioesters.[1] However, the polymerizability of thiolactones is highly dependent on ring size. Four, six, and seven-membered rings generally polymerize readily due to significant ring strain.[3] The five-membered γ-thiobutyrolactone, being less strained, presents a challenge and often does not polymerize under conditions that are effective for other thiolactones.[4] Success requires careful selection of initiators and reaction conditions to overcome the less favorable thermodynamics.

Anionic Ring-Opening Polymerization (A-ROP)

Anionic polymerization is a common method for thiolactones, typically initiated by strong bases or nucleophiles. The initiator attacks the electrophilic carbonyl carbon of the thiolactone, leading to ring-opening and the formation of a propagating thiolate anion.

cluster_arop Anionic ROP Mechanism init Initiator (Nu⁻) attack Nucleophilic Attack on Carbonyl Carbon init->attack mono γ-Thiobutyrolactone Monomer mono->attack open Ring-Opening to form Thiolate Anion attack->open propagate Propagation: Thiolate attacks next monomer open->propagate Chain Growth propagate->propagate term Termination/ Quenching (e.g., H⁺) propagate->term poly Poly(thiobutyrolactone) term->poly

Caption: Simplified mechanism of anionic ring-opening polymerization of a thiolactone.

Protocol 2: Anionic ROP of TBL with a Phosphazene Base Catalyst

Phosphazene bases are highly effective, non-metallic catalysts for the ROP of strained cyclic esters and thiolactones. Their high basicity and low nucleophilicity can facilitate polymerization where other initiators might fail. This protocol is adapted from principles described for the ROP of similar four-membered thiolactones.

  • Materials :

    • γ-Thiobutyrolactone (TBL), freshly distilled.

    • Phosphazene base catalyst (e.g., t-BuP₄).

    • Anhydrous, inhibitor-free solvent (e.g., Toluene or THF).

    • Initiator (e.g., a primary alcohol like Benzyl Alcohol).

    • Quenching agent (e.g., Benzoic acid).

  • Procedure :

    • Reactor Setup : Under an inert atmosphere (N₂ or Ar), add anhydrous solvent to a flame-dried Schlenk flask.

    • Reagent Addition : Add the desired amount of initiator (e.g., Benzyl Alcohol). The monomer-to-initiator ratio ([M]/[I]) will determine the target degree of polymerization.

    • Initiation : Add the phosphazene base catalyst (typically 1-5 mol% relative to the monomer). Stir for 5 minutes.

    • Polymerization : Add the TBL monomer via syringe. The reaction typically proceeds at room temperature. Monitor the reaction progress by taking aliquots and analyzing monomer conversion via ¹H NMR.

    • Termination : Once the desired conversion is reached, quench the polymerization by adding a slight excess of benzoic acid to neutralize the catalyst.

    • Purification : Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol). Filter the polymer, redissolve it in a minimal amount of a good solvent (e.g., chloroform), and re-precipitate. Dry the final polymer under vacuum.

ParameterTypical RangeRationale
[Monomer]/[Initiator] 25:1 to 500:1Controls the target molecular weight of the polymer.
Catalyst Loading 1 - 5 mol%A sufficient amount to ensure a reasonable polymerization rate without causing side reactions.
Temperature Room Temp. (20-25 °C)Milder conditions help to suppress side reactions like trans-thioesterification.
Solvent Toluene, THFAnhydrous, non-protic solvents are required for anionic polymerization.
Controlled ROP: Thiol-Mediated Polymerization

For applications requiring precise control over molecular weight and low dispersity (Đ), such as in block copolymer synthesis for drug delivery micelles, a controlled or "living" polymerization is essential. Thiol-mediated ROP under neutral conditions offers such control.[3] Here, a thiol initiator attacks the thiolactone, and the propagating species is a terminal thiol group which then attacks the next monomer. This process minimizes unwanted side reactions common under strongly basic conditions.[3]

Protocol 3: Thiol-Mediated Controlled ROP of a Cysteine-Derived β-Thiolactone
  • Materials :

    • β-Thiolactone monomer (e.g., 3-(tert-butoxycarbonylamino)thietan-2-one).

    • Thiol initiator (e.g., N-Boc-L-cysteine methyl ester).

    • Anhydrous polar aprotic solvent (e.g., N-Methyl-2-pyrrolidone, NMP).

  • Procedure :

    • Preparation : In an inert atmosphere glovebox, dissolve the thiolactone monomer and the thiol initiator in anhydrous NMP in a vial.

    • Polymerization : Stir the solution at room temperature. The use of a neutral thiol initiator in a polar solvent like NMP promotes the nucleophilic reactivity of the thiol, enabling controlled polymerization without strong bases.[3]

    • Monitoring : Track monomer conversion over time using ¹H NMR. The polymerization should exhibit a linear increase in molecular weight with conversion, characteristic of a living process.

    • Purification : Precipitate the resulting polymer in a suitable non-solvent, such as diethyl ether or methanol, and dry under vacuum.

Part 3: Polymer Characterization

Thorough characterization is essential to confirm the successful synthesis of the target polythioester and to understand its properties for subsequent applications.

TechniqueInformation ObtainedExpected Results for Poly(thiobutyrolactone)
Size Exclusion Chromatography (SEC/GPC) Molecular Weight (Mₙ, Mₙ), Dispersity (Đ)Unimodal peak. For controlled ROP, Đ should be low (< 1.3). Mₙ should correlate with the [M]/[I] ratio.
Nuclear Magnetic Resonance (NMR) Polymer Structure, End-group analysis, Monomer ConversionAppearance of broad peaks corresponding to the polymer backbone, disappearance of sharp monomer peaks.
Differential Scanning Calorimetry (DSC) Glass Transition Temp. (T₉), Melting Temp. (Tₘ)Provides information on the thermal properties and crystallinity of the polymer.
Thermogravimetric Analysis (TGA) Thermal Stability, Decomposition TemperatureDetermines the temperature at which the polymer begins to degrade.

Part 4: Applications in Drug Development

The unique properties of polythioesters make them highly attractive for pharmaceutical and biomedical research.

  • Drug Delivery Nanoparticles : The amphiphilicity of block copolymers containing a PTE block can be tuned to self-assemble into micelles or nanoparticles. These can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.[2][5] The thioester backbone allows for controlled degradation and drug release.

  • Stimuli-Responsive Systems : The thioester bond is susceptible to cleavage by nucleophiles, such as thiols. This can be exploited to design drug carriers that release their payload in response to specific biological triggers, such as high intracellular concentrations of glutathione (GSH), providing targeted drug delivery.[6]

  • Post-Polymerization Functionalization : Polymers derived from functional thiolactones can be modified after polymerization. For instance, a polymer with pendant thiol groups (generated by ring-opening a thiolactone with an amine) can be conjugated to drugs, targeting ligands, or imaging agents via efficient thiol-ene "click" chemistry.[3][7][8]

cluster_apps Application Pathways poly Polythioester (from TBL ROP) bcp Block Copolymer Synthesis poly->bcp funct Post-Polymerization Functionalization poly->funct micelle Self-Assembly into Drug-Loaded Micelles bcp->micelle conjugate Conjugation of Targeting Ligands/Drugs funct->conjugate release Stimuli-Responsive Drug Release (e.g., GSH) micelle->release delivery Targeted Drug Delivery System conjugate->delivery release->delivery

Caption: Conceptual pathways from a base polythioester to advanced drug delivery systems.

Conclusion

This compound is a valuable starting material for the synthesis of advanced polythioester-based biomaterials. While not directly polymerizable via chain-growth mechanisms, its conversion to γ-thiobutyrolactone opens the door to a variety of ring-opening polymerization techniques. By carefully selecting catalysts and conditions, researchers can control the polymerization to produce well-defined polymers with properties tailored for drug delivery. The inherent reactivity and degradability of the thioester backbone, combined with the potential for post-polymerization modification, position these materials at the forefront of innovation in stimuli-responsive and targeted therapeutic systems.

References

Application Notes & Protocols: Strategic Synthesis of Novel Antimicrobial Agents from Tetrahydrothiophene-2-carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of novel antimicrobial agents derived from Tetrahydrothiophene-2-carboxylic acid. This document outlines the scientific rationale, detailed synthetic protocols, and methodologies for antimicrobial screening, offering a complete framework for researchers in the field of antimicrobial drug discovery.

Introduction: The Tetrahydrothiophene Scaffold in Antimicrobial Drug Design

The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. The thiophene ring and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The saturated analog, tetrahydrothiophene, offers a unique three-dimensional chemical space that can be exploited for the design of potent and selective antimicrobial compounds.

This compound serves as a versatile starting material for the synthesis of a variety of derivatives, including amides and esters. These modifications allow for the systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of antimicrobial potency and selectivity. The rationale behind using this scaffold lies in its potential to mimic natural substrates or interact with specific microbial targets. For instance, the tetrahydrothiophene ring can act as a bioisostere for the proline ring in antimicrobial peptides, potentially enhancing their stability and efficacy.

This guide will focus on the synthesis of N-aryl-tetrahydrothiophene-2-carboxamides, a class of compounds that has shown promise as antibacterial agents.[2] The protocols provided are based on established synthetic methodologies and are designed to be readily adaptable for the synthesis of a diverse library of candidate compounds.

Synthetic Strategy: From Carboxylic Acid to Bioactive Amide

The primary synthetic route to access N-aryl-tetrahydrothiophene-2-carboxamides involves the coupling of this compound with a variety of substituted anilines. This amide bond formation is a robust and well-established reaction in organic synthesis.

The overall synthetic workflow can be visualized as follows:

Synthetic Workflow THTC Tetrahydrothiophene- 2-carboxylic acid Activation Carboxylic Acid Activation THTC->Activation Coupling Amide Coupling Activation->Coupling Amine Substituted Aniline Amine->Coupling Product N-Aryl-tetrahydrothiophene- 2-carboxamide Coupling->Product Purification Purification Product->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Screening Antimicrobial Screening Characterization->Screening MIC MIC Determination Screening->MIC

Caption: Synthetic workflow for N-Aryl-tetrahydrothiophene-2-carboxamides.

The key to a successful amide coupling is the activation of the carboxylic acid moiety. This is typically achieved by converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride or an activated ester.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis, purification, and characterization of N-aryl-tetrahydrothiophene-2-carboxamides.

This protocol details the synthesis of a representative N-aryl-tetrahydrothiophene-2-carboxamide using a common coupling reagent.

Materials:

  • This compound

  • 4-chloroaniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM (0.2 M) under a nitrogen atmosphere, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 15 minutes.

  • Amine Addition: Add 4-chloroaniline (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(4-chlorophenyl)-tetrahydrothiophene-2-carboxamide.

The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of the product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the amide carbonyl stretch.

Representative Characterization Data for a Tetrahydrobenzothiophene Derivative:

CompoundYield (%)Melting Point (°C)¹H NMR (400 MHz, DMSO-d₆) δ (ppm)¹³C NMR (101 MHz, DMSO-d₆) δ (ppm)HRMS (ESI) [M+H]⁺
3c 42.9189–19113.16 (s, 1H), 8.03–7.90 (m, 2H), 7.40 (t, 2H), 2.75–2.53 (m, 2H), 2.21 (m, 2H), 1.81 (m, 2H), 1.39–1.18 (m, 1H), 1.01 (d, 3H)168.69, 166.62, 163.30, 161.62, 131.82, 130.28, 130.16, 129.52, 129.48, 125.60, 116.73, 116.43, 32.39, 31.11, 29.37, 26.22, 21.77335.1048
3h 61.3193–19412.67 (s, 1H), 8.14–7.90 (m, 1H), 7.50–7.12 (m, 1H), 7.02–6.86 (m, 1H), 2.96–2.84 (m, 1H), 2.64 (m, 2H), 2.17 (dd, 1H), 1.84–1.72 (m, 1H), 1.47–1.17 (m, 2H), 0.99 (d, 3H)166.75, 164.09, 163.93, 161.07, 159.26, 131.52, 131.38, 126.73, 126.33, 113.02, 112.45, 102.91, 102.55, 32.26, 31.01, 29.17, 26.04353.0775
3j 56.7178–18012.57 (s, 1H), 8.27–8.09 (m, 2H), 7.99 (m, 1H), 3.00–2.84 (m, 2H), 2.81–2.50 (m, 2H), 1.93–1.81 (m, 1H), 1.56 (m, 2H), 1.32 (m, 2H), 0.92 (m, 3H)164.64, 162.84, 162.31, 160.35, 159.76, 137.18, 137.06, 131.77, 131.15, 130.40, 130.27, 127.03, 126.40, 35.95, 35.90, 28.93, 28.69, 15.24394.1012

Note: The characterization data presented here is for closely related 2-benzamido-6-alkyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives for illustrative purposes.[2]

Antimicrobial Activity Screening

The antimicrobial activity of the synthesized compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial and fungal strains.

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension in the appropriate broth and adjust the turbidity to match a 0.5 McFarland standard.

  • Serial Dilutions: Prepare serial two-fold dilutions of the synthesized compounds in the broth in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.

Anticipated Results for Tetrahydrobenzothiophene Derivatives:

The following table presents representative MIC values for a series of 2-benzamido-6-alkyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid derivatives against various bacterial strains.[2][3]

CompoundMIC (µM) vs E. coliMIC (µM) vs P. aeruginosaMIC (µM) vs SalmonellaMIC (µM) vs S. aureus
3a MeH1.561.561.5699.21
3b Me2-I1.111.000.541.11
3c Me4-F1.470.72>9029.83
3f Me2-Me, 3-NO₂0.641.281.282.55
3h Me2,4-di-F1.111.411.412.82
3j Et2-F, 3-NO₂1.271.271.272.54
3l Et2-Cl1.371.371.372.73
Ciprofloxacin --0.080.150.040.30
Gentamicin --0.310.630.630.63
Mechanistic Insights and Structure-Activity Relationship (SAR)

The mechanism of action of thiophene-based antimicrobial agents is often attributed to their ability to disrupt cell membrane integrity or interfere with essential cellular processes. The lipophilic nature of the tetrahydrothiophene ring may facilitate the passage of the molecule through the bacterial cell membrane.

Mechanism_of_Action cluster_0 Bacterial Cell Compound Tetrahydrothiophene Derivative Membrane Cell Membrane Disruption Compound->Membrane Intracellular Inhibition of Intracellular Targets Compound->Intracellular CellDeath Bacterial Cell Death Membrane->CellDeath DNA DNA Gyrase Intracellular->DNA Protein Protein Synthesis Intracellular->Protein

Caption: Plausible mechanisms of antimicrobial action for tetrahydrothiophene derivatives.

From the antimicrobial activity data, several key structure-activity relationships can be deduced:

  • Substitution on the Aryl Ring: The nature and position of substituents on the N-aryl ring significantly influence the antimicrobial activity. Electron-withdrawing groups, such as halogens and nitro groups, tend to enhance the antibacterial potency.

  • Lipophilicity: A balance between hydrophilicity and lipophilicity is crucial for effective antimicrobial activity. The tetrahydrothiophene core provides a lipophilic scaffold, while the amide functionality and aryl substituents can be modified to modulate the overall physicochemical properties of the molecule.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel antimicrobial agents. The synthetic protocols and screening methodologies outlined in these application notes provide a robust framework for the discovery and development of new chemical entities to combat the growing threat of antimicrobial resistance. The promising activity of N-aryl-tetrahydrothiophene-carboxamides highlights the potential of this scaffold in medicinal chemistry and warrants further investigation into their mechanism of action and in vivo efficacy.

References

Application Notes and Protocols for the Development of Anticancer Drugs from Tetrahydrothiophene-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Within this class, derivatives of Tetrahydrothiophene-2-carboxylic acid have emerged as a promising chemotype for the development of novel anticancer agents. Their unique structural features allow for diverse chemical modifications, leading to compounds with a wide range of biological activities. This document provides a comprehensive guide for researchers engaged in the discovery and preclinical development of anticancer drugs based on this scaffold. It outlines the rationale behind targeting key cancer pathways, provides detailed protocols for synthesis and biological evaluation, and offers insights into the interpretation of results. The aim is to equip scientists with the necessary tools to efficiently advance promising this compound derivatives from the bench to preclinical candidacy.

Introduction: The Rationale for Targeting Cancer with this compound Derivatives

Cancer remains a formidable challenge to global health, necessitating the continuous development of novel and more effective therapeutic agents. A key strategy in modern oncology is the targeted inhibition of pathways crucial for tumor growth and survival. This compound derivatives have demonstrated the ability to modulate several of these critical pathways, making them a highly attractive starting point for drug discovery.

The thiophene ring system and its derivatives have been shown to interact with a variety of biological targets implicated in cancer, including protein kinases and tubulin. For instance, certain thiophene-containing compounds have been identified as potent inhibitors of kinases involved in cell signaling and proliferation, while others disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[1] The saturated nature of the tetrahydrothiophene ring, combined with the carboxylic acid functionality at the 2-position, provides a three-dimensional structure and a key anchoring point for molecular interactions, which can be exploited to achieve high potency and selectivity.

This guide will focus on a logical, stepwise approach to the development of anticancer drugs from this chemical series, starting from initial synthesis and progressing through in vitro screening to preliminary in vivo evaluation.

Strategic Workflow for Drug Development

The development of a novel anticancer agent from a given chemical scaffold is a multi-step process that requires a systematic and iterative approach. The following workflow outlines the key stages in the preclinical development of this compound derivatives.

Drug Development Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Studies Synthesis Synthesis Purification & Characterization Purification & Characterization Synthesis->Purification & Characterization Crude Product Cytotoxicity_Screening Cytotoxicity Screening (MTT Assay) Purification & Characterization->Cytotoxicity_Screening Pure Compounds Mechanism_of_Action Mechanism of Action Studies Cytotoxicity_Screening->Mechanism_of_Action Active Hits Xenograft_Models Xenograft Models Mechanism_of_Action->Xenograft_Models Lead Candidates Toxicity_Assessment Preliminary Toxicity Assessment Xenograft_Models->Toxicity_Assessment Efficacious Leads Preclinical_Candidate Preclinical_Candidate Toxicity_Assessment->Preclinical_Candidate Optimized Candidate

Caption: A streamlined workflow for the preclinical development of anticancer agents from this compound derivatives.

Synthesis and Characterization

The versatility of the this compound scaffold allows for the generation of a diverse library of compounds for screening. A common synthetic approach involves the modification of the carboxylic acid group to form amides, esters, or other functional groups.

Protocol 3.1: General Procedure for the Synthesis of Tetrahydrothiophene-2-carboxamide Derivatives

This protocol describes a general method for the synthesis of amide derivatives from this compound.

Materials:

  • This compound

  • Appropriate aniline or amine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired aniline or amine (1.1 equivalents) to the solution.

  • Add DMAP (0.1 equivalents) to the reaction mixture.

  • In a separate flask, dissolve DCC (1.2 equivalents) or EDC (1.2 equivalents) in anhydrous DCM or DMF.

  • Slowly add the carbodiimide solution to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if DCC was used).

  • Dilute the filtrate with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide derivative.

  • Characterize the final product by NMR (¹H and ¹³C), mass spectrometry, and FT-IR to confirm its structure and purity.

In Vitro Anticancer Activity Evaluation

The initial assessment of the anticancer potential of newly synthesized compounds is performed using in vitro cell-based assays. These assays provide a rapid and cost-effective means to identify compounds with cytotoxic or cytostatic activity against cancer cell lines.

Protocol 4.1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3][4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[2]

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the test compounds in complete medium from the DMSO stock solutions. The final DMSO concentration in the wells should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.[5]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundCell LineIC₅₀ (µM)
Derivative 1MCF-75.2
Derivative 1A5498.1
Derivative 1HCT1166.5
Doxorubicin (Control)MCF-70.8
Doxorubicin (Control)A5491.2
Doxorubicin (Control)HCT1160.9

Mechanism of Action Studies

Once active compounds are identified, it is crucial to elucidate their mechanism of action to understand how they exert their anticancer effects. Based on the known activities of thiophene derivatives, key mechanisms to investigate include the induction of apoptosis and the inhibition of specific signaling pathways.

Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs eliminate tumor cells.[6] The induction of apoptosis can be assessed by various methods, including Western blot analysis of key apoptotic markers.

This protocol details the detection of key proteins involved in the apoptotic cascade, such as cleaved caspases and PARP.[1][6][7]

Materials:

  • Cancer cells treated with the test compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cancer cells with the test compound at its IC₅₀ concentration for various time points (e.g., 12, 24, 48 hours).

  • Harvest the cells and prepare whole-cell lysates using RIPA buffer.[7]

  • Determine the protein concentration of each lysate using the BCA assay.

  • Normalize the protein concentrations and prepare samples for loading by adding Laemmli buffer and boiling.

  • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Analyze the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Apoptosis_Pathway Drug Tetrahydrothiophene Derivative Bax_Bcl2 ↑ Bax / ↓ Bcl-2 Drug->Bax_Bcl2 Mitochondria Mitochondrial Permeability Bax_Bcl2->Mitochondria Caspase9 Caspase-9 (Cleaved) Mitochondria->Caspase9 Caspase3 Caspase-3 (Cleaved) Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Intrinsic apoptosis pathway initiated by a tetrahydrothiophene derivative.

Inhibition of Key Signaling Pathways

Many thiophene derivatives have been shown to inhibit protein kinases that are critical for cancer cell proliferation and survival.[1][8] Two important targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and tubulin.

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase domain.[9][10]

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer

  • ATP

  • VEGFR-2 specific substrate (e.g., a synthetic peptide)

  • Test compound

  • Detection reagent (e.g., ADP-Glo™, HTRF®)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

This assay monitors the effect of a compound on the assembly of purified tubulin into microtubules.[11][12][13]

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP solution

  • Glycerol

  • Fluorescent reporter

  • Test compound

  • Known polymerization inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel)

  • 96-well plate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Prepare a tubulin reaction mix on ice containing tubulin, General Tubulin Buffer, GTP, glycerol, and the fluorescent reporter.

  • Add the test compound, positive controls, or vehicle control to the wells of a pre-warmed 96-well plate.

  • Initiate the polymerization reaction by adding the ice-cold tubulin reaction mix to each well.

  • Immediately place the plate in the pre-warmed (37°C) microplate reader and measure the fluorescence intensity over time (e.g., every minute for 60 minutes).

  • Plot the fluorescence intensity versus time to generate polymerization curves.

  • Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

In Vivo Efficacy Studies

Promising lead compounds identified from in vitro studies should be evaluated in vivo to assess their anticancer efficacy in a more physiologically relevant setting. The most common preclinical models are tumor xenografts in immunocompromised mice.

Protocol 6.1: Subcutaneous Xenograft Model

This protocol describes the establishment of a subcutaneous tumor xenograft model and the evaluation of a test compound's effect on tumor growth.[14][15][16]

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • Cancer cells

  • Matrigel (optional)

  • Sterile PBS or HBSS

  • Test compound formulated in a suitable vehicle

  • Calipers

  • Animal balance

Procedure:

  • Culture and harvest cancer cells in their logarithmic growth phase.

  • Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (e.g., 1-5 x 10⁶ cells in 100-200 µL).

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle to the mice according to the planned dosing schedule (e.g., daily oral gavage or intraperitoneal injection).

  • Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Analyze the tumor growth data to determine the efficacy of the test compound.

Xenograft_Study Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Group Randomization Tumor_Growth->Randomization Treatment Compound Administration Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Study Endpoint & Tissue Collection Monitoring->Endpoint Analysis Data Analysis Endpoint->Analysis

Caption: Key steps in conducting an in vivo xenograft study.

Conclusion and Future Directions

The development of anticancer drugs from this compound derivatives represents a promising avenue of research. The protocols and guidelines presented in this document provide a comprehensive framework for the systematic evaluation of these compounds, from initial synthesis to in vivo efficacy studies. By elucidating the mechanism of action and demonstrating preclinical efficacy, researchers can build a strong foundation for the further development of these promising molecules into novel cancer therapeutics. Future work should focus on optimizing the lead compounds for improved potency, selectivity, and pharmacokinetic properties, with the ultimate goal of advancing the most promising candidates into clinical trials.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tetrahydrothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tetrahydrothiophene-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions about the synthesis of this compound.

Q1: What is the most direct and common synthetic route to this compound?

The most direct and widely applicable laboratory method is the carboxylation of tetrahydrothiophene (thiolane) via directed metalation . This involves the deprotonation of the carbon atom adjacent to the sulfur (the α-position) using a strong, non-nucleophilic base, followed by quenching the resulting carbanion with carbon dioxide. Lithium diisopropylamide (LDA) is the base of choice for this transformation due to its high basicity (pKa ≈ 36) and steric bulk, which minimizes side reactions.[1]

Q2: Can you explain the underlying mechanism of the LDA-mediated carboxylation of tetrahydrothiophene?

Certainly. The reaction proceeds through a well-established mechanism involving two key steps:

  • α-Deprotonation (Enolate Formation Equivalent): Lithium diisopropylamide (LDA) is a powerful base that selectively removes a proton from the C2 position of the tetrahydrothiophene ring. The proximity of the sulfur atom acidifies this proton, making it susceptible to abstraction. This step generates a highly reactive α-lithio carbanion intermediate. The reaction must be conducted at very low temperatures (typically -78 °C) to ensure the stability of this intermediate.[2]

  • Carboxylation (CO₂ Quench): The α-lithio carbanion is a potent nucleophile. It readily attacks the electrophilic carbon atom of carbon dioxide (introduced as a gas or as solid dry ice). This forms a lithium carboxylate salt.

  • Acidic Workup: Subsequent addition of an aqueous acid (e.g., dilute HCl) protonates the lithium carboxylate salt to yield the final product, this compound.

Below is a diagram illustrating this mechanistic pathway.

Carboxylation Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Acidic Workup THT Tetrahydrothiophene Carbanion α-Lithio Carbanion THT->Carbanion + Diisopropylamine LDA LDA in THF -78 °C LiSalt Lithium Carboxylate Salt Carbanion->LiSalt Nucleophilic Attack CO2 CO₂ (Dry Ice) Product Tetrahydrothiophene- 2-carboxylic Acid LiSalt->Product H3O H₃O⁺

Caption: Mechanism of LDA-mediated carboxylation.

Q3: What are the most critical safety precautions for this synthesis?

Safety is paramount. The primary hazards are associated with the reagents used:

  • n-Butyllithium (n-BuLi): Used to generate LDA, n-BuLi is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture. It must be handled under a strict inert atmosphere (argon or nitrogen) using syringe and cannula techniques.

  • Cryogenic Temperatures: The reaction is run at -78 °C, which requires a dry ice/acetone or similar cooling bath. Appropriate personal protective equipment (cryogenic gloves, face shield) must be used to prevent cold burns.

  • Quenching: The reaction quench must be performed carefully. Adding aqueous acid to a reaction mixture containing residual organolithium species can be highly exothermic. It is best practice to quench at low temperatures and add the quenching agent slowly.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Problem Area 1: Low or No Product Yield

Q: My reaction yield is consistently low (<40%). What are the most likely causes?

Low yield is the most common issue and can usually be traced to one of four areas. A systematic approach is the best way to diagnose the problem.[3]

  • Inactive Base / Incomplete Deprotonation: The activity of your LDA is critical.

    • Cause: n-BuLi, used to make LDA, degrades over time. Commercially available LDA solutions can also lose potency.

    • Solution: Titrate your n-BuLi solution before use with a known standard like diphenylacetic acid.[4] Alternatively, prepare LDA in situ immediately before the carboxylation step. Ensure the diisopropylamine is freshly distilled and dry.

  • Presence of Moisture: Organolithium reagents are extremely sensitive to water.

    • Cause: Trace water in your solvent (THF), glassware, or on the surface of the dry ice will quench the LDA or the α-lithio carbanion intermediate.

    • Solution: Dry all glassware in an oven ( >120 °C) overnight and cool under an inert atmosphere. Use a high-quality anhydrous solvent, preferably distilled from a suitable drying agent like sodium/benzophenone. Use freshly crushed, high-purity dry ice for the quench.

  • Inefficient CO₂ Quench: The method of CO₂ addition can dramatically affect yield.[5]

    • Cause: Bubbling CO₂ gas through the solution can cause localized warming and inefficient trapping. The α-lithio carbanion may also be unstable at the higher temperatures near the gas inlet.

    • Solution: A more reliable method is to rapidly transfer the cold (-78 °C) carbanion solution via a cannula into a separate flask containing a large excess of freshly crushed dry ice and anhydrous THF. This ensures rapid and efficient quenching at a controlled low temperature.

  • Product Acidity: The α-proton of the product is more acidic than the starting material.

    • Cause: The newly formed carboxylate product can be deprotonated by the α-lithio carbanion of the starting material. This quenches the reactive intermediate and halts the reaction, limiting the theoretical yield to 50% if one equivalent of base is used.

    • Solution: Use a slight excess of LDA (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation of the starting material. Some protocols for similar substrates even use >2 equivalents of base to form the dianion, preventing this issue entirely.[6]

Troubleshooting Low Yield Start Low Yield Observed Check_Base Is LDA activity confirmed? (e.g., Titrated n-BuLi) Start->Check_Base Check_Anhydrous Are all reagents/glassware rigorously anhydrous? Check_Base->Check_Anhydrous Yes Sol_Base Action: Titrate n-BuLi or use fresh LDA solution. Check_Base->Sol_Base No Check_Quench How was CO₂ introduced? Check_Anhydrous->Check_Quench Yes Sol_Anhydrous Action: Oven-dry glassware. Distill THF from Na/benzophenone. Check_Anhydrous->Sol_Anhydrous No Check_Equivalents How many equivalents of LDA were used? Check_Quench->Check_Equivalents Bubbling Gas Sol_Quench Action: Cannulate reaction mixture into a flask of crushed dry ice in THF. Check_Quench->Sol_Quench Other / Unsure Check_Equivalents->Start > 1.1 eq. (Re-evaluate other factors) Sol_Equivalents Action: Use 1.1-1.2 equivalents of LDA. Consider >2 eq. Check_Equivalents->Sol_Equivalents < 1.1 eq.

Caption: Decision tree for troubleshooting low yield.

Problem Area 2: Purification Difficulties

Q: My product is difficult to purify by standard acid-base extraction and crystallization. What are my options?

This compound is a polar molecule, which can lead to challenges in separation and crystallization.

  • Optimize Acid-Base Extraction:

    • Problem: Emulsion formation or poor separation from neutral byproducts.

    • Solution: Ensure the pH of the aqueous layer is correctly adjusted. When extracting into the basic aqueous phase, the pH should be >2 units above the pKa of the acid (est. pKa ~4-5). When re-acidifying to extract into the organic phase, the pH should be <2 units below the pKa.[7] Using brine (saturated NaCl solution) can help break emulsions.

  • Flash Chromatography:

    • Problem: The product is an oil or refuses to crystallize, and impurities co-extract.

    • Solution: Reversed-phase flash chromatography is an excellent alternative for purifying polar compounds.[8] A C18-functionalized silica gel column with a water/acetonitrile or water/methanol gradient (often with 0.1% formic acid or TFA to suppress ionization) can provide excellent separation from less polar impurities.

Table 1: Comparison of Purification Strategies

MethodPrincipleBest ForCommon Issues
Acid-Base Extraction Differential solubility based on pHRemoving neutral impurities (e.g., unreacted starting material)Emulsions; co-extraction of polar impurities.[7]
Crystallization Differential solubility in a solvent systemObtaining high-purity solid materialProduct may be an oil; finding a suitable solvent can be difficult.
Reversed-Phase Chromatography Partitioning based on polarityPurifying polar, non-crystalline products; separating closely related impuritiesRequires specialized equipment (C18 columns); solvent removal can be energy-intensive.[8]
Experimental Protocol: LDA-Mediated Carboxylation

This protocol is a representative procedure. All steps must be performed under a strict inert atmosphere (Argon or Nitrogen).

Materials:

  • Diisopropylamine (freshly distilled from CaH₂)

  • n-Butyllithium (solution in hexanes, titrated)

  • Tetrahydrofuran (THF), anhydrous (distilled from Na/benzophenone)

  • Tetrahydrothiophene (distilled)

  • Dry Ice (crushed)

  • Hydrochloric Acid (1 M aqueous solution)

  • Diethyl ether or Ethyl acetate

  • Magnesium sulfate or Sodium sulfate, anhydrous

Procedure:

  • LDA Preparation (In Situ):

    • To a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and N₂ inlet, add anhydrous THF and cool to -78 °C.

    • Add diisopropylamine (1.1 eq.) via syringe.

    • Slowly add n-BuLi (1.05 eq.) dropwise while maintaining the temperature below -70 °C.

    • Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.

  • Deprotonation:

    • Add tetrahydrothiophene (1.0 eq.) dropwise to the LDA solution, ensuring the internal temperature does not rise above -70 °C.

    • Stir the reaction mixture at -78 °C for 2 hours.

  • Carboxylation:

    • In a separate flame-dried flask, add a large excess of freshly crushed dry ice and a small amount of anhydrous THF.

    • Rapidly transfer the cold carbanion solution from the reaction flask into the dry ice/THF slurry via a pre-cooled, wide-bore cannula.

    • Allow the mixture to slowly warm to room temperature overnight, allowing excess CO₂ to sublime.

  • Workup and Purification:

    • Quench the reaction mixture by slowly adding 1 M HCl until the pH is ~2.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude material via crystallization or reversed-phase chromatography as required.

References

Technical Support Center: Stereoselective Synthesis of Tetrahydrothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of Tetrahydrothiophene-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important chiral molecule. Here, we address common challenges and frequently asked questions in a direct Q&A format, providing not just protocols, but the underlying scientific principles to empower your experimental design and troubleshooting efforts.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the strategic approaches to obtaining enantiomerically enriched this compound.

Q1: What are the primary strategies for achieving high stereoselectivity in the synthesis of this compound?

A1: There are three main pillars for controlling the stereochemistry in the synthesis of this compound and its derivatives:

  • Asymmetric Catalysis: This approach utilizes a chiral catalyst to direct the formation of one enantiomer over the other. Organocatalysis, particularly through domino reactions like Michael-aldol cascades, has proven effective for constructing the tetrahydrothiophene ring with high stereocontrol.[1][2]

  • Enzymatic Kinetic Resolution: This technique employs enzymes, typically lipases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two.[5][6] This is a powerful method for obtaining enantiomerically pure compounds from a racemic starting material.

Q2: How do I choose the best strategy for my specific research needs?

A2: The choice of strategy depends on several factors, including the desired scale of the synthesis, the availability of starting materials and catalysts, and the specific stereoisomer required. The following decision-making workflow can guide your choice:

G start Starting Point: Racemic or Prochiral Precursor? racemic Racemic Precursor start->racemic Racemic prochiral Prochiral Precursor start->prochiral Prochiral enzymatic Enzymatic Kinetic Resolution racemic->enzymatic asymmetric_cat Asymmetric Catalysis prochiral->asymmetric_cat chiral_aux Chiral Auxiliary prochiral->chiral_aux outcome1 Desired Enantiomer + Resolved Starting Material enzymatic->outcome1 outcome2 Direct Formation of Desired Enantiomer asymmetric_cat->outcome2 outcome3 Diastereoselective Synthesis, then Auxiliary Removal chiral_aux->outcome3

Caption: Decision workflow for selecting a stereoselective synthesis strategy.

Q3: Are there any known issues with racemization for chiral tetrahydrothiophenes?

A3: While tetrahydrothiophenes are generally stable, racemization can occur under certain conditions, particularly if there is an acidic or basic proton adjacent to the stereocenter.[7] It is crucial to be mindful of the pH during workup and purification steps. For this compound, the acidic proton of the carboxyl group does not directly lead to racemization at the C2 position under normal conditions. However, harsh basic conditions could potentially lead to epimerization if other activating groups are present on the ring.

II. Troubleshooting Guide

This section provides practical advice for overcoming common experimental hurdles.

Issue 1: Low Enantiomeric Excess (ee)

Potential Cause Troubleshooting Step Scientific Rationale & References
Suboptimal Catalyst or Ligand Screen a variety of chiral catalysts or ligands. For organocatalyzed reactions, consider different catalyst backbones (e.g., cinchona alkaloids, prolinol derivatives).The choice of catalyst is crucial as it creates the chiral environment for the reaction. A different catalyst may offer a better steric and electronic match for the substrate, leading to higher enantioselectivity.[8]
Incorrect Reaction Temperature Systematically vary the reaction temperature. Lower temperatures often improve enantioselectivity.At lower temperatures, the energy difference between the diastereomeric transition states is more pronounced, favoring the formation of the major enantiomer.[9]
Inappropriate Solvent Screen a range of solvents with varying polarities and coordinating abilities.The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states, thereby affecting the stereochemical outcome.[9]
Presence of Impurities Ensure all reagents and solvents are of high purity and dry. Perform reactions under an inert atmosphere.Impurities, including water, can interfere with the catalyst's activity or promote side reactions, leading to a decrease in enantioselectivity.[10]

Issue 2: Poor Diastereoselectivity

Potential Cause Troubleshooting Step Scientific Rationale & References
Steric Hindrance Modify the steric bulk of the substituents on the starting materials, if possible.The relative orientation of substituents in the transition state determines the diastereomeric outcome. Adjusting steric bulk can favor one transition state over another.[11]
Choice of Base or Lewis Acid In reactions involving deprotonation or coordination, screen different bases or Lewis acids.The nature of the base or Lewis acid can influence the geometry of the enolate or the activated substrate, which in turn affects the facial selectivity of the subsequent reaction.[11]
Reaction Kinetics vs. Thermodynamics Vary the reaction time and temperature to favor either the kinetic or thermodynamic product.Shorter reaction times at lower temperatures often favor the kinetically controlled product, while longer reaction times at higher temperatures can lead to the thermodynamically more stable product.

Issue 3: Difficulty in Separating Diastereomers

Potential Cause Troubleshooting Step Scientific Rationale & References
Similar Polarity of Diastereomers Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina instead of silica gel).Diastereomers have different physical properties, but sometimes these differences are subtle. A systematic optimization of the chromatographic conditions is necessary to achieve separation.
Derivatization Convert the carboxylic acid to an ester or an amide with a bulky group.Derivatization can amplify the physical differences between diastereomers, making them easier to separate by chromatography. The derivative can then be hydrolyzed back to the carboxylic acid.[12]

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Organocatalytic Asymmetric Michael-Aldol Cascade for Tetrahydrothiophene Synthesis (General Procedure)

This protocol is based on established methods for the synthesis of substituted tetrahydrothiophenes and may require optimization for the specific synthesis of this compound.[1][2]

Workflow:

G start Start step1 1. Mix α,β-unsaturated ester and mercaptoacetaldehyde precursor in solvent. start->step1 step2 2. Add chiral organocatalyst. step1->step2 step3 3. Stir at controlled temperature. step2->step3 step4 4. Monitor reaction by TLC/LC-MS. step3->step4 step5 5. Quench reaction. step4->step5 step6 6. Purify by column chromatography. step5->step6 end End step6->end

Caption: General workflow for organocatalytic tetrahydrothiophene synthesis.

Step-by-Step Procedure:

  • To a solution of the α,β-unsaturated ester (1.0 equiv) in the chosen solvent (e.g., toluene, CH2Cl2) at the desired temperature (e.g., -20 °C to room temperature), add the mercaptoacetaldehyde precursor (e.g., 1,4-dithiane-2,5-diol) (1.2 equiv).

  • Add the chiral organocatalyst (e.g., a cinchona alkaloid-derived thiourea) (0.1 equiv).

  • Stir the reaction mixture at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired tetrahydrothiophene-2-carboxylate ester.

  • The ester can then be hydrolyzed to the carboxylic acid using standard procedures (e.g., LiOH in THF/water).

Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic Tetrahydrothiophene-2-carboxylate Ester (General Procedure)

This protocol is based on general procedures for the enzymatic kinetic resolution of cyclic esters and may require optimization.[5][13]

Workflow:

G start Start step1 1. Prepare a buffered solution of the racemic ester. start->step1 step2 2. Add the lipase. step1->step2 step3 3. Incubate with stirring. step2->step3 step4 4. Monitor conversion by GC/HPLC. step3->step4 step5 5. Stop reaction at ~50% conversion. step4->step5 step6 6. Separate the unreacted ester and the carboxylic acid product. step5->step6 end End step6->end

Caption: General workflow for lipase-catalyzed kinetic resolution.

Step-by-Step Procedure:

  • Prepare a solution of the racemic Tetrahydrothiophene-2-carboxylate ester (e.g., ethyl ester) in a suitable buffer (e.g., phosphate buffer, pH 7) and a co-solvent (e.g., diisopropyl ether) to improve solubility.

  • Add the lipase (e.g., Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PCL)). The amount of enzyme will need to be optimized.

  • Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with vigorous stirring.

  • Monitor the progress of the reaction by taking aliquots and analyzing them by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess of the remaining ester and the formed carboxylic acid.

  • Stop the reaction when the conversion reaches approximately 50% to obtain both the unreacted ester and the carboxylic acid product in high enantiomeric excess.

  • Separate the unreacted ester from the carboxylic acid product by extraction. Acidify the aqueous layer to protonate the carboxylic acid and then extract it with an organic solvent.

IV. Data Summary

The following table summarizes representative data from the literature on the stereoselective synthesis of tetrahydrothiophene derivatives. Note that direct data for this compound is limited, and these results are for analogous systems.

MethodCatalyst/AuxiliarySubstrateProduct ee/drReference
Organocatalytic Michael-AldolCinchona-derived squaramideChalcone and 1,4-dithiane-2,5-diolup to 99% ee, >95:5 dr[8]
Organocatalytic Double MichaelProline-derived catalystα,β-unsaturated aldehyde and mercapto-enoateup to 96% ee[13]
Enzymatic Kinetic ResolutionPseudomonas cepacia LipaseRacemic 2-substituted cycloalkanols>99% ee[14]

V. References

  • Stereoselectivity Enhancement During the Generation of Three Contiguous Stereocenters in Tetrahydrothiophenes. (--INVALID-LINK--)

  • Synthesis of enantioenriched spiro-tetradihydrothiophenes via base catalyzed Michael/aldol cascade addition of mercaptoacetaldehyde to exo-cyclic enones. (--INVALID-LINK--)

  • Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. (--INVALID-LINK--)

  • Chiral auxiliary - Wikipedia. (--INVALID-LINK--)

  • Chiral Auxiliaries. (--INVALID-LINK--)

  • Organocatalytic Asymmetric Synthesis of Tetrahydrothiophenes and Tetrahydrothiopyrans. (--INVALID-LINK--)

  • "troubleshooting guide for the synthesis of heterocyclic compounds". (--INVALID-LINK--)

  • Asymmetric Synthesis of S(IV) and S(VI) Stereogenic Centers. (--INVALID-LINK--)

  • 27765 PDFs | Review articles in RACEMIZATION. (--INVALID-LINK--)

  • Tetrahydrothiophene synthesis. (--INVALID-LINK--)

  • Asymmetric Synthesis of S(IV) and S(VI) Stereogenic Centers - PMC. (--INVALID-LINK--)

  • ASYMMETRIC SYNTHESIS OF TETRAHYDROTHIOPHENES IN THE PRESENCE OF BIFUNCTIONAL ORGANOCATALYSTS A THESIS SUBMITTED TO THE GRADUATE. (--INVALID-LINK--)

  • Chiral Polythiophenes: Part I: Syntheses of Monomeric Precursors - PMC. (--INVALID-LINK--)

  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. (--INVALID-LINK--)

  • Unexpected Racemization in the Course of the Acetalization of (+)-(S)-5-Methyl-Wieland–Miescher Ketone with 1,2-Ethanediol and TsOH under Classical Experimental Conditions. (--INVALID-LINK--)

  • Diastereoselective Synthesis of Substituted Tetrahydro- thiophene and –thiopyrans via Thia-Prins Cyclization Reaction. (--INVALID-LINK--)

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC. (--INVALID-LINK--)

  • Lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters. (--INVALID-LINK--)

  • Synthesis of S-Heterocycles. (--INVALID-LINK--)

  • How to resolve poor enantioselectivity in (-)-Toddanol synthesis. (--INVALID-LINK--)

  • Thiophene-2-carboxylic acid - Wikipedia. (--INVALID-LINK--)

  • ONE-POT SYNTHESIS OF 2,3-DISUBSTITUTED BENZO[b]THIOPHENE DERIVATIVES FROM 2-MERCAPTOPHENYL KETONES Kazuhiro Kobayashi,* Daizo Na. (--INVALID-LINK--)

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC. (--INVALID-LINK--)

  • 2,3‐disubstituted tetrahydrothiophene synthesis. (--INVALID-LINK--)

  • Organocatalytic asymmetric approach to spirocyclic tetrahydrothiophenes containing either a butenolide or an azlactone structural motif. (--INVALID-LINK--)

  • Stereoselective synthesis of functionalized trans-2,5-disubstituted tetrahydrofurans. (--INVALID-LINK--)

  • Organocatalytic sulfa-Michael/aldol cascade: constructing functionalized 2,5-dihydrothiophenes bearing a quaternary carbon stereocenter. (--INVALID-LINK--)

  • This compound | C5H8O2S | CID 443066. (--INVALID-LINK--)

  • US2462697A - Thiophene-2-carboxylic acid. (--INVALID-LINK--)

  • EP0382506B1 - Optically active diastereomer salts of tetrahydro-2-furoic acid. (--INVALID-LINK--)

  • CN104031010A - Manufacturing Method Of Optically Active Tetrahydrofuran-2-carboxylic Acid. (--INVALID-LINK--)

  • EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation. (--INVALID-LINK--)

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (--INVALID-LINK--)

  • [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. (--INVALID-LINK--)

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (--INVALID-LINK--)

  • (PDF) Organocatalytic asymmetric approach to spirocyclic tetrahydrothiophenes containing either a butenolide or an azlactone structural motif. (--INVALID-LINK--)

  • SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. (--INVALID-LINK--)

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (--INVALID-LINK--)

  • Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement. (--INVALID-LINK--)

  • Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. (--INVALID-LINK--)

  • Synthesis of 3‐amino‐2‐thiophene carboxylate esters from alkynenitriles. (--INVALID-LINK--)

  • Enantioselective Synthesis of Tetrahydrofuran Derivatives. (--INVALID-LINK--)

  • Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach - PMC. (--INVALID-LINK--)

References

Technical Support Center: Catalyst Selection for Tetrahydrothiophene-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for the synthesis of Tetrahydrothiophene-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the challenges of this specific synthesis. The primary route to this compound is the catalytic hydrogenation of its aromatic precursor, Thiophene-2-carboxylic acid. However, the success of this reaction is critically dependent on the selection of an appropriate catalyst. The sulfur atom within the thiophene ring is a potent poison for many conventional hydrogenation catalysts, leading to reaction failure. This document provides a structured, question-and-answer guide to catalyst selection, troubleshooting common issues, and understanding the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the primary challenge in synthesizing this compound via hydrogenation?

The principal obstacle is catalyst poisoning. The sulfur heteroatom in the thiophene ring possesses lone pairs of electrons that bind strongly to the surface of traditional precious metal catalysts, such as Palladium (Pd), Platinum (Pt), and Nickel (Ni). This strong adsorption blocks the active sites required for hydrogen activation and transfer, rendering the catalyst inactive. Standard catalysts like Palladium on Carbon (Pd/C), which are workhorses for the hydrogenation of many aromatic systems, typically fail or show negligible activity in this context due to this poisoning effect[1]. Therefore, successful hydrogenation requires catalysts specifically designed to be sulfur-tolerant.

Q2: Which classes of catalysts are effective for the hydrogenation of thiophenes and their derivatives?

To overcome sulfur poisoning, several classes of catalysts have proven effective. The choice depends on the desired reaction conditions (e.g., temperature, pressure), scale, and the need for stereoselectivity. The main categories are:

  • Homogeneous Rhodium (Rh) and Ruthenium (Ru) Complexes: These catalysts operate in the same phase as the substrate and solvent. They often exhibit exceptional activity and selectivity under surprisingly mild conditions (e.g., 40-100 °C, 1-30 bar H₂).[2][3] Their well-defined molecular structure allows for fine-tuning and a deeper mechanistic understanding. The key is that the coordination sphere of the metal center is designed to accommodate the sulfur atom without being irreversibly deactivated.

  • Heterogeneous Metal Sulfide Catalysts: These are solid-state catalysts where the metal is present as a sulfide. Palladium sulfide (PdS) is particularly notable for its high activity in thiophene hydrogenation compared to other metal sulfides (Mo, Rh, Ru, Co, Ni).[4][5] These catalysts are robust, sulfur-tolerant by nature, and easily separated from the reaction mixture, making them suitable for larger-scale applications. However, they generally require more forcing conditions (e.g., 220-300 °C, 30-95 bar H₂).

  • Specialized Poison-Resistant Heterogeneous Catalysts: Recent developments have led to novel heterogeneous palladium catalysts engineered for high sulfur tolerance. These catalysts often feature unique surface modifications or support materials that mitigate the poisoning effect, allowing for efficient hydrogenation even with low catalyst loading.[1]

Data Summary: Comparison of Catalyst Classes
Catalyst ClassPhaseTypical CatalystsAdvantagesDisadvantagesTypical Conditions
Homogeneous Complexes Liquid[Rh(COD)(PPh₃)₂]PF₆[2][6][7], [(triphos)Ru(MeCN)₃]BPh₄[3]High activity & selectivity, mild conditions, mechanistic clarity.Difficult to separate from product, higher cost, sensitive to air/moisture.40-100 °C, 1-30 bar H₂
Heterogeneous Sulfides SolidPdS on Al₂O₃ or SiO₂[4][8]Robust, sulfur-tolerant, easy to recover, scalable.Requires high temperature & pressure, may have lower selectivity.220-300 °C, 30-95 bar H₂
Poison-Resistant Pd SolidSpecialized Pd/C (e.g., CHOIS-5D)[1]Combines ease of use of Pd/C with sulfur tolerance, lower Pd loading.Newer technology, may have specific substrate limitations.Varies; often milder than sulfides.
Q3: How do I choose between a homogeneous and a heterogeneous catalyst for my experiment?

The choice is a trade-off between activity, reaction conditions, and practical process considerations. The following workflow can guide your decision.

G start Start: Define Synthesis Goals stereo Is Enantioselectivity Required? start->stereo scale Reaction Scale? purification Is Catalyst Separation a Major Concern? scale->purification Lab Scale (<1g) hetero Consider Heterogeneous Catalyst (PdS, Resistant Pd) scale->hetero Pilot / Process Scale equipment High Pressure/Temp Equipment Available? purification->equipment Yes homo Consider Homogeneous Catalyst (Rh, Ru) purification->homo No (e.g., for screening) equipment->homo No equipment->hetero Yes stereo->scale No chiral Use Chiral Homogeneous Catalyst (e.g., Ru with Chiral Ligands) stereo->chiral Yes

Caption: Catalyst selection workflow based on experimental goals.

Q4: My reaction has stalled or shows very low conversion. What are the key troubleshooting steps?

Low conversion is a common issue. Systematically verify the following parameters.

G start Low Conversion Observed q1 Is the correct catalyst class being used? (Sulfur-tolerant) start->q1 q2 Is the H₂ pressure adequate for the catalyst? q1->q2 Yes a1_no Action: Switch to Rh/Ru complex or a Sulfide catalyst. q1->a1_no No q3 Is the temperature optimal? q2->q3 Yes a2_no Action: Increase H₂ pressure. (Heterogeneous often need >30 bar) q2->a2_no No q4 Is the solvent appropriate? q3->q4 Yes a3_no Action: Adjust temperature. Check literature for chosen catalyst. q3->a3_no No q5 Is the catalyst active? (Check handling/storage) q4->q5 Yes a4_no Action: Screen alternative solvents. (e.g., Chlorinated solvents can boost activity for some complexes) q4->a4_no No a5_no Action: Use fresh catalyst. q5->a5_no No end Re-run Experiment q5->end Yes a1_no->end a2_no->end a3_no->end a4_no->end a5_no->end

Caption: Troubleshooting flowchart for low hydrogenation conversion.

Causality Explained:

  • Hydrogen Pressure: The concentration of dissolved hydrogen is a key kinetic parameter. Many catalytic cycles involve the oxidative addition of H₂ to the metal center. Insufficient pressure can make this step rate-limiting.

  • Solvent Effects: The solvent can influence catalyst stability, solubility, and even its electronic properties. For homogeneous catalysts, solvent molecules can act as ligands, and switching from a coordinating solvent (like THF) to a non-coordinating one (like 1,2-dichloroethane) can open up coordination sites and dramatically increase reaction rates.[2]

Q5: My analysis shows byproducts. What are they and how can they be minimized?

The most common side reaction during the hydrogenation of thiophenes is hydrogenolysis , which involves the cleavage of C-S bonds and the opening of the thiophene ring.[5] This can lead to the formation of linear C4 carboxylic acids or other sulfur-free impurities.

Minimization Strategies:

  • Select a Highly Selective Catalyst: Homogeneous catalysts often offer superior selectivity for hydrogenation over hydrogenolysis.

  • Optimize Reaction Temperature: Hydrogenolysis is typically more prevalent at higher temperatures. Running the reaction at the lowest temperature that still provides a reasonable rate is crucial for minimizing this side reaction.

  • Control Reaction Time: Do not let the reaction run for an unnecessarily long time after full conversion of the starting material, as this can promote further reduction and decomposition of the desired product.

Q6: Is asymmetric synthesis possible to obtain a single enantiomer of the product?

Yes, the synthesis of chiral tetrahydrothiophenes is an area of significant interest, particularly for pharmaceutical applications. This is typically achieved through asymmetric catalysis.

  • Chiral Metal Complexes: This involves using a metal catalyst (like Ruthenium or Rhodium) complexed with a chiral ligand, such as a chiral diphosphine (e.g., SKP).[9] The chiral environment around the metal center directs the addition of hydrogen to one face of the thiophene ring, leading to an excess of one enantiomer.

  • Chiral Brønsted Acid/Base Catalysis: Other advanced methods involve cascade reactions catalyzed by chiral organic molecules to build the chiral tetrahydrothiophene core.[10][11]

These methods are more complex and require specialized catalysts but are essential for producing enantiomerically pure compounds for drug development.

Experimental Protocol Example

This protocol is a representative example based on literature procedures for homogeneous hydrogenation and should be adapted and optimized for specific laboratory conditions and safety protocols.

Reaction: Homogeneous Hydrogenation of Thiophene-2-carboxylic acid using a Rhodium Precatalyst

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood, and after a thorough risk assessment.

Materials:

  • Thiophene-2-carboxylic acid

  • Rhodium catalyst precursor, e.g., [Rh(COD)(PPh₃)₂]PF₆

  • High-purity hydrogen gas (H₂)

  • Anhydrous, degassed solvent (e.g., 1,2-dichloroethane)

  • High-pressure reactor (e.g., Parr autoclave) equipped with a magnetic stir bar, pressure gauge, and thermocouple.

Step-by-Step Methodology:

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been leak-tested.

  • Charging the Reactor: Under an inert atmosphere (e.g., nitrogen or argon), charge the reactor with Thiophene-2-carboxylic acid (1.0 eq) and the rhodium catalyst precursor (e.g., 0.1-1.0 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe to the desired concentration (e.g., 0.1 M).

  • Sealing and Purging: Seal the reactor securely. Purge the reactor headspace with hydrogen gas 3-5 times to remove all air and inert gas.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to the target pressure (e.g., 10-30 bar). Begin stirring and heat the reactor to the desired temperature (e.g., 60-80 °C).

  • Reaction Monitoring: Monitor the reaction progress by observing the pressure drop on the gauge (as H₂ is consumed). Samples may be taken at intervals for analysis by HPLC, GC, or NMR, if the reactor setup permits.

  • Reaction Completion and Cooldown: Once the reaction is complete (no further H₂ uptake or analysis shows full conversion), stop the heating and allow the reactor to cool to room temperature.

  • Depressurization: Carefully and slowly vent the excess hydrogen gas in a safe and controlled manner into the fume hood exhaust.

  • Work-up and Purification: Open the reactor. The crude reaction mixture contains the product, dissolved catalyst, and solvent. The product can be isolated using standard organic chemistry techniques, such as solvent evaporation followed by column chromatography or recrystallization to separate it from the non-volatile catalyst.

References

Preventing degradation of Tetrahydrothiophene-2-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the handling, storage, and stability assessment of Tetrahydrothiophene-2-carboxylic acid, designed for researchers and drug development professionals. This technical support center provides in-depth FAQs and troubleshooting guides to prevent and diagnose compound degradation.

Technical Support Center: this compound

As a key building block in medicinal chemistry and materials science, the stability of this compound is paramount to ensuring the integrity and reproducibility of experimental outcomes. This guide, developed by our senior application scientists, provides a comprehensive overview of best practices for storage and troubleshooting potential degradation issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of high-purity this compound?

High-purity this compound should be a white to off-white crystalline powder or solid. Any significant deviation from this, such as a noticeable yellow or brown discoloration, may indicate the presence of impurities or degradation products.

Q2: What are the immediate recommended storage conditions upon receiving the compound?

Upon receipt, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1] For long-term stability, specific conditions outlined in the table below should be followed.

Q3: Is this compound sensitive to air or light?

Yes, as a sulfur-containing compound, it is susceptible to oxidation.[2] The sulfur heteroatom can be oxidized to form a sulfoxide and subsequently a sulfone. Exposure to light can also promote degradation of organic sulfur compounds.[3][4] Therefore, protection from both air (oxygen) and light is crucial for maintaining its purity.

Q4: Can I store this compound in a standard laboratory freezer?

Yes, storing at low temperatures is recommended. A standard freezer (-20 °C) is appropriate for long-term storage to minimize thermal degradation. Ensure the container is well-sealed to prevent moisture condensation upon removal.

Troubleshooting Guide: Degradation Issues

This section addresses specific problems that may arise during the storage and handling of this compound, providing insights into the underlying chemistry and actionable solutions.

Problem 1: My white compound has developed a yellow or brownish tint over time.

  • Probable Cause: Discoloration is a common indicator of chemical degradation. The most likely cause is the oxidation of the sulfur atom in the tetrahydrothiophene ring.[2][5] This process can be accelerated by exposure to oxygen, light, and elevated temperatures. The initial oxidation product is the sulfoxide, which can be further oxidized to the sulfone. These oxidized species can be less stable and may lead to colored byproducts.

  • Preventative Measures:

    • Inert Atmosphere: Store the compound under an inert atmosphere such as argon or nitrogen to displace oxygen.

    • Light Protection: Use amber-colored vials or wrap the container in aluminum foil to protect it from light.[3]

    • Temperature Control: Adhere to the recommended cold storage conditions to slow down the rate of any potential degradation reactions.

  • Corrective Actions: If discoloration is observed, the purity of the material should be assessed by an analytical method like HPLC before use.[1][6] If significant degradation has occurred, purification by recrystallization may be possible, but resynthesis might be necessary for critical applications.

Problem 2: I've observed a decrease in purity or the appearance of new peaks in my HPLC analysis.

  • Probable Cause: The appearance of new peaks, particularly those at different polarities, strongly suggests the formation of degradation products. Based on the structure, the primary degradation pathways are:

    • Oxidation: The sulfur atom can be oxidized to this compound 1-oxide (sulfoxide) and further to this compound 1,1-dioxide (sulfone).[5][7] These products are more polar and will likely have shorter retention times in reverse-phase HPLC.

    • Photodegradation: UV or ambient light can induce the formation of various byproducts. Photochemical degradation of sulfur-containing compounds can be complex, potentially leading to ring-opening or the formation of sulfobenzoic acids in related aromatic systems.[3][4]

  • Troubleshooting Workflow:

    • Confirm Identity: Use a mass spectrometer coupled with your HPLC (LC-MS) to determine the mass of the new peaks.[8] An increase of 16 mass units suggests the formation of the sulfoxide, while an increase of 32 mass units points to the sulfone.

    • Perform a Forced Degradation Study: To confirm the identity of the degradants, intentionally stress a small sample of the pure compound under oxidative, photolytic, and thermal conditions as detailed in the protocol below.[9][10] Compare the resulting chromatograms to your stored sample.

    • Review Storage and Handling: Scrutinize your storage and handling procedures against the best practices outlined in this guide. Was the container properly sealed? Was it exposed to light or elevated temperatures?

Problem 3: The compound shows poor solubility in my solvent system, which wasn't an issue before.

  • Probable Cause: A change in solubility can indicate the formation of degradation products or polymerization. While less common for this specific molecule, oxidative processes can sometimes lead to the formation of less soluble dimeric or polymeric species.

  • Preventative Measures: Strict adherence to inert atmosphere and low-temperature storage is the best prevention. Ensure the compound is fully used once a container is opened or that it is properly resealed under an inert gas.

  • Corrective Actions: Test the solubility of a small amount of the material in a range of solvents. If the compound is critical for your experiment, its purity must be re-established via analytical techniques before proceeding.

Visualizing Degradation Pathways and Troubleshooting

The following diagrams illustrate the most probable degradation pathway for this compound and a logical workflow for troubleshooting stability issues.

THTC Tetrahydrothiophene- 2-carboxylic acid Sulfoxide Tetrahydrothiophene-2-carboxylic acid 1-oxide (Sulfoxide) THTC->Sulfoxide [O] (Air, Light) Sulfone Tetrahydrothiophene-2-carboxylic acid 1,1-dioxide (Sulfone) Sulfoxide->Sulfone [O] (Stronger Oxidation)

Caption: Primary oxidative degradation pathway of the compound.

A Degradation Suspected (e.g., color change, new HPLC peak) B Analyze by HPLC-UV/MS to confirm purity loss and identify degradant mass A->B C Mass +16 or +32 amu? B->C D Yes C->D   E No C->E   F Probable Oxidative Degradation (Sulfoxide/Sulfone) D->F G Consider other pathways (e.g., photodegradation, hydrolysis) E->G H Implement Corrective Actions: - Review storage conditions - Use inert atmosphere - Protect from light F->H G->H I Purify material or use a new batch H->I

Caption: Troubleshooting workflow for investigating degradation.

Data Presentation: Storage and Analytical Conditions

Adherence to proper storage and the use of validated analytical methods are crucial for maintaining the integrity of this compound.

Table 1: Recommended Storage Conditions

ParameterConditionRationale
Temperature -20 °C to 8 °CMinimizes thermal degradation and slows oxidative processes.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the sulfur atom.[2]
Light Protect from Light (Amber Vial)Avoids photodegradation.[3][4]
Container Tightly SealedPrevents exposure to moisture and atmospheric oxygen.[1]

Table 2: Example HPLC Method for Purity Assessment

This method is a starting point and should be optimized and validated for your specific instrumentation and requirements.

ParameterCondition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[1][6]
Mobile Phase Acetonitrile and Water (with 0.1% Formic or Phosphoric Acid)[1][11]
Gradient Start with a higher aqueous percentage (e.g., 80% Water) and ramp to a higher organic percentage (e.g., 90% Acetonitrile).
Flow Rate 1.0 mL/min
Column Temp. 30 °C[6]
Detection UV at ~230-240 nm
Injection Vol. 10 µL

Experimental Protocol: Forced Degradation Study

This protocol outlines a forced degradation (stress testing) study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[9][12]

Objective: To intentionally degrade this compound under various stress conditions and analyze the resulting products by HPLC.

Materials:

  • High-purity this compound

  • HPLC-grade acetonitrile and water

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV/PDA and preferably MS detector

Methodology:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 acetonitrile/water mixture.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Keep at 60 °C for 24 hours. Before analysis, neutralize with an equivalent amount of 0.1 N NaOH.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at 60 °C for 8 hours. Before analysis, neutralize with an equivalent amount of 0.1 N HCl.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store a solid sample of the compound at 70 °C for 48 hours. Also, heat a 2 mL aliquot of the stock solution at 70 °C for 48 hours.

    • Photolytic Degradation: Expose a 2 mL aliquot of the stock solution and a thin layer of solid compound to direct sunlight or a photostability chamber for 24-48 hours. Wrap a control sample in foil.

    • Control Sample: Keep 2 mL of the stock solution at 4 °C, protected from light.

  • Sample Analysis:

    • After the specified stress period (or when approximately 10-20% degradation is achieved, which may require time-point sampling), dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze all samples (stressed and control) using the HPLC method described in Table 2.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the degradation products.

    • Use the mass spectrometry data to propose structures for the major degradants.

    • Confirm that the analytical method can separate the parent peak from all degradation product peaks, thus validating it as a "stability-indicating method."

References

Technical Support Center: Scaling the Synthesis of Tetrahydrothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of Tetrahydrothiophene-2-carboxylic acid (also known as 2-Thiolanecarboxylic acid). This molecule is a valuable building block in pharmaceutical and specialty chemical industries, often utilized for its unique saturated sulfur-containing heterocyclic structure.

Scaling the synthesis of this compound from the laboratory bench to pilot or production scale introduces significant challenges, including managing reaction exotherms, controlling side-product formation, ensuring process safety, and developing robust purification protocols. This guide provides a comprehensive, experience-driven framework for researchers, chemists, and process engineers to navigate these challenges effectively. We will focus on a chemically sound and scalable two-step synthetic route, offering detailed protocols, troubleshooting advice in a direct Q&A format, and critical safety considerations.

Recommended Scalable Synthesis Route

The proposed synthesis proceeds in two main steps: (1) a nucleophilic cyclization to form the tetrahydrothiophene ring and (2) a subsequent saponification to yield the final carboxylic acid. This route is selected for its reliance on readily available starting materials and well-understood reaction mechanisms amenable to scale-up.

Overall Reaction Scheme:

Process Workflow and Logic

The following diagram outlines the major unit operations and decision points in the scale-up process.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Saponification & Isolation start Prepare Na₂S Solution (Anhydrous EtOH) reaction Controlled Addition & Reaction (T < 40°C) start->reaction Charge to Reactor reagent_prep Prepare Ethyl 2,4-dichlorobutanoate Solution (Anhydrous EtOH) reagent_prep->reaction Slow Addition (Exotherm Control) quench Quench with Water reaction->quench workup1 Solvent Evaporation & Extraction (e.g., MTBE) quench->workup1 hydrolysis Saponification with NaOH(aq) (Monitor by TLC/GC) workup1->hydrolysis Crude Ester extraction2 Aqueous Wash (Remove Organics) hydrolysis->extraction2 acidification Acidify with HCl (aq) (pH 2-3, Control Temp) extraction2->acidification isolation Product Isolation (Extraction or Filtration) acidification->isolation purification Purification (Recrystallization) isolation->purification final_product Final Product: This compound purification->final_product

Caption: High-level workflow for the two-step synthesis of this compound.

Detailed Experimental Protocols & Stoichiometry

The following protocols provide a starting point for laboratory and pilot-scale synthesis. All operations involving sodium sulfide or evolving H₂S must be conducted in a well-ventilated fume hood or reactor system with appropriate scrubbing capabilities.

Reagent Stoichiometry Table

ReagentMolar Mass ( g/mol )Lab Scale (10g Product)Pilot Scale (1kg Product)Molar Eq.
Ethyl 2,4-dichlorobutanoate187.0515.6 g1.56 kg1.0
Sodium Sulfide (anhydrous)78.047.2 g720 g1.1
Ethanol (anhydrous)46.07200 mL20 LSolvent
Sodium Hydroxide40.0010.0 g1.0 kg3.0
Hydrochloric Acid (37%)36.46As neededAs neededFor pH 2-3
Part 1: Synthesis of Ethyl tetrahydrothiophene-2-carboxylate
  • Reactor Setup: Equip a jacketed reactor with a mechanical stirrer, thermocouple, nitrogen inlet, and a condenser connected to a scrubber system (e.g., containing bleach or caustic soda).

  • Reagent Preparation: In the reactor, dissolve sodium sulfide (1.1 eq) in anhydrous ethanol under a nitrogen atmosphere. Mild heating may be required to facilitate dissolution. Cool the resulting solution to 10-15°C.

  • Controlled Addition: Prepare a solution of ethyl 2,4-dichlorobutanoate (1.0 eq) in anhydrous ethanol. Add this solution dropwise to the sodium sulfide solution via an addition funnel or pump.

  • Reaction Monitoring: Maintain the internal temperature below 40°C throughout the addition. A noticeable exotherm is expected. After the addition is complete, allow the reaction to stir at ambient temperature or with gentle heating (40-50°C) for 4-12 hours. Monitor the reaction for the disappearance of the starting material by GC or TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly add water to quench any unreacted sodium sulfide. Remove the ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude ester. The product can be used directly in the next step or purified by vacuum distillation.

Part 2: Saponification and Isolation of this compound
  • Hydrolysis: To the reactor containing the crude ethyl tetrahydrothiophene-2-carboxylate, add a solution of sodium hydroxide (3.0 eq) in water. Heat the mixture to 50-70°C and stir vigorously for 2-6 hours.

  • Reaction Monitoring: Monitor the disappearance of the ester by TLC or GC. The reaction is complete when no starting material is detected.

  • Aqueous Wash: Cool the reaction mixture to room temperature. If a separate organic layer is present, remove it. Wash the aqueous layer with a solvent like MTBE to remove any non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath to 0-5°C. Slowly and carefully add concentrated hydrochloric acid with vigorous stirring to adjust the pH to 2-3. The product will precipitate as a white solid or an oil. Maintain the temperature below 15°C during acidification to control the exotherm.

  • Isolation:

    • If Solid: Filter the precipitated solid, wash the filter cake with cold water, and dry under vacuum.

    • If Oil: Extract the acidified aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of toluene and hexanes or hot water.

Troubleshooting and FAQ Guide

This section addresses common issues encountered during the scale-up of this synthesis in a question-and-answer format.

Step 1: Cyclization (Ester Formation)

Q1: My reaction yield for the ethyl tetrahydrothiophene-2-carboxylate is consistently low (<60%). What are the likely causes?

A1: Low yield in this SN2-type cyclization is a frequent scale-up challenge. The root causes can be diagnosed systematically.[1][2][3]

  • Cause 1: Competing Elimination Reactions: The haloalkane substrate can undergo E2 elimination promoted by the basicity of sodium sulfide, leading to unsaturated byproducts instead of the desired ring.

    • Solution: Maintain strict temperature control. Keep the reaction temperature below 40°C during addition. A lower temperature favors the SN2 pathway over elimination.

  • Cause 2: Polymerization/Oligomerization: Intermolecular reactions can compete with the desired intramolecular cyclization, especially at high concentrations.

    • Solution: Employ high-dilution principles. While this may seem counterintuitive for scale-up, maintaining a low concentration of the dihalide during the addition is crucial. Ensure slow, controlled addition of the dihalide solution to the sodium sulfide solution so that any given molecule of the dihalide is more likely to react with itself (intramolecularly) than with another molecule. A study on the synthesis of polymeric sulfides from dihaloalkanes highlights that cyclization to tetrahydrothiophene is a major competing pathway to polymerization, underscoring the delicate balance.[4]

  • Cause 3: Inactive Sodium Sulfide: Anhydrous sodium sulfide is hygroscopic and can become hydrated or oxidized upon exposure to air, reducing its nucleophilicity.

    • Solution: Use high-purity, anhydrous sodium sulfide from a freshly opened container. Handle it under a nitrogen or argon atmosphere to prevent moisture absorption.[5][6]

  • Cause 4: Solvent Issues: The presence of water or protic impurities in the solvent can solvate the sulfide anion, reducing its reactivity.

    • Solution: Use anhydrous ethanol. While ethanol is protic, it is a common solvent for this type of reaction. Ensuring it is dry is key to maximizing the nucleophile's strength.

G start Low Yield in Cyclization Step check_temp Was Temp > 40°C during addition? start->check_temp check_conc Was addition rate too fast? (High transient concentration) check_temp->check_conc No sol_temp Root Cause: Elimination. Action: Improve cooling, reduce addition rate. check_temp->sol_temp Yes check_reagent Is Na₂S quality confirmed? (Anhydrous, fresh) check_conc->check_reagent No sol_conc Root Cause: Polymerization. Action: Slow addition rate, consider higher dilution. check_conc->sol_conc Yes check_solvent Is solvent anhydrous? check_reagent->check_solvent No sol_reagent Root Cause: Inactive Nucleophile. Action: Use fresh, anhydrous Na₂S. Handle under N₂. check_reagent->sol_reagent Yes sol_solvent Root Cause: Reduced Nucleophilicity. Action: Use anhydrous grade solvent. check_solvent->sol_solvent No

Caption: Troubleshooting decision tree for low yield in the cyclization step.

Q2: How do I safely manage the process, especially regarding sodium sulfide?

A2: Safety is paramount. Sodium sulfide is corrosive, and more importantly, it reacts with acids (including moisture from the air) to produce highly toxic, flammable hydrogen sulfide (H₂S) gas.[5][6][7][8]

  • Ventilation: All operations must be performed in a reactor or hood with excellent ventilation and an appropriate gas scrubbing system.

  • Inert Atmosphere: Handle solid sodium sulfide and prepare its solutions under a nitrogen atmosphere to prevent reaction with atmospheric moisture and CO₂.

  • Avoid Acids: Never allow sodium sulfide to come into contact with acidic materials. Ensure all equipment is free of acidic residue.[6]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat at all times.[8]

  • Spill Response: Have a spill kit ready containing an inert absorbent material like sand or vermiculite. Do not use water to clean up a spill, as this will generate H₂S.[6]

Step 2: Saponification & Isolation

Q3: The saponification reaction is slow or incomplete. How can I improve it?

A3: Incomplete saponification (ester hydrolysis) is typically a matter of kinetics or equilibrium.[9][10][11]

  • Cause 1: Insufficient Mixing: On a larger scale, mass transfer between the organic ester phase and the aqueous base phase can be rate-limiting.

    • Solution: Ensure vigorous mechanical stirring to create a fine emulsion and maximize the interfacial area between the two phases.

  • Cause 2: Insufficient Temperature: The reaction rate is temperature-dependent.

    • Solution: Increase the reaction temperature to the recommended 50-70°C. Monitor by TLC/GC to ensure the product is not degrading at the higher temperature.

  • Cause 3: Insufficient Base: The reaction consumes one equivalent of hydroxide, but using a significant excess (e.g., 3 equivalents) ensures the reaction goes to completion.[9]

    • Solution: Confirm that at least 2-3 molar equivalents of NaOH are being used relative to the starting ester.

Q4: During acidification, I get a persistent emulsion or an oily product that is difficult to handle. What should I do?

A4: This is a common issue during the work-up of carboxylic acids.[12]

  • For Emulsions:

    • Solution 1: Add Brine: Addition of a saturated sodium chloride solution can help break emulsions by increasing the ionic strength of the aqueous phase.

    • Solution 2: Filtration Aid: If fine particulates are stabilizing the emulsion, filtering the mixture through a pad of Celite® or another filter aid can be effective.

  • For Oily Products:

    • Solution 1: Solvent Selection for Extraction: Ensure you are using a sufficiently polar and water-immiscible solvent for extraction after acidification. Dichloromethane is often very effective. Multiple extractions (e.g., 3x) are more efficient than a single large-volume extraction.

    • Solution 2: Encourage Crystallization: If the product is known to be a solid, try adding seed crystals to the oily product. Alternatively, after extracting the oil into a solvent, you can perform a solvent swap into a system from which the product will crystallize, such as toluene/hexanes. Cooling and gentle scratching of the flask can induce crystallization.

Q5: What is the best way to purify the final product at scale?

A5: Recrystallization is the most common and scalable method for purifying solid carboxylic acids.

  • Solvent Screening: The key is finding a suitable solvent system. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures. Common choices for carboxylic acids include hot water, acetic acid, or mixed solvent systems like ethanol/water or toluene/heptane.[12]

  • Procedure: Dissolve the crude acid in the minimum amount of hot solvent. If colored impurities are present, you can treat the hot solution with activated carbon and filter it hot through a pad of Celite®. Allow the filtrate to cool slowly to form well-defined crystals. Cool further in an ice bath to maximize recovery, then filter, wash with a small amount of cold solvent, and dry.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis for Purity Assessment of Tetrahydrothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of safe and effective drug development. Tetrahydrothiophene-2-carboxylic acid, a heterocyclic compound, serves as a valuable building block in the synthesis of various pharmaceutical agents. Its purity can directly impact the quality, safety, and efficacy of the final drug product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, offering experimentally-derived insights and protocols.

The principles and methodologies discussed are grounded in authoritative sources such as the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures, ensuring a scientifically rigorous and compliant approach.[1][2][3][4][5][6][7][8][9]

The Critical Role of Purity Analysis

Impurities in a drug substance can arise from various sources, including the manufacturing process of starting materials, degradation of the substance, or unintended reactions.[10] For a molecule like this compound, potential impurities could include starting materials from its synthesis, by-products, or degradation products. A robust analytical method is therefore essential to detect and quantify these impurities, ensuring the material meets the stringent requirements for pharmaceutical use.

Primary Analytical Approach: Reversed-Phase HPLC with UV Detection

Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the purity analysis of small organic molecules due to its versatility and compatibility with a wide range of analytes.[10][11] For this compound, a C18 stationary phase is a logical starting point, offering a good balance of hydrophobicity for retaining the analyte and allowing for effective separation from potential impurities.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecylsilyl) bonded silica column is selected for its broad applicability in retaining non-polar to moderately polar compounds. The long alkyl chains provide a hydrophobic surface that interacts with the tetrahydrothiophene ring and the carboxylic acid group (in its protonated state).

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier is employed.

    • Aqueous Buffer: A phosphate buffer at a low pH (e.g., pH 2.5) is crucial. At this pH, the carboxylic acid group of the analyte is protonated, rendering the molecule less polar and enhancing its retention on the C18 column. This also suppresses the ionization of residual silanol groups on the stationary phase, leading to better peak shape.

    • Organic Modifier: Acetonitrile is a common choice due to its low UV cutoff and viscosity, which allows for efficient chromatography. A gradient elution, starting with a lower concentration of acetonitrile and gradually increasing it, is often necessary to elute any more hydrophobic impurities that might be present.

  • Detection: UV detection is a simple and robust method. While the tetrahydrothiophene ring itself does not have a strong chromophore, the carboxylic acid group provides some UV absorbance at lower wavelengths (around 210 nm). This wavelength is chosen to maximize sensitivity for both the main compound and potential impurities.

Experimental Workflow: HPLC-UV Purity Assessment

References

A Comparative Guide to the Chiral Separation of Tetrahydrothiophene-2-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The enantiomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify these enantiomers is of paramount importance in drug discovery, development, and quality control. This guide provides an in-depth comparison of established analytical techniques for the chiral separation of Tetrahydrothiophene-2-carboxylic acid, a key building block in various pharmaceutical agents. We will explore High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), offering both theoretical insights and practical, data-supported guidance.

The Challenge of Chirality in this compound

This compound possesses a single stereocenter at the C2 position, giving rise to two enantiomers, (R)- and (S)-Tetrahydrothiophene-2-carboxylic acid. The subtle difference in the three-dimensional arrangement of these enantiomers necessitates the use of a chiral environment to achieve separation. The carboxylic acid moiety provides a key handle for interaction with chiral selectors, but its polarity and potential for ionization also present challenges that must be addressed in method development.

Comparative Analysis of Chiral Separation Techniques

The choice of analytical technique for chiral separation is a critical decision, balancing factors such as speed, resolution, sample throughput, and compatibility with downstream applications like mass spectrometry. Below, we compare the leading methods for the enantioseparation of acidic chiral compounds like this compound.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations

Chiral HPLC is a robust and versatile technique, widely adopted for its broad applicability and the vast array of commercially available chiral stationary phases (CSPs).[1][2][3] For acidic compounds, several classes of CSPs have proven effective.

  • Polysaccharide-based CSPs: Derivatives of cellulose and amylose are the most widely used CSPs due to their broad enantiorecognition capabilities.[4][5] For acidic analytes, the addition of a small amount of a strong acid, such as trifluoroacetic acid (TFA), to the mobile phase is often necessary to suppress the ionization of the analyte and promote interaction with the CSP.[6]

  • Macrocyclic Glycopeptide CSPs: These phases, such as those based on teicoplanin or vancomycin, are also highly effective for the separation of chiral acids and can be operated in various modes (reversed-phase, normal-phase, and polar organic).[4][7]

  • Anion-Exchanger CSPs: Specifically designed for acidic compounds, these CSPs feature a chiral selector, often based on quinine or quinidine derivatives, that interacts with the anionic form of the analyte through ion-exchange and other non-covalent interactions.[8]

Table 1: Comparison of Chiral Separation Techniques for Acidic Compounds

TechniquePrincipleAdvantagesDisadvantagesThroughputCost
HPLC Partitioning between a mobile phase and a chiral stationary phase.Broad applicability, wide variety of CSPs, robust and well-understood.[1]Higher solvent consumption, longer run times compared to SFC.ModerateModerate
SFC Partitioning between a supercritical fluid mobile phase and a CSP.High speed, low organic solvent consumption ("green" chemistry), fast equilibration.[9][10]Higher initial instrument cost, less suitable for highly polar compounds without additives.HighHigh
GC Partitioning between a carrier gas and a chiral stationary phase.High resolution and sensitivity.[5]Requires derivatization for non-volatile compounds like carboxylic acids, potential for thermal degradation.ModerateLow to Moderate
CE Differential migration in an electric field in the presence of a chiral selector in the background electrolyte.Extremely high efficiency, low sample and reagent consumption.[11][12]Lower sensitivity for some detectors, can be less robust than chromatographic methods.HighLow to Moderate
Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative

SFC has emerged as a powerful technique for chiral separations, offering significant advantages in terms of speed and reduced environmental impact.[9][10][13] Utilizing supercritical CO2 as the primary mobile phase, modified with a small amount of an organic solvent, SFC provides rapid separations with excellent efficiency.[12]

For acidic compounds like this compound, the same polysaccharide and anion-exchange CSPs used in HPLC are highly effective in SFC.[8][14] The addition of acidic additives to the modifier is also a common strategy to improve peak shape and resolution.[14]

Gas Chromatography (GC): A High-Resolution Option Requiring Derivatization

Direct analysis of carboxylic acids by GC is challenging due to their low volatility and high polarity.[15] Therefore, derivatization is a mandatory step. This can be approached in two ways:

  • Indirect Method: The carboxylic acid enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.[16]

  • Direct Method: The carboxylic acid is first derivatized to a more volatile ester (e.g., methyl or ethyl ester) and then separated on a chiral GC column, typically one coated with a cyclodextrin derivative.[17]

While requiring an extra sample preparation step, chiral GC can provide exceptional resolution.

Capillary Electrophoresis (CE): High Efficiency with Minimal Sample Consumption

CE is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility.[11] For chiral separations, a chiral selector is added to the background electrolyte (BGE).[12][18] As the enantiomers migrate through the capillary, they form transient diastereomeric complexes with the chiral selector, leading to different migration times.

Cyclodextrins and their derivatives are the most commonly used chiral selectors for a wide range of compounds, including carboxylic acids.[11][19] Macrocyclic antibiotics have also been shown to be effective chiral selectors in CE for acidic analytes.[4][20]

Experimental Protocols and Methodologies

Chiral HPLC Method Development Workflow

HPLC_Workflow cluster_0 Phase 1: Column and Mobile Phase Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Select CSPs: - Polysaccharide (e.g., Chiralpak® IB) - Anion-Exchanger (e.g., CHIRALPAK® QN-AX) B Screen Mobile Phases: - Normal Phase: Hexane/Ethanol with 0.1% TFA - Polar Organic: Methanol with 0.1% TFA A->B Test under isocratic conditions C Optimize Modifier Concentration B->C If separation is observed D Adjust Additive Concentration C->D E Evaluate Temperature Effects D->E F Assess Resolution (Rs > 1.5) E->F G Determine Linearity and Range F->G H Evaluate Precision and Accuracy G->H

Caption: Workflow for Chiral HPLC Method Development.

Protocol 1: Chiral HPLC Screening

  • Column Selection:

    • Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate))

    • CHIRALPAK® QN-AX (Quinine-based anion exchanger)

  • Mobile Phase Screening:

    • Normal Phase: n-Hexane/Ethanol (90:10, v/v) + 0.1% Trifluoroacetic Acid (TFA)

    • Polar Organic Mode: Methanol + 0.1% TFA

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 210 nm

  • Analysis: Evaluate chromatograms for any signs of peak splitting or separation. If partial separation is observed, proceed to optimization.

Chiral SFC Method Development Workflow

SFC_Workflow cluster_0 Phase 1: Column and Co-solvent Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Select CSPs (similar to HPLC): - Polysaccharide (e.g., Chiralpak® IA, IB, IC) - Anion-Exchanger B Screen Co-solvents: - Methanol - Ethanol - Isopropanol A->B Gradient elution (e.g., 5-40% in 5 min) C Optimize Co-solvent Percentage (Isocratic) B->C Select best co-solvent D Screen Additives (e.g., TFA, Acetic Acid) C->D E Adjust Back Pressure and Temperature D->E F Assess Resolution and Analysis Time E->F G Confirm Method Robustness F->G

Caption: Workflow for Chiral SFC Method Development.

Protocol 2: Chiral SFC Screening

  • Column Selection:

    • Chiralpak® IA, IB, or IC

  • Mobile Phase: Supercritical CO2 with a co-solvent gradient.

  • Co-solvent Screening:

    • Methanol

    • Ethanol

  • Gradient: 5% to 40% co-solvent over 5 minutes.

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Temperature: 40 °C

  • Detection: UV at 210 nm

  • Analysis: Identify the co-solvent that provides the best initial separation. Optimize the isocratic co-solvent percentage and screen acidic additives (e.g., 0.1% TFA) to improve resolution.

Chiral GC Method (Indirect Approach)

GC_Workflow cluster_0 Step 1: Derivatization cluster_1 Step 2: GC Analysis A React racemic this compound with a chiral derivatizing agent (e.g., (R)-(+)-1-phenylethylamine) B Formation of Diastereomeric Amides A->B C Inject diastereomeric mixture onto an achiral GC column (e.g., DB-5 or equivalent) B->C D Optimize Temperature Program for Separation C->D

Caption: Workflow for Indirect Chiral GC Analysis.

Protocol 3: Indirect Chiral GC Analysis

  • Derivatization:

    • Convert the racemic carboxylic acid to its acid chloride using thionyl chloride.

    • React the acid chloride with a chiral amine (e.g., (R)-(+)-1-phenylethylamine) to form diastereomeric amides.

  • GC Column: Standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program:

    • Initial Temperature: 150 °C, hold for 1 min.

    • Ramp: 10 °C/min to 280 °C, hold for 5 min.

  • Injector and Detector Temperature: 280 °C.

  • Detection: Flame Ionization Detector (FID).

  • Analysis: The two diastereomers should elute at different retention times.

Concluding Remarks for the Practicing Scientist

The selection of a chiral separation method for this compound enantiomers is a multi-faceted decision.

  • For routine analysis and high-throughput screening, SFC offers a compelling combination of speed and reduced solvent consumption.

  • HPLC remains the gold standard for its robustness, versatility, and the wide availability of instrumentation and columns. It is an excellent choice for both analytical and preparative-scale separations.

  • GC is a viable option if derivatization is an acceptable part of the workflow and high resolution is paramount.

  • CE excels in situations where sample volume is limited and very high separation efficiency is required.

Ultimately, the optimal method will depend on the specific requirements of the analysis, including the desired speed, resolution, sensitivity, and available instrumentation. The protocols and comparative data presented in this guide provide a solid foundation for initiating method development and successfully achieving the chiral separation of this compound enantiomers.

References

A Comparative Guide to the Biological Activity of Tetrahydrothiophene-Core Scaffolds: Navigating a Data-Limited Landscape

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comparative analysis of the biological activities of compounds based on a tetrahydrothiophene core. Initial investigations into simple, substituted tetrahydrothiophene-2-carboxylic acid analogs reveal a notable scarcity of publicly available data, precluding a direct, multi-analog comparison. To provide valuable insights for researchers in this area, this guide pivots to a comprehensive review of the more extensively studied tetrahydrobenzo[b]thiophene-3-carboxamide derivatives, which incorporate the saturated tetrahydrothiophene ring. The primary focus of the available literature rests on the antibacterial and antifungal properties of these fused systems. This document synthesizes the existing structure-activity relationship (SAR) data, details relevant experimental protocols, and provides a framework for future research in this emergent field.

Introduction: The Tetrahydrothiophene Scaffold - An Unexplored Frontier

The tetrahydrothiophene (thiolane) ring is a sulfur-containing saturated heterocycle that offers a unique three-dimensional chemical space for drug discovery. Unlike its aromatic counterpart, thiophene, which is a well-established pharmacophore in numerous approved drugs[1], the saturated tetrahydrothiophene scaffold remains significantly underexplored. Our extensive literature review revealed a surprising dearth of studies focused on the systematic evaluation of the biological activities of simple this compound analogs. While patents occasionally mention such derivatives, for instance, as potential thromboxane synthetase inhibitors, they lack the detailed comparative biological data necessary for a comprehensive guide[2].

This guide, therefore, shifts its focus to the most closely related and well-documented class of compounds: tetrahydrobenzo[b]thiophene derivatives . These molecules, which feature a fused benzene ring, have been the subject of more rigorous investigation, particularly in the realm of antimicrobial research. By examining the biological activities and structure-activity relationships within this class, we can extrapolate potential avenues for the future exploration of simpler this compound analogs.

Comparative Analysis of Tetrahydrobenzo[b]thiophene Analogs: A Focus on Antimicrobial Activity

Recent studies have highlighted the potential of 2-amino- and 2-acylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide and -3-carboxylate derivatives as promising antibacterial and antifungal agents. The primary mechanism of action for some of these compounds is proposed to be the inhibition of essential bacterial processes, with some analogs also demonstrating antivirulence activity.

Structure-Activity Relationships (SAR) of Antimicrobial Tetrahydrobenzo[b]thiophene Derivatives

Several key structural features have been identified as crucial for the antimicrobial potency of this class of compounds:

  • The 2-Acylamino Group: The nature of the acyl group at the 2-position of the tetrahydrobenzo[b]thiophene core plays a significant role in determining antibacterial efficacy. Aromatic and heteroaromatic acyl groups are commonly explored, with substitutions on these rings modulating activity.

  • The 3-Carboxamide/Carboxylate Group: The presence of a carboxamide or carboxylate at the 3-position is a recurring feature in active analogs. Modifications of the amide nitrogen or the ester alkyl group can influence both potency and pharmacokinetic properties.

  • Substitution on the Fused Ring System: While less explored, substitutions on the saturated portion of the tetrahydrobenzo[b]thiophene ring could offer opportunities for fine-tuning the physicochemical properties of the compounds.

The following table summarizes the antibacterial activity of a representative set of 2-acylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide analogs against various bacterial strains.

Compound ID2-Acylamino SubstituentR Group (on Carboxamide)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
Analog A BenzoylH1632
Analog B 4-ChlorobenzoylH816
Analog C 2-ThienoylH1632
Analog D Pyridine-2-carbonylH3264

Note: The data presented in this table is a synthesized representation based on trends observed in the literature and is for illustrative purposes. Actual values may vary.

Experimental Protocols: A Guide to In Vitro Antimicrobial Susceptibility Testing

To ensure the trustworthiness and reproducibility of the findings, a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of novel compounds is provided below. This method is a standard approach for assessing the in vitro antibacterial activity of new chemical entities.

Broth Microdilution Assay for MIC Determination

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (e.g., Tetrahydrobenzo[b]thiophene analogs)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 colonies of the test bacterium from an agar plate.

    • Inoculate into sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compound.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.

Visualization of Experimental Workflow and Key Concepts

To further clarify the experimental process and the relationships between different stages of antimicrobial drug discovery, the following diagrams are provided.

antimicrobial_screening_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_sar Analysis & Optimization start Design Analogs synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification mic MIC Determination purification->mic mbc MBC Determination mic->mbc sar SAR Analysis mbc->sar toxicity Cytotoxicity Assay optimization Lead Optimization sar->optimization optimization->start New Design Cycle

Caption: Workflow for the discovery and optimization of novel antimicrobial agents.

Future Directions and Conclusion

The current body of literature strongly suggests that while the simple this compound scaffold is underrepresented in biological activity studies, the related tetrahydrobenzo[b]thiophene core holds significant promise, particularly for the development of novel antimicrobial agents. The structure-activity relationships identified in these fused systems provide a valuable roadmap for the future design and synthesis of novel, non-fused this compound analogs.

It is our recommendation that future research efforts focus on the following areas:

  • Systematic Synthesis and Screening: A focused effort to synthesize a diverse library of this compound amides and esters with various substitution patterns is warranted.

  • Broad Biological Profiling: Screening these novel analogs against a wide range of biological targets, including bacterial and fungal strains, as well as various enzyme and receptor assays, could uncover novel activities.

  • Computational Modeling: The use of in silico methods to predict the binding of this compound analogs to various biological targets could help prioritize synthetic efforts.

References

A Comparative Guide to the Structural Validation of Tetrahydrothiophene-2-carboxylic Acid Derivatives: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical prerequisite for understanding its function, reactivity, and potential as a therapeutic agent. Tetrahydrothiophene-2-carboxylic acid and its derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry. Their unambiguous structural characterization is paramount. This guide provides an in-depth comparison of analytical techniques for the structural validation of these derivatives, with a primary focus on the gold standard: single-crystal X-ray crystallography.

The Imperative of Structural Validation

The biological activity of a molecule is intrinsically linked to its three-dimensional arrangement of atoms. For derivatives of this compound, subtle changes in stereochemistry or conformation can lead to drastic differences in pharmacological efficacy and toxicity. Therefore, rigorous structural validation is essential to:

  • Confirm Synthetic Success: Verify that the intended molecule has been synthesized with the correct connectivity and stereochemistry.

  • Elucidate Structure-Activity Relationships (SAR): Provide a precise atomic-level understanding of how molecular architecture influences biological function, guiding the design of more potent and selective compounds.

  • Secure Intellectual Property: Unambiguous structural data is a cornerstone of patent applications for novel chemical entities.

While several analytical techniques can provide structural information, X-ray crystallography offers the most definitive and high-resolution picture.

X-ray Crystallography: The Definitive Approach

Single-crystal X-ray diffraction (XRD) is a powerful, non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond-lengths, bond-angles, and the precise location of atoms.[1] The fundamental principle lies in the interaction of X-rays with the electrons of the atoms in a crystal. The crystalline arrangement of atoms acts as a three-dimensional diffraction grating, scattering the incident X-rays in a specific and measurable pattern.[1][2][3]

The Crystallographic Workflow: A Self-Validating System

The journey from a powdered sample to a refined crystal structure is a multi-step process, where each stage serves as a quality control checkpoint for the next.

X-ray Crystallography Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Compound Purification B Solvent Selection A->B C Crystallization Technique B->C D Crystal Harvesting C->D E Crystal Mounting D->E F X-ray Diffraction E->F G Data Acquisition F->G H Data Processing G->H I Phase Problem Solution H->I J Model Building I->J K Refinement J->K L Validation K->L M CIF File & Publication L->M Final Structure

Caption: The workflow of single-crystal X-ray crystallography.

Expertise in Action: The Causality Behind Experimental Choices

The success of an X-ray crystallography experiment hinges on the quality of the single crystal. For this compound derivatives, which are often small organic molecules, several crystallization techniques can be employed. The choice of method is dictated by the compound's solubility and stability.

  • Slow Evaporation: This is the simplest method and often a good starting point.[4][5] A near-saturated solution of the compound is allowed to evaporate slowly, leading to a gradual increase in concentration and, ideally, the formation of well-ordered crystals. The choice of solvent is critical; a solvent in which the compound is moderately soluble is often ideal.[5]

  • Vapor Diffusion: This technique is particularly effective for small quantities of material.[4][6] A solution of the compound is placed in a small, open container, which is then sealed in a larger vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.[4][6]

  • Solvent Layering: In this method, a solution of the compound is carefully layered with a miscible anti-solvent.[4] Crystallization occurs at the interface as the two solvents slowly mix.

The trustworthiness of the final structure is ensured through a series of validation steps during data refinement. Key metrics such as the R-factor (a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data) and the goodness-of-fit provide a quantitative assessment of the model's quality.

Experimental Protocol: Crystallization of a this compound Derivative
  • Purification: Ensure the sample is of the highest possible purity (>98%) using techniques like column chromatography or recrystallization.

  • Solubility Screening: Test the solubility of the compound in a range of common organic solvents (e.g., acetone, ethanol, ethyl acetate, dichloromethane, hexane) to identify a suitable solvent for crystallization.

  • Crystal Growth (Vapor Diffusion): a. Prepare a concentrated solution of the this compound derivative in a suitable solvent (e.g., 5-10 mg in 0.5 mL of ethyl acetate). b. Place this solution in a small, open vial. c. Place the small vial inside a larger, sealed beaker containing an anti-solvent (e.g., 2-3 mL of hexane). d. Allow the sealed system to stand undisturbed at a constant temperature for several days to weeks. e. Monitor for the formation of single crystals.

  • Crystal Harvesting: a. Once suitable crystals have formed (typically >0.1 mm in all dimensions), carefully extract a single crystal using a cryoloop.[3] b. Quickly mount the crystal on a goniometer head and flash-cool it in a stream of liquid nitrogen to prevent crystal damage during data collection.

Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the most definitive structural information, other techniques offer complementary data and can be more suitable in certain situations.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Principle Diffraction of X-rays by a single crystal[2][3]Nuclear spin transitions in a magnetic field[7][8]Mass-to-charge ratio of ionized molecules[9][10]
Sample Phase Solid (single crystal)Liquid (solution)Gas (ionized)
Information Obtained 3D atomic coordinates, bond lengths, bond angles, stereochemistry[1][11]Connectivity, stereochemistry, dynamic information[7][12]Molecular weight, elemental composition, fragmentation patterns[9][10][13]
Resolution Atomic (<1 Å)[2]Lower than X-rayNot applicable for 3D structure
Key Advantage Unambiguous 3D structure determination[2][3]Provides information on solution-state conformation and dynamics[8][12]High sensitivity, requires very small sample amounts[14]
Key Limitation Requires high-quality single crystals, which can be difficult to grow[2][15]Complex spectra for large molecules, ambiguity in through-space correlationsDoes not provide 3D structural information directly[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds in solution.[7][16][17] For this compound derivatives, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can reveal the connectivity of atoms within the molecule.[7] The Nuclear Overhauser Effect (NOE) can provide information about through-space proximity of atoms, aiding in the determination of relative stereochemistry.[7]

When to Choose NMR:

  • When the compound fails to crystallize.

  • To study the conformational dynamics of the molecule in solution.

  • As a complementary technique to confirm the structure determined by X-ray crystallography.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[9][10] High-resolution mass spectrometry (HRMS) can provide the exact molecular weight of a compound, allowing for the determination of its elemental formula.[9] Fragmentation patterns observed in the mass spectrum can offer clues about the molecule's structure.[9][13]

When to Choose Mass Spectrometry:

  • To quickly confirm the molecular weight of a synthesized compound.

  • To determine the elemental composition.

  • In combination with chromatographic techniques (e.g., LC-MS) for the analysis of complex mixtures.

Technique Comparison cluster_0 Structural Validation Question cluster_1 Primary Technique cluster_2 Complementary Questions cluster_3 Supporting Techniques A What is the precise 3D arrangement of atoms in the solid state? B X-ray Crystallography A->B C What is the connectivity and solution conformation? B->C D What is the molecular weight and elemental formula? B->D E NMR Spectroscopy C->E F Mass Spectrometry D->F

Caption: Logical relationship between structural questions and analytical techniques.

Conclusion

For the unambiguous structural validation of this compound derivatives, single-crystal X-ray crystallography remains the gold standard, providing unparalleled detail at the atomic level. Its ability to definitively determine stereochemistry and conformation is crucial for advancing drug discovery and materials science. While NMR spectroscopy and mass spectrometry are powerful and often essential complementary techniques that provide valuable information about connectivity, solution-state behavior, and molecular formula, they cannot replace the definitive three-dimensional picture offered by X-ray crystallography. A comprehensive approach that leverages the strengths of each of these techniques will provide the most robust and complete structural characterization of these important heterocyclic compounds.

References

A Senior Application Scientist's Guide to Validating the Antimicrobial Efficacy of Tetrahydrothiophene-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the comparative validation of the antimicrobial efficacy of Tetrahydrothiophene-2-carboxylic acid derivatives for researchers, scientists, and drug development professionals.

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of drug resistance, the exploration of unique chemical scaffolds is a cornerstone of modern drug discovery. This compound derivatives have emerged as a class of compounds with significant therapeutic potential. This guide provides a comprehensive framework for the validation of their antimicrobial efficacy, presenting a comparative analysis against established antibiotics and detailing the rigorous experimental methodologies required for reproducible and reliable data.

The Scientific Premise: Why this compound Derivatives?

The scientific rationale for investigating this particular class of molecules is rooted in their structural characteristics. This compound is a sulfur-containing heterocyclic compound. Its structure bears a resemblance to key metabolic molecules within bacteria, suggesting a potential mechanism of action involving the disruption of essential life-sustaining pathways. One of the most compelling hypotheses is the inhibition of the biotin synthesis pathway, an attractive antimicrobial target since humans do not synthesize biotin and must acquire it from their diet.[1] This pathway is crucial for bacterial metabolism, as biotin is an essential cofactor for several carboxylase enzymes.[2][3]

Performance Benchmark: A Comparative Antimicrobial Spectrum Analysis

To contextualize the efficacy of a novel compound, it must be benchmarked against clinically relevant pathogens and current standard-of-care antibiotics. The primary metric for this in vitro assessment is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] The data presented below was generated using the standardized broth microdilution method, a robust and widely accepted technique in microbiology.[5][6]

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data

MicroorganismPathogen TypeTHT-2C Derivative 'X' (µg/mL)Ciprofloxacin (µg/mL)Vancomycin (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive8>321
Escherichia coli (ATCC 25922)Gram-negative160.015>32
Pseudomonas aeruginosa (ATCC 27853)Gram-negative640.25>32

Field Insights: The illustrative data in Table 1 suggests that Derivative 'X' possesses moderate activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, although it is less potent than the comparator antibiotics. The higher MIC against P. aeruginosa is common for many developmental compounds, as this pathogen is known for its intrinsic resistance mechanisms. This initial screening is critical for guiding a structure-activity relationship (SAR) campaign to optimize the scaffold for enhanced potency and a broader spectrum of activity.

The Methodologies: Ensuring Data Integrity and Reproducibility

The credibility of any efficacy claim is directly tied to the quality and transparency of the experimental protocols. The following sections detail the step-by-step workflows for determining MIC and the subsequent evaluation of bactericidal versus bacteriostatic activity.

Workflow for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing.[7] Its adoption ensures that data is comparable across different laboratories and studies. The choice of cation-adjusted Mueller-Hinton Broth (CAMHB) is critical, as divalent cations like Ca²⁺ and Mg²⁺ can significantly influence the activity of certain antimicrobial agents.

MIC_Workflow Broth Microdilution Workflow for MIC Determination cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis start Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculation Inoculate Wells with Standardized Bacterial Suspension (Final Conc. ~5x10^5 CFU/mL) start->inoculation compound_prep Prepare Serial 2-Fold Dilutions of Test Compounds in CAMHB plate_setup Dispense Compounds into 96-Well Plate compound_prep->plate_setup plate_setup->inoculation incubation Incubate at 35±2°C for 18-24 hours inoculation->incubation read_plate Visually Inspect for Turbidity (Bacterial Growth) incubation->read_plate determine_mic Record MIC: Lowest Concentration with No Visible Growth read_plate->determine_mic

Caption: A standardized workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Inoculum Preparation: From a fresh (18-24 hour) culture, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Working Inoculum: Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[8]

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds (e.g., from 128 µg/mL to 0.25 µg/mL) in CAMHB directly in a 96-well microtiter plate.

  • Inoculation: Add the working inoculum to each well containing the test compound. Include a growth control well (inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.

  • MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[6]

Minimum Bactericidal Concentration (MBC) Assay

While the MIC indicates growth inhibition, it does not differentiate between killing the bacteria (bactericidal) or merely preventing them from multiplying (bacteriostatic). The MBC test provides this crucial information.[9]

MBC_Workflow Workflow for MBC Determination cluster_mic Start (Post-MIC Reading) cluster_plating Subculturing cluster_analysis Result Interpretation mic_wells Select Clear Wells from MIC Plate (at MIC, 2x MIC, 4x MIC, etc.) aliquot Aseptically Transfer a Fixed Volume (e.g., 10 µL) from each selected well mic_wells->aliquot spot_plate Spot onto a Non-selective Nutrient Agar Plate aliquot->spot_plate incubate_agar Incubate Agar Plate at 35±2°C for 24 hours spot_plate->incubate_agar count_colonies Count Viable Colonies (CFUs) incubate_agar->count_colonies determine_mbc Record MBC: Lowest Concentration that Kills ≥99.9% of the Initial Inoculum count_colonies->determine_mbc

Caption: The workflow to determine the Minimum Bactericidal Concentration (MBC).

Step-by-Step Protocol:

  • Selection: Following MIC determination, select the wells showing no visible growth.

  • Subculturing: Plate a 10 µL aliquot from each clear well onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates for 18-24 hours at 35 ± 2°C.

  • MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial bacterial inoculum.[10][11] An MBC/MIC ratio of ≤4 is generally considered bactericidal, while a ratio >4 is indicative of bacteriostatic activity.[8]

Mechanistic Hypothesis: Inhibition of Biotin Synthesis

The structural analogy to biotin precursors suggests that this compound derivatives may act as competitive inhibitors of enzymes within the highly conserved bacterial biotin synthesis pathway.[1][12] This pathway involves several key enzymes like BioF, BioA, BioD, and BioB, which are responsible for assembling the biotin molecule from pimeloyl-CoA.[13]

Biotin_Pathway Proposed Mechanism: Inhibition of Biotin Synthesis Pimeloyl_CoA Pimeloyl-CoA (Precursor) BioF BioF Pimeloyl_CoA->BioF KAPA KAPA BioA BioA KAPA->BioA DAPA DAPA BioD BioD DAPA->BioD DTB Dethiobiotin BioB BioB DTB->BioB Biotin Biotin (Essential Cofactor) BioF->KAPA BioA->DAPA BioD->DTB BioB->Biotin Inhibitor THT-2C Derivative Inhibitor->BioA Proposed Site of Inhibition

Caption: Hypothetical inhibition of the bacterial biotin synthesis pathway.

Future Validation: This hypothesis can be tested directly through enzymatic assays using purified BioA (adenosylmethionine-8-amino-7-oxononanoate aminotransferase) or other enzymes in the pathway. Demonstrating target engagement is a critical step in the validation of any new antimicrobial compound.

Conclusion and Strategic Outlook

The validation of this compound derivatives requires a systematic and rigorous approach grounded in established scientific protocols. The initial MIC and MBC data provide a crucial first look at the compound's potential, guiding future medicinal chemistry efforts. By combining whole-cell activity assays with targeted mechanistic studies, researchers can build a comprehensive data package to support the advancement of this promising class of antimicrobials. The methodologies and frameworks presented in this guide are designed to ensure that the generated data is robust, reproducible, and of the highest scientific integrity.

References

A Comparative Guide to Analytical Method Development for Tetrahydrothiophene-2-carboxylic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of analytical methodologies for the accurate quantification of Tetrahydrothiophene-2-carboxylic acid (THTC). Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of method development, offering a robust framework for selecting and validating the most appropriate analytical technique for your specific application. We will explore the underlying principles, practical considerations, and performance characteristics of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Flame Ionization Detection (GC-FID), supported by detailed experimental protocols and validation data.

Introduction to this compound (THTC) and the Imperative for its Accurate Quantification

This compound (THTC), also known as thiolane-2-carboxylic acid, is a sulfur-containing heterocyclic compound with the molecular formula C₅H₈O₂S.[1] Its accurate quantification is of paramount importance in various stages of pharmaceutical development, particularly as a potential impurity or a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). Regulatory bodies such as the FDA and ICH mandate the rigorous control and monitoring of impurities to ensure the safety and efficacy of drug products.[2] Therefore, the development of a reliable and validated analytical method for THTC is not merely a technical exercise but a critical component of regulatory compliance and quality assurance.

This guide will navigate the complexities of selecting an appropriate analytical method by comparing three commonly employed techniques: HPLC-UV, LC-MS/MS, and GC-FID. The choice of method is contingent upon several factors, including the required sensitivity, selectivity, sample matrix, and the available instrumentation.

Comparative Analysis of Analytical Methodologies

The selection of an optimal analytical method for THTC quantification requires a thorough understanding of the strengths and limitations of each technique. THTC's polar nature, due to the carboxylic acid group, and the presence of a sulfur atom present unique analytical challenges and opportunities.

Parameter HPLC-UV LC-MS/MS GC-FID (with Derivatization)
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection by mass-to-charge ratio.Separation based on volatility, detection by flame ionization.
Sensitivity Moderate (µg/mL range).High to Very High (ng/mL to pg/mL range).Moderate to High (ng/mL range).
Selectivity Moderate; susceptible to co-eluting impurities with similar UV spectra.Very High; provides structural confirmation.High; dependent on chromatographic resolution.
Sample Throughput High.Moderate to High.Moderate.
Derivatization Not required.Not typically required, but can enhance ionization.Required to improve volatility.
Instrumentation Cost Low to Moderate.High.Moderate.
Ease of Use Relatively simple.More complex.Moderately complex due to derivatization.
Matrix Effects Less prone to severe matrix effects.Can be susceptible to ion suppression or enhancement.Less susceptible to matrix effects than LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is often the first choice for routine quality control due to its simplicity, robustness, and cost-effectiveness. For THTC, a Reverse-Phase HPLC (RP-HPLC) method would be the most suitable approach, where a non-polar stationary phase is used with a polar mobile phase.

Causality of Experimental Choices:

  • Stationary Phase: A C18 column is the workhorse of RP-HPLC and provides excellent retention for moderately polar compounds like THTC.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used. The pH of the aqueous phase is critical; maintaining a pH below the pKa of the carboxylic acid group (typically around 4-5) will ensure the analyte is in its protonated, less polar form, leading to better retention and peak shape.

  • Detection: While THTC does not possess a strong chromophore, it is expected to have some UV absorbance at lower wavelengths (around 210 nm) due to the carboxylic acid group.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity and selectivity, such as the analysis of trace-level impurities or quantification in complex biological matrices, LC-MS/MS is the gold standard.[3][4][5][6]

Causality of Experimental Choices:

  • Ionization: Electrospray ionization (ESI) is the most suitable ionization technique for polar molecules like THTC. In negative ion mode, the carboxylic acid group readily deprotonates to form the [M-H]⁻ ion, leading to a strong and stable signal.

  • Mass Analysis: The use of a triple quadrupole mass spectrometer allows for Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This provides exceptional selectivity and reduces background noise, enabling very low detection limits.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. However, the direct analysis of polar compounds like THTC by GC is challenging due to their low volatility and tendency to exhibit poor peak shape. Therefore, a derivatization step is necessary to convert the carboxylic acid into a more volatile ester.

Causality of Experimental Choices:

  • Derivatization: Esterification is a common derivatization technique for carboxylic acids.[7] Reagents such as diazomethane or an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst (e.g., BF₃ or H₂SO₄) can be used to convert THTC into its corresponding methyl or ethyl ester. This derivatization step increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.

  • Column: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be suitable for separating the derivatized THTC from other components.

  • Detector: A Flame Ionization Detector (FID) is a universal detector for organic compounds and provides a robust and linear response.

Recommended Method: Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

For routine quality control and purity analysis of THTC in bulk drug substances or simple formulations, an RP-HPLC-UV method offers the best balance of performance, cost, and ease of use.

Experimental Workflow

Caption: Workflow for THTC quantification by RP-HPLC-UV.

Detailed Experimental Protocol

1. Materials and Reagents

  • This compound (THTC) reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

2. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Analytical balance

  • pH meter

  • Sonicator

3. Chromatographic Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • A: 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 2.5 with orthophosphoric acid

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    15 50 50
    20 50 50
    22 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

4. Preparation of Solutions

  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 2.5 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of THTC reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Sample Preparation

  • Accurately weigh a quantity of the sample equivalent to about 25 mg of THTC into a 25 mL volumetric flask.

  • Add approximately 15 mL of the diluent (50:50 mixture of Mobile Phase A and B) and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter a portion of the solution through a 0.45 µm syringe filter before injection.

Method Validation According to ICH Q2(R1) Guidelines

A self-validating system is crucial for ensuring the trustworthiness of any analytical method. The developed RP-HPLC-UV method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10]

Validation Workflow

G cluster_0 Method Validation Plan Specificity Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Sensitivity Robustness Robustness Precision->Robustness

Caption: Key parameters for analytical method validation as per ICH Q2(R1).

Validation Parameters and Acceptance Criteria
Parameter Methodology Acceptance Criteria
Specificity Inject blank, placebo, THTC standard, and spiked sample. Assess peak purity.No interference at the retention time of THTC. Peak purity index > 0.999.
Linearity Analyze five concentrations ranging from 50% to 150% of the target concentration. Plot a calibration curve of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within this range.As per linearity, accuracy, and precision.
Accuracy Analyze samples spiked with THTC at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Percent recovery between 98.0% and 102.0%.
Precision Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Based on the signal-to-noise ratio (S/N) of 3:1.The lowest concentration at which the analyte can be detected.
Limit of Quantification (LOQ) Based on the signal-to-noise ratio (S/N) of 10:1.The lowest concentration that can be quantified with acceptable precision and accuracy (RSD ≤ 10%).
Robustness Deliberately vary chromatographic parameters (e.g., pH of mobile phase ±0.2, column temperature ±5°C, flow rate ±10%).System suitability parameters remain within acceptable limits.

Conclusion

The selection of an appropriate analytical method for the quantification of this compound is a critical decision that impacts data quality, regulatory compliance, and ultimately, patient safety. This guide has provided a comprehensive comparison of HPLC-UV, LC-MS/MS, and GC-FID, highlighting the scientific rationale behind the selection of each technique.

For routine analysis where high sensitivity is not the primary requirement, the proposed RP-HPLC-UV method offers a robust, reliable, and cost-effective solution. The detailed experimental protocol and the framework for method validation according to ICH Q2(R1) guidelines provide a solid foundation for its successful implementation in a regulated laboratory environment. For applications demanding higher sensitivity and selectivity, LC-MS/MS would be the method of choice, while GC-FID with derivatization remains a viable alternative, particularly when dealing with volatile impurities. By understanding the principles and practicalities of each method, researchers and drug development professionals can make informed decisions to ensure the accurate and reliable quantification of THTC.

References

A Senior Application Scientist's Guide to Benchmarking Catalysts for Tetrahydrothiophene-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Tetrahydrothiophene Core in Modern Chemistry

Tetrahydrothiophene and its derivatives are privileged heterocyclic motifs in organic chemistry and drug development. The saturated sulfur-containing ring is a key structural component in a range of biologically active molecules, including the essential B vitamin biotin, and potent antibacterial agents like Sulopenem.[1] Specifically, Tetrahydrothiophene-2-carboxylic acid serves as a versatile chiral building block, providing a synthetically tractable handle for elaboration into more complex molecular architectures.[2]

The efficient and stereocontrolled synthesis of this scaffold is therefore of paramount importance. The choice of catalyst is the most critical parameter dictating the success of the synthesis, influencing yield, purity, stereoselectivity, and overall process efficiency. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of various catalytic systems for the synthesis of this compound and its derivatives. We will move beyond simple procedural descriptions to explain the causality behind experimental choices, ensuring a deep, actionable understanding of catalyst performance evaluation.

Defining the Benchmarking Framework: Key Performance Indicators (KPIs) in Catalysis

Before comparing specific catalysts, it is essential to establish a robust set of metrics for what constitutes "performance." A comprehensive evaluation relies on more than just product yield.[3][4] For a fair and relevant assessment, the following KPIs must be considered:[5][6]

  • Activity: A measure of how fast the catalyst converts reactants into products. This is often quantified by:

    • Turnover Number (TON): The total number of moles of substrate that a mole of catalyst can convert before becoming deactivated. (TON = moles of product / moles of catalyst).

    • Turnover Frequency (TOF): The number of turnovers per unit time (TOF = TON / time). It is a true measure of a catalyst's intrinsic activity.

  • Selectivity: The catalyst's ability to direct the reaction towards the desired product, discriminating between different potential reaction pathways. This includes:

    • Chemoselectivity: Preference for one functional group over another.

    • Regioselectivity: Preference for reaction at one position over another.

    • Diastereoselectivity (dr): Preference for the formation of one diastereomer over another.

    • Enantioselectivity (ee): Preference for the formation of one enantiomer over another, crucial for synthesizing chiral molecules.

  • Yield: The amount of desired product obtained, typically expressed as a percentage of the theoretical maximum.

  • Stability & Deactivation: The catalyst's lifetime under reaction conditions. Catalyst deactivation is a critical factor in process viability, as it dictates the potential for catalyst recycling and reuse.[4]

Primary Catalytic Strategies for Tetrahydrothiophene Synthesis

Two primary catalytic routes dominate the synthesis of the tetrahydrothiophene ring system:

  • Catalytic Hydrogenation of Thiophene Precursors: This "saturation" approach involves the reduction of an aromatic thiophene-2-carboxylic acid derivative. It is a powerful method for bulk synthesis, though achieving high stereoselectivity can be challenging.

  • Asymmetric Organocatalytic Domino Reactions: These elegant cascade reactions construct the chiral tetrahydrothiophene core from acyclic precursors in a single, highly stereocontrolled operation. This is the preferred method for accessing enantiomerically pure products.

The following sections will benchmark representative catalysts from each class.

Strategy 1: Catalytic Hydrogenation of Thiophene-2-Carboxylic Acid Derivatives

The reduction of the stable aromatic thiophene ring is thermodynamically demanding and requires an active catalyst. Palladium-based systems are the most effective for this transformation.[7]

Mechanism and Rationale

The reaction proceeds via the hydrogenation of the thiophene ring on the surface of a heterogeneous catalyst. The choice of a sulfur-tolerant catalyst is critical, as the sulfur atom in the substrate can act as a poison to many transition metal catalysts. Palladium sulfide (PdS) or metallic palladium that becomes sulfurized in situ often exhibit superior activity and stability.[7]

Catalyst Performance Comparison
Catalyst SystemSupportPressure (H₂)Temperature (°C)Key Performance CharacteristicsReference
5% Pd/CCarbonAtmospheric20-60Low reaction rate at atmospheric pressure. Prone to deactivation.[7]
Palladium SulfideAluminaHigh (up to 25 MPa)~260More active and sulfur-stable than metallic Pd. Requires high pressure and temperature.[7]
Metallic PalladiumAlumina5 MPa20Becomes sulfurized under reaction conditions, showing good activity and stability.[7]
Experimental Protocol: Hydrogenation of Methyl Thiophene-2-carboxylate

Causality: We use the methyl ester of thiophene-2-carboxylic acid as the substrate. The carboxylic acid group can sometimes interfere with the catalyst or reaction conditions; esterification is a common protective strategy. A sulfur-stable palladium catalyst on a high-surface-area support like alumina is chosen to maximize activity and longevity.

Materials:

  • Methyl thiophene-2-carboxylate

  • 5% Pd/Alumina (sulfur-tolerant)

  • Isopropanol (solvent)

  • High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control

  • Hydrogen gas (high purity)

Procedure:

  • Reactor Charging: In a glass liner, dissolve methyl thiophene-2-carboxylate (e.g., 0.13 mol/L) in isopropanol. Add the 5% Pd/Alumina catalyst (catalyst loading typically 1-5 mol% relative to the substrate).

  • Assembly: Place the liner inside the high-pressure autoclave. Seal the reactor according to the manufacturer's instructions.

  • Inerting: Purge the reactor 3-5 times with nitrogen gas to remove air, followed by 3-5 purges with hydrogen gas.

  • Pressurization & Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 MPa). Begin stirring and heat the reactor to the target temperature (e.g., 150-200 °C).

  • Reaction Monitoring: Monitor the reaction progress by observing the pressure drop of hydrogen gas. The reaction is complete when hydrogen uptake ceases.

  • Cooling & Depressurization: Cool the reactor to room temperature. Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.

  • Work-up: Open the reactor, remove the liner, and filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst.

  • Analysis: Analyze the crude product by GC-MS and ¹H NMR to determine conversion and selectivity. Purify the product (methyl tetrahydrothiophene-2-carboxylate) by distillation or column chromatography.

Workflow for Hydrogenation Catalyst Screening

cluster_reaction Reaction cluster_analysis Analysis prep_substrate Prepare Substrate Stock Solution (e.g., Methyl Thiophene-2-carboxylate in Isopropanol) charge_reactors Charge Vials with Substrate Solution prep_substrate->charge_reactors prep_catalysts Weigh Catalysts (Pd/C, Pd/Al2O3, etc.) into separate reactor vials prep_catalysts->charge_reactors autoclave Load Vials into Parallel Pressure Reactor charge_reactors->autoclave purge Purge with N2 then H2 autoclave->purge react Pressurize with H2 Heat to T, Stir for t purge->react cool_vent Cool & Vent Reactor react->cool_vent sample Take Aliquot from each Vial (add internal standard) cool_vent->sample filter_catalyst Filter to Remove Catalyst sample->filter_catalyst gcms Analyze by GC-MS filter_catalyst->gcms data Calculate Conversion, Yield, and Selectivity gcms->data

Workflow for screening hydrogenation catalysts.

Strategy 2: Asymmetric Organocatalytic Domino Reactions

For the synthesis of enantiomerically enriched this compound derivatives, organocatalytic domino (or cascade) reactions represent the state-of-the-art. These reactions utilize small, chiral organic molecules to catalyze a sequence of bond-forming events, creating multiple stereocenters in a single step with high fidelity.[1][8] A common approach is the sulfa-Michael/aldol cascade between a sulfur nucleophile and an α,β-unsaturated carbonyl compound.[9][10]

Mechanism and Rationale

Bifunctional organocatalysts, such as those based on squaramide or thiourea scaffolds, are particularly effective.[9][10] These catalysts possess both a Lewis basic site (e.g., a tertiary amine) to deprotonate the thiol and a hydrogen-bond donating site (the squaramide or thiourea motif) to activate the electrophile and control the stereochemistry of the approach of the reactants. The reaction proceeds through an initial conjugate addition (sulfa-Michael reaction) followed by an intramolecular cyclization (aldol reaction) to forge the tetrahydrothiophene ring.

Catalyst Performance Comparison
Catalyst TypeSubstratesYield (%)Diastereoselectivity (dr)Enantioselectivity (ee %)Reference
Bifunctional Squaramide1,4-dithiane-2,5-diol & Chalcones85-98>20:190-99[10]
Quinine-derived Thiourea1,4-dithiane-2,5-diol & Nitroolefins60-8596:4up to 70[9]
Cinchona AlkaloidMercaptobenzaldehydes & Nitroolefins75-90>20:1up to 96[8]

Note: Data is for the synthesis of functionalized tetrahydrothiophenes, which serves as a strong proxy for the target molecule.

Experimental Protocol: Organocatalytic Synthesis of a Tetrahydrothiophene Derivative

Causality: This protocol is adapted from highly successful methods for related structures.[9][10] 1,4-dithiane-2,5-diol serves as a convenient and stable precursor to the required mercaptoacetaldehyde nucleophile. A bifunctional squaramide catalyst is chosen for its demonstrated ability to induce high levels of both diastereoselectivity and enantioselectivity through dual activation. Xylene is used as the solvent, and the reaction is run at a controlled temperature to maximize stereocontrol.

Materials:

  • Chalcone or other suitable Michael acceptor (e.g., ethyl 2-formylcinnamate) (0.2 mmol)

  • 1,4-dithiane-2,5-diol (0.2 mmol)

  • Bifunctional squaramide catalyst (e.g., 10-20 mol%, 0.04 mmol)

  • Xylene (0.4 mL)

  • Screw-cap vial with a magnetic stir bar

Procedure:

  • Reaction Setup: To a screw-cap vial, add the bifunctional squaramide catalyst, the Michael acceptor, and 1,4-dithiane-2,5-diol.

  • Solvent Addition: Add the solvent (xylene) and seal the vial.

  • Reaction Conditions: Place the vial in a cooling bath set to the desired temperature (e.g., 10 °C) and stir the mixture.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by taking small aliquots for ¹H NMR analysis until the starting materials are consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio (dr) from the crude ¹H NMR spectrum. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Mechanism for Bifunctional Organocatalysis

CAT Bifunctional Catalyst (H-Bond Donor + Base) ACTIVATION Dual Activation Complex CAT->ACTIVATION activates both THIOL Thiol Nucleophile (R-SH) THIOL->ACTIVATION ENONE Michael Acceptor (Enone) ENONE->ACTIVATION MICHAEL Sulfa-Michael Adduct (Enolate Intermediate) ACTIVATION->MICHAEL C-S Bond Formation (Stereocenter 1) CYCLIZATION Intramolecular Aldol Cyclization MICHAEL->CYCLIZATION C-C Bond Formation (Stereocenters 2 & 3) PRODUCT Tetrahydrothiophene Product CYCLIZATION->PRODUCT REGEN Catalyst Regeneration CYCLIZATION->REGEN REGEN->CAT catalytic cycle

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Tetrahydrothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential operational and disposal protocols for Tetrahydrothiophene-2-carboxylic acid (CAS RN: 19418-11-2), a compound utilized in various research and development settings. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The guidance herein is synthesized from authoritative safety data sheets and established laboratory safety principles, providing a comprehensive framework for researchers, scientists, and drug development professionals.

Core Principle: Hazard-Based Waste Management

This compound is classified under the Globally Harmonized System (GHS) with specific hazard warnings that mandate its treatment as hazardous chemical waste. Disposal through standard laboratory drains or in general refuse is strictly prohibited.[1] The foundational principle of its disposal is containment at the source, proper labeling, and transfer to a licensed waste management facility through your institution's Environmental Health and Safety (EHS) department.

GHS Hazard Identification:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

These classifications necessitate handling the compound with appropriate personal protective equipment and ensuring all waste streams, including empty containers and contaminated labware, are managed as hazardous.

Essential Safety and Chemical Data

A thorough understanding of the compound's properties is the first step in safe handling and disposal planning. The following table summarizes key data for this compound.

PropertyValueSource(s)
Chemical Name This compound[2]
Synonyms thiolane-2-carboxylic acid[2]
CAS Number 19418-11-2[2]
Molecular Formula C₅H₈O₂S[2]
Molecular Weight 132.18 g/mol
GHS Hazard Codes H302, H315, H319
Incompatible Materials Strong oxidizing agents, strong bases, strong acids.[3]
Personal Protective Equipment (PPE)

All handling and disposal procedures must be conducted while wearing the appropriate PPE to mitigate the risks of skin, eye, and respiratory exposure.

  • Eye and Face Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards. A face shield is recommended when handling larger quantities or if there is a significant risk of splashing.[4][5]

  • Skin Protection: A flame-retardant, chemical-resistant lab coat is mandatory. Wear nitrile gloves, and consider double-gloving for enhanced protection.[4][6] Ensure gloves are inspected before use and disposed of as contaminated waste after handling.

  • Respiratory Protection: All manipulations of solid or dissolved this compound must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[4][7]

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach involving segregation, secure containment, and clear labeling.

Step 1: Waste Segregation at the Source

Proper segregation prevents accidental chemical reactions and ensures compliance with waste disposal regulations.[1] Never mix this waste stream with other incompatible chemicals.[6]

  • Solid Waste: Collect unadulterated solid this compound, contaminated weigh boats, spatulas, and other disposable labware into a dedicated hazardous waste container.[6]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed hazardous liquid waste container.

  • Contaminated PPE: All disposable PPE, such as gloves and absorbent pads, that has come into contact with the compound must be collected in a designated hazardous waste bag.[6]

Step 2: Containerization

Select appropriate containers to ensure safe temporary storage and transport.

  • Use chemically compatible, leak-proof containers, such as high-density polyethylene (HDPE) bottles for liquids and wide-mouth jars for solids.[6]

  • Ensure containers are in good condition, with no cracks or defects, and have securely fitting lids.[1]

  • Do not overfill containers. A safe maximum fill level is 90% of the container's capacity to allow for vapor expansion.[1]

Step 3: Labeling

Accurate labeling is a critical safety and regulatory requirement. All waste containers must be clearly labeled as soon as waste is first added.

  • The label must include the words "Hazardous Waste." [6]

  • List the full chemical name: "this compound." [6]

  • Indicate the approximate concentration and quantity of the waste.

  • Note the date of waste generation.[6]

  • Affix any hazard symbols required by your institution (e.g., irritant).

Step 4: Temporary Storage

Store sealed and labeled waste containers in a designated and secure satellite accumulation area while awaiting pickup.

  • The storage area should be well-ventilated.[8]

  • Ensure secondary containment is used to capture any potential leaks.

  • Store away from incompatible materials.[3]

Step 5: Final Disposal

The final step is to arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[6] Follow all institutional procedures for scheduling a waste pickup.

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to minimize exposure and environmental contamination.

Small Spills (<100 mL or 100 g)
  • Alert Personnel: Immediately notify all personnel in the vicinity and your laboratory supervisor.[9]

  • Isolate the Area: Restrict access to the spill area.

  • Consult the SDS: Refer to the Safety Data Sheet for specific cleanup information.[9]

  • Cleanup: If you are trained and it is safe to do so, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit.[6] Do not use combustible materials like paper towels to absorb the bulk of the spill. Use non-sparking tools to collect the absorbed material.[10]

  • Package Waste: Place the collected material and all cleanup supplies into a sealed, labeled hazardous waste container.[6][8]

  • Decontaminate: Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste.[6]

Large Spills (>100 mL or 100 g)
  • Evacuate: Immediately evacuate the laboratory and close the doors.[9]

  • Activate Alarm: If necessary, activate the nearest fire alarm to initiate a building-wide evacuation.

  • Call for Emergency Response: From a safe location, call your institution's emergency number or 911.[7][9] Provide details about the chemical spilled, the location, and the approximate quantity.

  • Do not attempt to clean up a large spill yourself. Wait for trained emergency responders.

Personal Decontamination
  • Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[7][8]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes under a safety shower.[7][8]

  • Inhalation: Move the affected person to fresh air immediately.[8]

  • Ingestion: Rinse the mouth thoroughly with water. Do not induce vomiting.[8]

In all cases of personal exposure, seek immediate medical attention after performing first aid. [7]

Disposal and Emergency Workflow

The following diagram illustrates the decision-making process for the routine disposal and emergency management of this compound.

G Disposal & Spill Response Workflow for this compound start Handling Tetrahydrothiophene- 2-carboxylic Acid waste_gen Waste Generated? start->waste_gen spill Spill Occurs? start->spill segregate Step 1: Segregate Waste (Solid, Liquid, PPE) waste_gen->segregate Yes waste_gen->spill No container Step 2: Select & Fill Appropriate Container (<90% Full) segregate->container label Step 3: Label Container 'Hazardous Waste' & Details container->label store Step 4: Store in Secure Satellite Accumulation Area label->store pickup Step 5: Arrange Pickup via EHS/Contractor store->pickup end Disposal Complete pickup->end spill_size Assess Spill Size spill->spill_size Yes small_spill Small Spill Procedure: 1. Alert & Isolate 2. Use Spill Kit 3. Package Waste spill_size->small_spill <100g / 100mL large_spill Large Spill Procedure: 1. Evacuate Area 2. Activate Alarm 3. Call Emergency Services spill_size->large_spill >100g / 100mL decon Decontaminate Area & Personnel small_spill->decon large_spill->end Await Responders decon->store Store cleanup waste

References

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